molecular formula C10H16ClN B1451381 4-Phenylbutylamine Hydrochloride CAS No. 30684-06-1

4-Phenylbutylamine Hydrochloride

Cat. No.: B1451381
CAS No.: 30684-06-1
M. Wt: 185.69 g/mol
InChI Key: DGDORWAJHREUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbutylamine Hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDORWAJHREUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30684-06-1
Record name 4-Phenylbutylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenylbutylamine Hydrochloride from 4-Phenylbutyronitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 4-phenylbutylamine hydrochloride, a key building block in medicinal chemistry.[1][2] The synthesis begins with the chemical reduction of 4-phenylbutyronitrile to the primary amine, followed by its conversion to the stable hydrochloride salt. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.

Strategic Overview: From Nitrile to Amine Salt

The conversion of 4-phenylbutyronitrile to this compound is a two-stage process:

  • Reduction of the Nitrile Group: The cyano group (-C≡N) of 4-phenylbutyronitrile is reduced to a primary amine group (-CH₂NH₂). The two most prevalent laboratory and industrial methods for this transformation are:

    • Metal Hydride Reduction: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), which offers high efficacy and is a classic, well-understood laboratory method.[3][4]

    • Catalytic Hydrogenation: An atom-economical approach suitable for larger scales, employing catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[1][3] The primary challenge here is mitigating the formation of secondary and tertiary amine byproducts, often suppressed by the addition of ammonia.[1][3]

  • Formation of the Hydrochloride Salt: The resulting 4-phenylbutylamine, a basic oily liquid, is converted into a stable, crystalline solid via a simple acid-base reaction with hydrochloric acid (HCl).[5][6] This salt form is often preferred for its ease of handling, improved stability, and suitability for pharmaceutical applications.

This guide will focus on the Lithium Aluminum Hydride (LAH) reduction method due to its widespread use in research settings and its illustrative power of fundamental chemical transformations.

Synthesis_Workflow Start 4-Phenylbutyronitrile Step1 Reduction (e.g., LiAlH₄ in THF) Start->Step1 Intermediate 4-Phenylbutylamine (Free Base) Step1->Intermediate Step2 Acidification (HCl in Ether) Intermediate->Step2 End This compound Step2->End

Caption: High-level workflow for the synthesis of 4-Phenylbutylamine HCl.

Part 1: Reduction of 4-Phenylbutyronitrile via Lithium Aluminum Hydride

Mechanism of Nitrile Reduction by LiAlH₄

The reduction of a nitrile with Lithium Aluminum Hydride is a robust reaction that proceeds via two successive nucleophilic additions of a hydride ion (H⁻).

  • First Hydride Addition: The reaction initiates with a nucleophilic attack by a hydride ion from the [AlH₄]⁻ complex on the electrophilic carbon atom of the nitrile group. This breaks the C-N pi bond and forms an intermediate imine anion, which is stabilized as a lithium or aluminum salt.[7][8]

  • Second Hydride Addition: The intermediate imine salt is still susceptible to nucleophilic attack. A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion intermediate.[8][9]

  • Aqueous Workup and Protonation: The reaction is quenched by the careful addition of water. The highly reactive dianion is protonated twice by water to yield the final primary amine. The aluminum byproducts are converted into insoluble aluminum hydroxide.[7][9]

LAH_Reduction_Mechanism cluster_0 Step 1: First Hydride Attack cluster_1 Step 2: Second Hydride Attack cluster_2 Step 3: Protonation (Workup) Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ Nitrile->Imine_Anion Nucleophilic Attack Hydride1 H⁻ (from LiAlH₄) Hydride1->Nitrile Imine_Salt [R-CH=N]⁻ • M⁺ Dianion [R-CH₂-N]²⁻ Imine_Salt->Dianion Nucleophilic Attack Hydride2 H⁻ (from LiAlH₄) Hydride2->Imine_Salt Dianion_Protonation [R-CH₂-N]²⁻ Amine R-CH₂-NH₂ Dianion_Protonation->Amine Protonation Water 2 H₂O Water->Dianion_Protonation

Caption: Mechanism of LiAlH₄ reduction of a nitrile to a primary amine.

Experimental Protocol: LiAlH₄ Reduction

Lithium Aluminum Hydride (LAH) is a powerful, unselective reducing agent that is extremely dangerous if handled improperly. It is an air- and moisture-sensitive solid that reacts violently with water, releasing flammable hydrogen gas that can ignite spontaneously.[10][11]

  • Personal Protective Equipment (PPE): A fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves are mandatory.[12][13]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood under an inert atmosphere (dry nitrogen or argon).[11][13]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. NEVER use water or a CO₂ extinguisher on an LAH fire. [10]

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Molar Eq.Quantity
4-PhenylbutyronitrileC₁₀H₁₁N145.20[14]1.0(e.g., 14.5 g, 0.1 mol)
Lithium Aluminum Hydride (LAH)LiAlH₄37.951.5 - 2.0(e.g., 7.6 g, 0.2 mol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-~300 mL
Deionized WaterH₂O18.02-For workup
15% Sodium Hydroxide (aq)NaOH40.00-For workup
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying
  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • LAH Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (7.6 g) under a gentle stream of nitrogen. Add anhydrous THF (150 mL) via cannula to create a suspension. Cool the flask to 0 °C using an ice-water bath.[13]

  • Substrate Addition: Dissolve 4-phenylbutyronitrile (14.5 g) in anhydrous THF (50 mL) and add this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension over 60-90 minutes. The key is to maintain the internal reaction temperature below 10 °C to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench (Fieser Workup): This is the most critical step for safety. Cool the reaction mixture back down to 0 °C in an ice bath. Quench the reaction by the slow, dropwise, and sequential addition of:

    • 7.6 mL of deionized water (1 mL per 1 g of LAH used).

    • 7.6 mL of 15% aqueous sodium hydroxide solution (1 mL per 1 g of LAH).

    • 22.8 mL of deionized water (3 mL per 1 g of LAH).

    • Causality: This specific sequence is designed to convert the aluminum salts into a dense, granular, and easily filterable precipitate (LiAlO₂), minimizing the formation of gelatinous aluminum hydroxide which is difficult to handle.[13]

  • Isolation: After the quench, stir the resulting slurry vigorously for 30 minutes. Filter the mixture through a pad of Celite or diatomaceous earth to remove the inorganic salts.[1] Wash the filter cake thoroughly with additional THF (2 x 50 mL).

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent (THF) under reduced pressure using a rotary evaporator. The crude 4-phenylbutylamine will be an oil. For high purity, the product should be purified by vacuum distillation.[1]

Part 2: Conversion to this compound

Principle of Salt Formation

This step is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of the primary amine makes it a Lewis base. It readily accepts a proton (H⁺) from hydrochloric acid to form a positively charged ammonium ion. This ammonium cation then forms an ionic bond with the chloride anion (Cl⁻), resulting in the amine hydrochloride salt.[5][6]

Salt_Formation Amine R-NH₂ Salt [R-NH₃]⁺ Cl⁻ Amine->Salt Protonation HCl H-Cl HCl->Salt

Caption: Acid-base reaction for the formation of an amine hydrochloride salt.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the purified 4-phenylbutylamine free base in a suitable solvent like anhydrous diethyl ether or isopropanol (approx. 10 mL of solvent per 1 g of amine).

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (37%) dropwise.[15] Alternatively, a solution of HCl in isopropanol or ether can be used for better control. The hydrochloride salt is typically insoluble in these solvents and will begin to precipitate as a white solid.[6] Continue adding acid until the solution becomes slightly acidic (test with pH paper on a glass rod).

  • Crystallization and Isolation: Stir the mixture for 30 minutes at room temperature, then cool it in an ice bath to maximize precipitation. Collect the white crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl or unreacted amine. Dry the product under vacuum to yield pure this compound.[15]

Part 3: Characterization and Data

The identity and purity of the final product must be confirmed through analytical methods.

Physicochemical Data Summary
Property4-Phenylbutyronitrile (Starting Material)4-Phenylbutylamine (Intermediate)This compound (Final Product)
Molecular Formula C₁₀H₁₁NC₁₀H₁₅N[16]C₁₀H₁₆ClN[17]
Molecular Weight 145.20 g/mol [14]149.23 g/mol [16]185.69 g/mol [17]
Appearance Colorless Liquid[14]Oily LiquidWhite to off-white crystalline solid
Boiling Point 97-99 °C @ 1.7 mmHg[14]~235-237 °C (atm)N/A
Melting Point N/AN/A163-167 °C
Spectroscopic Validation
  • Infrared (IR) Spectroscopy: This is a powerful tool for monitoring the reaction's progress.

    • Starting Material (Nitrile): A sharp, strong absorption band around 2245 cm⁻¹ corresponding to the C≡N stretch.

    • Intermediate (Amine): The disappearance of the 2245 cm⁻¹ band and the appearance of two N-H stretching bands in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.

    • Final Product (Hydrochloride): A very broad and strong absorption band appears in the 2400-2800 cm⁻¹ range, which is indicative of the N⁺-H stretch of the ammonium salt.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the final structure. Key shifts to observe in the ¹H NMR include the protons on the carbon adjacent to the nitrogen, which will shift significantly downfield upon protonation to the hydrochloride salt.

Conclusion

This guide details a reliable and well-established protocol for the synthesis of this compound from 4-phenylbutyronitrile using a lithium aluminum hydride reduction. The causality behind critical steps, particularly the stringent safety protocols for handling LAH and the rationale for the Fieser workup, have been emphasized to ensure both safety and success. The subsequent conversion to the hydrochloride salt provides a stable, easily handled final product. The analytical data and characterization methods described provide a framework for validating the identity and purity of the synthesized compound, making this guide a valuable resource for professionals in chemical synthesis and drug discovery.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. Available from: [Link]

  • Nitriles to Amines: LiAlH4 Reduction . JoVE. Available from: [Link]

  • Lithium Aluminum Hydride . Princeton University Environmental Health and Safety. Available from: [Link]

  • Nitrile to Amine - Common Conditions . Organic Chemistry Portal. Available from: [Link]

  • Conversion of nitriles to 1° amines using LiAlH4 . Chemistry LibreTexts. Available from: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Available from: [Link]

  • How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH . Dr. Aman (YouTube). Available from: [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations . ACS Publications. Available from: [Link]

  • This compound . PubChem, National Institutes of Health. Available from: [Link]

  • Making Aniline HCl . NileRed (YouTube). Available from: [Link]

  • What are amine hydrochlorides? . Reddit (r/OrganicChemistry). Available from: [Link]

  • Benzenebutanamine . PubChem, National Institutes of Health. Available from: [Link]

  • Amine and HCl - salt formation reaction . The Chemistry Solution (YouTube). Available from: [Link]

Sources

4-Phenylbutylamine Hydrochloride mechanism of action as a MAO-A inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-Phenylbutylamine Hydrochloride as a MAO-A Inhibitor

Abstract

Monoamine oxidase A (MAO-A) is a critical enzyme in the metabolism of key neurotransmitters, making it a significant target for the development of therapeutics for depressive disorders and other neurological conditions. While a vast array of MAO-A inhibitors have been characterized, the specific mechanistic details for many compounds, including this compound, remain underexplored in publicly accessible literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential mechanism of action of this compound as a MAO-A inhibitor. Grounded in the principles of enzyme kinetics and drawing parallels from structurally related compounds, this document outlines a hypothetical mechanism and presents a rigorous, step-by-step experimental strategy for its validation. The protocols and insights herein are designed to serve as a self-validating system, ensuring scientific rigor and reproducibility.

Introduction to Monoamine Oxidase A (MAO-A)

Monoamine oxidase A (MAO-A) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the central nervous system by catalyzing the oxidative deamination of biogenic amines, including serotonin, norepinephrine, and dopamine. The enzymatic activity of MAO-A directly modulates the concentration of these neurotransmitters in the synaptic cleft, thereby influencing mood, emotion, and cognition. Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited in the treatment of major depressive disorder.

The catalytic cycle of MAO-A involves the flavin adenine dinucleotide (FAD) cofactor, which is reduced during the oxidation of the amine substrate and subsequently reoxidized by molecular oxygen. The active site of MAO-A is characterized by a hydrophobic cavity, and the specificity for substrates and inhibitors is determined by the amino acid residues lining this pocket.

Physicochemical Properties of this compound

This compound is a primary amine with a chemical structure characterized by a phenyl group attached to a butylamine chain. Its structure suggests a potential interaction with the hydrophobic active site of MAO-A.

PropertyValue
Chemical Formula C10H16ClN
Molecular Weight 185.70 g/mol
Structure A phenyl ring connected to a four-carbon alkyl chain terminating in an amino group.
Solubility Soluble in water.

Proposed Mechanism of Action of this compound as a MAO-A Inhibitor

Given the absence of direct studies on the interaction between this compound and MAO-A, we propose a hypothetical mechanism based on its structural features and the known mechanisms of other phenethylamine-based MAO inhibitors. It is plausible that 4-Phenylbutylamine acts as a competitive inhibitor of MAO-A.

Rationale for the Proposed Competitive Inhibition Model
  • Structural Similarity to Substrates: The structure of 4-phenylbutylamine resembles that of endogenous MAO-A substrates like tyramine and phenylethylamine. This structural analogy suggests that it may bind to the same active site on the enzyme.

  • Reversible Binding: The lack of a reactive group capable of forming a covalent bond with the FAD cofactor or enzyme residues suggests that any inhibition is likely to be reversible.

Visualizing the Proposed Interaction

MAO_A_Inhibition cluster_Enzyme MAO-A Enzyme Active Site Active Site (Hydrophobic Pocket + FAD) Product Oxidized Product Active Site->Product Catalyzes Substrate Endogenous Substrate (e.g., Serotonin) Substrate->Active Site Binds Inhibitor 4-Phenylbutylamine Inhibitor->Active Site Competitively Binds

Caption: Proposed competitive inhibition of MAO-A by 4-Phenylbutylamine.

Experimental Validation Strategy

A multi-faceted approach is required to rigorously test the hypothesis of this compound as a competitive MAO-A inhibitor.

In Vitro MAO-A Enzyme Inhibition Assay

This assay directly measures the effect of the compound on the catalytic activity of isolated MAO-A.

4.1.1. Protocol
  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human MAO-A to a final concentration of 0.1 mg/mL in a phosphate buffer (pH 7.4).

    • Prepare a stock solution of a suitable MAO-A substrate, such as kynuramine or p-tyramine.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in the same phosphate buffer.

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the MAO-A enzyme and varying concentrations of this compound.

    • Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of the product over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

4.1.2. Expected Data
Inhibitor Concentration (µM)% Inhibition (Hypothetical)
0.15
120
1050
10085
100095
Enzyme Kinetic Studies

To elucidate the type of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.

4.2.1. Protocol
  • Experimental Setup:

    • Set up a matrix of reactions with varying concentrations of both the substrate and this compound.

  • Data Collection:

    • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the plot:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains unchanged, Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains unchanged).

      • Uncompetitive Inhibition: The lines will be parallel.

4.2.2. Visualizing the Kinetic Analysis Workflow

Kinetic_Analysis_Workflow A Perform MAO-A Assay with varying [Substrate] and [Inhibitor] B Measure Initial Reaction Rates (V) A->B C Calculate 1/V and 1/[S] B->C D Generate Lineweaver-Burk Plot C->D E Analyze Plot Intercepts D->E F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F

Caption: Workflow for determining the type of enzyme inhibition.

Cellular MAO-A Activity Assay

To confirm that the inhibitory activity observed in vitro translates to a cellular context, assays using cell lines expressing MAO-A are necessary.

4.3.1. Protocol
  • Cell Culture:

    • Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express MAO-A) to confluency.

  • Treatment:

    • Treat the cells with varying concentrations of this compound for a defined period.

  • Cell Lysis and Assay:

    • Lyse the cells to release the mitochondrial fraction containing MAO-A.

    • Perform the MAO-A activity assay on the cell lysates as described in section 4.1.

  • Data Analysis:

    • Determine the IC50 value in the cellular context and compare it to the in vitro value.

Conclusion

While this compound is not a well-documented MAO-A inhibitor, its chemical structure suggests a potential for competitive inhibition. The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous approach to investigate this hypothesis. By following these protocols, researchers can elucidate the precise mechanism of action, determine the potency of inhibition, and validate its effects in a cellular environment. These findings will be crucial in assessing the therapeutic potential of this compound and guiding future drug development efforts targeting the monoaminergic system.

References

  • De Colibus, L., et al. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences, 102(36), 12684-12689. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

Spectroscopic Characterization of 4-Phenylbutylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylbutylamine Hydrochloride (C₁₀H₁₅N·HCl) is a primary amine salt with a molecular weight of 185.70 g/mol .[1][2] As a compound of interest in pharmaceutical research and organic synthesis, a thorough understanding of its structural and spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of spectroscopy and is supported by comparative data from its free base, 4-phenylbutylamine.

This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying rationale for the observed spectroscopic behaviors. The experimental protocols outlined herein represent standard methodologies for the acquisition of high-quality data for this class of compounds.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, comprising a phenyl ring, a butyl chain, and an ammonium group, gives rise to a distinct set of spectroscopic signatures. The presence of the ammonium group (-NH₃⁺) in the hydrochloride salt, as opposed to the amine group (-NH₂) in the free base, is a key determinant of the differences observed in their respective spectra, particularly in IR and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is particularly useful as the exchange of the acidic ammonium protons with deuterium can help in their identification.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the butyl chain, and the ammonium protons. The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic (C₆H₅)7.10 - 7.40Multiplet5HThe protons on the phenyl ring.
Benzylic (-CH₂-Ph)2.60 - 2.80Triplet2HDeshielded by the adjacent phenyl ring.
Methylene (-CH₂-CH₂-N)2.90 - 3.10Triplet2HDeshielded by the electron-withdrawing ammonium group. The chemical shift will be further downfield compared to the free amine.[3]
Methylene (-CH₂-CH₂-CH₂-)1.60 - 1.80Multiplet4HThe two central methylene groups of the butyl chain.
Ammonium (-NH₃⁺)7.50 - 8.50Broad Singlet3HThe acidic protons of the ammonium group. This signal will exchange with D₂O and disappear from the spectrum. Its chemical shift is concentration and solvent dependent.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (ppm) Notes
Quaternary Aromatic (C-Ar)~140The carbon of the phenyl ring attached to the butyl chain.
Aromatic (CH-Ar)126 - 129The protonated carbons of the phenyl ring.
Benzylic (-CH₂-Ph)~35
Methylene (-CH₂-CH₂-N)~40This carbon is deshielded by the adjacent ammonium group.
Methylene (-CH₂-CH₂-CH₂-)28 - 30The two central methylene carbons of the butyl chain.

Caption: Predicted ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be significantly different from that of its free base, primarily due to the presence of the ammonium group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Analysis

The key diagnostic peaks in the IR spectrum of this compound are associated with the N-H bonds of the ammonium group and the C-H and C=C bonds of the phenyl and butyl groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape Notes
N-H Stretch (Ammonium)3200 - 2800Broad, StrongA very prominent and broad absorption band characteristic of the stretching vibrations of the N-H bonds in the -NH₃⁺ group.[4] This often overlaps with the C-H stretching bands.
C-H Stretch (Aromatic)3100 - 3000Medium, SharpStretching vibrations of the C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)3000 - 2850Medium, SharpAsymmetric and symmetric stretching vibrations of the C-H bonds in the butyl chain.
N-H Bend (Ammonium)1625 - 1560 and 1550 - 1500MediumAsymmetric and symmetric bending vibrations of the -NH₃⁺ group.[5]
C=C Stretch (Aromatic)1600, 1495, 1450Medium to Weak, SharpCharacteristic stretching vibrations of the carbon-carbon double bonds in the phenyl ring.
C-N Stretch1250 - 1020Medium to WeakStretching vibration of the carbon-nitrogen bond.
C-H Bend (Aromatic)770 - 730 and 710 - 690StrongOut-of-plane bending vibrations for a monosubstituted benzene ring.

Caption: Predicted IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS) after conversion to the free base. For electrospray ionization (ESI), the hydrochloride salt can be analyzed directly.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Mass Spectral Analysis

The mass spectrum of this compound will show the molecular ion of the free base, 4-phenylbutylamine, as the hydrochloride salt will typically dissociate in the ion source.

  • Molecular Ion (M⁺): The molecular ion of the free base (C₁₀H₁₅N) is expected at an m/z of 149.[6]

  • Nitrogen Rule: As the molecule contains one nitrogen atom, the molecular ion peak will have an odd m/z value, which is consistent with the nitrogen rule.[7]

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a resonance-stabilized iminium cation. For 4-phenylbutylamine, this would be the cleavage of the bond between the first and second carbon of the butyl chain, leading to a fragment at m/z 30 ([CH₂=NH₂]⁺).

    • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the rest of the alkyl chain is also a common fragmentation pathway for compounds containing a phenyl group. This would lead to the formation of a tropylium ion at m/z 91.

G M 4-Phenylbutylamine (m/z 149) F1 [CH₂=NH₂]⁺ (m/z 30) M->F1 α-Cleavage F2 Tropylium ion (m/z 91) M->F2 Benzylic Cleavage

Caption: Key fragmentation pathways for 4-phenylbutylamine in mass spectrometry.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, with the chemical shifts being significantly influenced by the electron-withdrawing ammonium group. The IR spectrum clearly indicates the presence of the ammonium functional group through its characteristic broad N-H stretching and bending vibrations. Mass spectrometry confirms the molecular weight of the free base and reveals characteristic fragmentation patterns, including alpha-cleavage and benzylic cleavage. By synthesizing the information from these complementary analytical techniques, researchers and scientists can confidently identify and characterize this compound, ensuring its quality and suitability for its intended applications in research and development.

References

  • PubChem. Benzenebutanamine. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

  • ATB. 4-Phenylbutylamine | C10H15N | MD Topology | NMR | X-Ray. [Link]

  • Pharmaffiliates. CAS No : 13214-66-9 | Product Name : 4-Phenylbutylamine. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • SpectraBase. 4-Phenylbutylamine, tms derivative - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]

  • ACS Publications. Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • National Institute of Standards and Technology. 1-Phenyl-1-butanol. [Link]

  • CP Lab Safety. This compound, min 98% (HPLC), 5 grams. [Link]

  • PubChemLite. 4-phenylbutylamine (C10H15N). [Link]

  • SpectraBase. 4-Phenylbutyric acid - Optional[Near IR] - Spectrum. [Link]

Sources

Introduction to 4-Phenylbutylamine Hydrochloride and the Critical Role of Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Phenylbutylamine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the solubility of this compound, a primary amine salt of significant interest in pharmaceutical research and organic synthesis. We delve into the fundamental physicochemical principles that dictate its solubility across a spectrum of solvents. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for the accurate determination of thermodynamic solubility. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for laboratory applications.

This compound is a chemical compound featuring a phenyl group attached to a butylamine chain, supplied as a hydrochloride salt. Its molecular structure, combining both hydrophobic (the phenylbutyl tail) and hydrophilic (the ammonium salt head) moieties, presents a classic case study in solubility challenges relevant to drug development. Understanding the solubility of an active pharmaceutical ingredient (API) is paramount; it is a critical determinant of bioavailability, influences formulation strategies, and impacts the design of purification processes. Poorly characterized solubility can lead to erroneous results in biological assays and significant setbacks in the development pipeline.[1]

This guide will first deconstruct the molecular properties of this compound to predict its behavior in various solvent systems. It will then present the "gold standard" equilibrium shake-flask method as a robust protocol for generating reliable thermodynamic solubility data, followed by a brief discussion of alternative methods.

Physicochemical Principles Governing Solubility

The solubility of this compound is a direct consequence of the interplay between its molecular structure and the properties of the solvent. Three core concepts are essential to understanding this relationship: the solute's structure, the nature of solvent-solute interactions, and the common-ion effect.

Molecular Structure Analysis

The molecule can be dissected into two key regions:

  • The Ionic "Head": The primary amine is protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻). This group is polar and capable of strong electrostatic interactions and hydrogen bonding.

  • The Nonpolar "Tail": The phenylbutyl group (C₆H₅(CH₂)₄-) is composed of a benzene ring and an aliphatic chain. This entire substructure is hydrophobic and interacts primarily through weaker van der Waals forces.

The presence of these distinct regions makes this compound an amphiphilic molecule. Its overall solubility in a given solvent depends on the solvent's ability to favorably interact with both parts of the molecule.

Solvent-Solute Interactions

The adage "like dissolves like" provides a foundational framework for predicting solubility.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Water, being highly polar, can form strong ion-dipole interactions with the ammonium cation (NH₃⁺) and the chloride anion (Cl⁻).[2] The primary and secondary amines, in their salt form, are generally highly soluble in water due to these interactions. The hydrophobic tail counteracts this, but the energetic favorability of solvating the ionic head often dominates, leading to at least moderate solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds. They can effectively solvate the ammonium cation but are less effective at solvating the chloride anion compared to protic solvents. Solubility is generally expected but may be less than in polar protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and cannot form hydrogen bonds. They can only engage in weak van der Waals interactions with the phenylbutyl tail. The high energy required to break the ionic lattice of the salt and the poor solvation of the charged head group result in very low solubility.

Caption: Intermolecular forces governing solubility.

The Common-Ion Effect

For an ionic salt like this compound, the dissolution equilibrium in water is: C₁₀H₁₅N·HCl (s) ⇌ C₁₀H₁₅NH₃⁺ (aq) + Cl⁻ (aq)

According to Le Châtelier's principle, if a "common ion" (in this case, Cl⁻) is added to the solution from another source (e.g., hydrochloric acid or a buffer containing NaCl), the equilibrium will shift to the left.[3][4] This shift results in the precipitation of the solid salt, thereby decreasing its solubility.[5] This phenomenon is particularly important in pharmaceutical contexts, as the gastric fluid contains a high concentration of chloride ions, which can suppress the dissolution of hydrochloride salts.[6] The extent of this effect is more pronounced for salts that are only slightly soluble to begin with.[6]

Anticipated Solubility Profile

While precise quantitative data requires experimental determination, a qualitative profile can be predicted based on the principles above. Supplier data often describes the water solubility as yielding a "very faint turbidity," suggesting it is likely sparingly or slightly soluble.[7][8][9]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Sparingly SolubleStrong ion-dipole and hydrogen bonding with the ammonium salt head dominate.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Likely SolubleGood solvation of the cation via dipole interactions.
Nonpolar Toluene, Hexane, Diethyl EtherInsoluble to Very Slightly SolublePoor solvation of the ionic head; energy cost to break the crystal lattice is too high.
Aqueous Buffers pH 1.2 (0.1 N HCl)Potentially DecreasedThe common-ion effect from high [Cl⁻] will likely suppress solubility.[6][10]

Experimental Determination of Thermodynamic Solubility

For definitive and reliable data, an experimental approach is necessary. The thermodynamic or equilibrium solubility represents the true saturation point of a compound in a solvent at a given temperature when the dissolved and solid states are in equilibrium.[11] The most widely accepted and reliable method for this is the shake-flask method.[11][12]

The Equilibrium Shake-Flask Method: Rationale and Overview

The principle of this method is to create a saturated solution by agitating an excess amount of the solid compound with the solvent for a sufficient duration to reach equilibrium.[13][14] Using an excess of solid is crucial to ensure that the final concentration measured is indeed the saturation point. The system is maintained at a constant temperature (e.g., 37 °C for biopharmaceutical relevance) because solubility is temperature-dependent.[15][16] The key challenge and the reason for the extended timeframe is ensuring true equilibrium is reached; concentration should be measured at multiple time points until it plateaus.[17]

Caption: Experimental workflow for the Equilibrium Shake-Flask Method.

Detailed Experimental Protocol

This protocol is a synthesized standard based on guidelines recommended by organizations like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[15][17][18]

1. Apparatus and Materials:

  • This compound (of known purity)

  • Selected solvents/buffers (e.g., pH 1.2, 4.5, 6.8 buffers for BCS)[17]

  • Analytical balance

  • Glass vials with screw caps (e.g., 10 mL)

  • Shaking incubator or orbital shaker with temperature control (set to 37 ± 1 °C)

  • Calibrated pH meter

  • Syringes and syringe filters (e.g., 0.22 µm PVDF, pre-rinsed to prevent solute adsorption)[13]

  • Centrifuge (optional)

  • Volumetric flasks and pipettes for dilutions

  • HPLC-UV or UV-Vis spectrophotometer for analysis

2. Procedure:

  • Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solid should remain visible at the end of the experiment. A common starting point is to add enough solid to be 2-5 times the expected solubility.

  • Solvent Addition: Add a precise volume of the pre-heated (37 °C) solvent or buffer to the vial.

  • pH Measurement (for buffers): Verify the initial pH of the suspension.[11][17]

  • Equilibration: Tightly cap the vials and place them in the shaking incubator set to 37 °C. Agitate at a consistent rate that ensures the solid particles remain suspended but avoids excessive turbulence.

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), briefly pause agitation and allow the solid to settle.[17] Withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a pre-rinsed 0.22 µm syringe filter into a clean vial. The pre-rinsing step (discarding the first ~0.5 mL of filtrate) is critical to saturate any potential binding sites on the filter.[13]

  • Final pH Check: At the end of the experiment, measure the pH of the suspension again to ensure the buffer capacity was sufficient.[17]

3. Justification of Protocol Choices:

  • Excess Solid: Guarantees that the solution is saturated.

  • Constant Temperature: Solubility is highly sensitive to temperature. 37 °C is chosen to simulate physiological conditions.[15]

  • Agitation: Increases the surface area of the solid exposed to the solvent, accelerating the approach to equilibrium.[13]

  • Time-Course Sampling: Provides empirical proof that equilibrium has been reached when consecutive measurements are consistent (e.g., within 5-10%).[11][17]

  • Filtration/Centrifugation: Essential for separating the dissolved solute from the undissolved solid to ensure only the soluble fraction is analyzed.[13]

Analytical Quantification

The concentration of the filtered, saturated solution is determined using a validated analytical method.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and ability to separate the parent compound from any potential impurities or degradants. A standard calibration curve must be generated using solutions of known concentration.

  • UV-Vis Spectrophotometry: A simpler and faster method, suitable if this compound has a distinct chromophore and no interfering substances are present. A calibration curve is also required.

The final solubility is calculated from the measured concentration, taking into account any dilutions made during sample preparation, and is typically reported in units of mg/mL or µg/mL.

Alternative Solubility Assessment Methods

While the shake-flask method is the gold standard for thermodynamic solubility, other methods are used, particularly in high-throughput screening environments.

  • Solvent Addition Method: In this technique, a solvent is continuously added to a suspension of the compound until a clear solution is observed, marking the point of dissolution.[19][20][21] It is significantly faster than the shake-flask method but can be dependent on the solvent addition rate.[21]

  • Kinetic Solubility: This method typically involves dissolving the compound in an organic solvent like DMSO and then adding this stock solution to an aqueous buffer until precipitation occurs, which is detected by turbidity.[1][11] This technique is very fast and requires minimal compound, making it ideal for early drug discovery. However, it often measures the solubility of a supersaturated solution or a metastable solid form and can significantly overestimate the true thermodynamic solubility.[14]

Safety and Handling Precautions

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[22][23] May cause respiratory irritation (H335).[23]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:

    • Safety glasses or goggles.[23]

    • Chemical-resistant gloves (inspect before use).[23]

    • A laboratory coat.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[23] In case of contact, follow the first-aid measures outlined in the product's SDS.

Conclusion

The solubility of this compound is governed by its amphiphilic nature, with a polar ammonium chloride head favoring dissolution in polar protic solvents and a nonpolar phenylbutyl tail limiting it. Its solubility is significantly influenced by factors such as solvent choice, temperature, and the presence of common ions. For accurate and reliable data essential for research and development, the equilibrium shake-flask method remains the definitive standard. By understanding both the theoretical principles and the practical methodologies presented in this guide, scientists can confidently characterize this compound and make informed decisions in their work.

References

  • Jager, M. C., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development. [Link]

  • University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • ACS Publications. Solubility Determination from Clear Points upon Solvent Addition. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • Brainly.com. (2023). Why is the salt of an amine appreciably more soluble in water than the amine from which it was formed? [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

  • SlidePlayer. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • PubChem - NIH. This compound. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Wikipedia. Common-ion effect. [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of BCS-based classification of APIs for biowaiver. [Link]

  • Quora. (2022). What is the common ion effect? How does it affect the solubility of salts? [Link]

  • BYJU'S. (2021). Common ion effect. [Link]

  • Lumen Learning. 23.1. Properties of amines. Organic Chemistry II. [Link]

  • USP. (2011). Description and Solubility. [Link]

  • MySkinRecipes. This compound. [Link]

  • LookChem. This compound. [Link]

  • PubChem - NIH. Benzenebutanamine. [Link]

Sources

Discovery and history of 4-Phenylbutylamine as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Phenylbutylamine: From Synthesis to Application as a Research Chemical

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Phenylbutylamine (4-PBA), a primary phenylalkylamine that serves as a valuable tool in scientific research and as a precursor in synthetic chemistry.[1] We will explore its discovery and synthesis, its historical evolution as a research chemical, its known pharmacological interactions, and the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 4-PBA's properties and applications.

Introduction and Physicochemical Properties

4-Phenylbutylamine, systematically known as benzenebutanamine, is a primary amino compound where a benzene ring is substituted with a 4-aminobutyl group.[1][2] Its structure, consisting of a flexible butyl chain and an aromatic phenyl group, makes it a versatile building block in medicinal chemistry and materials science.[3] While not as extensively studied for its own psychoactive properties as other phenethylamines, its role as a competitive inhibitor of monoamine oxidase A (MAO-A) and as a synthetic intermediate underpins its utility in research.[2]

Core Physicochemical Data

A summary of the key physicochemical properties of 4-Phenylbutylamine is presented below for quick reference. This data is crucial for its handling, storage, and application in experimental designs.

PropertyValueSource
CAS Number 13214-66-9[2][4][5]
Molecular Formula C₁₀H₁₅N[2][6]
Molecular Weight 149.23 g/mol [1][6]
Physical State Liquid / Oil[2][7]
Boiling Point 123-124 °C at 17 mm Hg[2]
Density 0.944 g/mL at 25 °C[2]
Refractive Index n20/D 1.519[2]
Solubility Slightly soluble in Chloroform, Methanol[2]
pKa 10.66 ± 0.10 (Predicted)[2]
Storage Room temperature, in a dark place under inert atmosphere[2][7]
Sensitivity Air Sensitive[2][7]

Discovery and Synthesis: A Historical Perspective

The history of 4-Phenylbutylamine is intrinsically linked to the broader exploration of phenylalkyl compounds. While a specific "discovery" event is not well-documented in seminal literature, its existence is a logical extension of research into homologous series of phenylalkylamines. Its synthesis is straightforward and often begins with precursors like 4-phenylbutyric acid or 4-phenylbutyronitrile.

Synthesis from 4-Phenylbutyric Acid Precursor

A common and industrially relevant pathway to 4-Phenylbutylamine involves the synthesis of 4-phenylbutyric acid as a key intermediate. This acid is notable for its own therapeutic applications, particularly its use in treating urea cycle disorders.[8][9]

The synthesis of the 4-phenylbutyric acid precursor is typically achieved via a Friedel-Crafts acylation reaction.[8][9] In this process, benzene is reacted with γ-butyrolactone in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[8][9] The catalyst polarizes the lactone, facilitating the electrophilic attack on the benzene ring.

  • Reaction Setup: Powdered aluminum chloride (200 g) is added to benzene (400 g) and stirred at 50°C for 10 minutes.[8][9]

  • Addition of Lactone: γ-Butyrolactone (86 g) is added incrementally, maintaining the reaction temperature between 50 and 60°C for 90 minutes.[8][9]

  • Quenching and Neutralization: The reaction mixture is carefully added to a mixture of ice and 5% sodium hydroxide solution, ensuring the temperature remains below 35°C and the pH is maintained between 9.0 and 9.5 for 2 hours.[8][9]

  • Precipitation: The aqueous fraction is separated, and 4-phenylbutyric acid is precipitated by the addition of ice and hydrochloric acid.[9]

  • Isolation: The crude product is isolated by vacuum filtration.[9]

Causality: The use of AlCl₃ is critical as it activates the γ-butyrolactone, making it a potent electrophile. The subsequent basic workup neutralizes the catalyst and deprotonates the newly formed carboxylic acid, rendering it soluble in the aqueous phase and allowing for separation from unreacted benzene. Acidification then precipitates the final product.

Conversion to 4-Phenylbutylamine

Once 4-phenylbutyric acid is obtained, it can be converted to 4-Phenylbutylamine through several standard organic chemistry transformations. A common route involves the conversion of the carboxylic acid to an amide, followed by reduction. Alternatively, reduction of 4-phenylbutyronitrile provides a more direct pathway.[2]

Synthesis_Pathway Benzene Benzene PBA 4-Phenylbutyric Acid Benzene->PBA   + γ-Butyrolactone   AlCl₃ (Friedel-Crafts) Butyrolactone γ-Butyrolactone PBN 4-Phenylbutyronitrile PBA->PBN Amidation then Dehydration Amine 4-Phenylbutylamine PBN->Amine Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Generalized synthetic pathways to 4-Phenylbutylamine.

Evolution as a Research Chemical

4-Phenylbutylamine's journey as a research chemical is one of utility rather than notoriety. It has found applications in diverse scientific fields, primarily leveraging its chemical structure and properties.

  • Analytical Chemistry: It has been employed as an internal standard for the detection of amphetamines in urine samples using gas chromatography (GC) techniques.[2] Its structural similarity and distinct retention time make it an ideal candidate for quantifying related compounds.

  • Materials Science: Researchers have utilized 4-Phenylbutylamine for the direct, solvent-free amination of multi-walled carbon nanotubes.[2] This functionalization alters the electronic and physical properties of the nanotubes, opening avenues for new applications in electronics and composite materials.

  • Medicinal Chemistry: The most significant role of 4-PBA is as a readily available starting material for the synthesis of novel pharmaceutical compounds.[3] Its primary amine group is amenable to a wide range of chemical modifications, such as the formation of amides, which is a cornerstone of drug discovery.[3]

Pharmacological Profile: A Focus on MAO-A Inhibition

Direct and extensive pharmacological data for 4-Phenylbutylamine is limited. However, a key reported activity is its function as a competitive inhibitor of recombinant human liver monoamine oxidase A (MAO-A).[2]

Mechanism of Action: MAO-A Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. MAO-A preferentially metabolizes serotonin. By competitively inhibiting MAO-A, 4-Phenylbutylamine can prevent the breakdown of these neurotransmitters, leading to an increase in their synaptic concentration. This mechanism is the basis for the therapeutic effect of many antidepressant drugs.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin) MAO_A MAO-A Enzyme MA->MAO_A Degradation Metabolites Inactive Metabolites MAO_A->Metabolites PBA 4-Phenylbutylamine PBA->MAO_A Competitive Inhibition

Caption: Competitive inhibition of MAO-A by 4-Phenylbutylamine.

Inferences from Structural Analogs

While direct data is sparse, insights can be drawn from structurally related compounds:

  • Phenethylamine (PEA): The parent compound, PEA, is a trace amine that acts as a central nervous system stimulant. Its derivatives are a broad class of psychoactive substances.

  • 4-Phenylbutyrate (PBAcid): The carboxylic acid precursor has been investigated for its role in restoring cognitive deficits in animal models of Alzheimer's disease, suggesting a multi-target mechanism within the central nervous system.[10]

  • Longer Alkyl Chains: Studies on other 2,5-dimethoxyphenethylamines have shown that extending the alkyl chain at the 4-position can increase binding affinity at serotonin receptors like 5-HT₂A and 5-HT₂C.[11] This suggests that the butyl chain of 4-PBA may contribute to interactions with various receptor targets, though this remains speculative without direct binding studies.

It is crucial to distinguish 4-Phenylbutylamine from its more complex analog, 4,4-Diphenylbutylamine, which contains two phenyl groups and is expected to have a significantly different pharmacological profile.[12]

Analytical Methodologies for Characterization

The characterization and quantification of 4-Phenylbutylamine in various matrices rely on standard analytical techniques. The choice of method depends on the research objective, whether it's for structural elucidation, purity assessment, or trace-level detection.

Core Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of 4-PBA.[13] The proton NMR spectrum would show characteristic signals for the aromatic protons, the four distinct methylene groups of the butyl chain, and the amine protons.[13] NMR is a primary tool for ensuring the identity and purity of a synthesized batch.[14][15]

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used for both identification and quantification. MS provides the mass-to-charge ratio of the molecule and its fragments, offering high specificity. LC-MS/MS is particularly powerful for detecting low concentrations of the compound in complex biological fluids.[16][17]

  • Gas Chromatography (GC): Due to its volatility, 4-PBA is well-suited for GC analysis, often used for purity assessment and, as mentioned, for quantification when using an appropriate detector like a Flame Ionization Detector (FID) or a mass spectrometer.[2]

Example Protocol: LC-MS/MS for Quantification in a Research Matrix

This hypothetical protocol outlines a self-validating system for the robust determination of 4-PBA.

  • Sample Preparation:

    • Prepare a stock solution of 4-PBA in methanol.

    • Create a calibration curve by spiking a blank matrix (e.g., plasma, buffer) with known concentrations of 4-PBA.

    • Add an internal standard (e.g., a deuterated analog of 4-PBA) to all samples, calibrators, and quality controls.

    • Perform a protein precipitation or solid-phase extraction to remove interfering substances from the matrix.

  • Chromatographic Separation (LC):

    • Column: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Causality: The gradient elution ensures that 4-PBA is retained and then eluted as a sharp peak, separating it from more polar and less polar contaminants. The acidic mobile phase ensures the amine is protonated, leading to good peak shape.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-PBA: Monitor the transition from the protonated parent ion (m/z 150.2) to a specific, stable fragment ion.

      • Internal Standard: Monitor the corresponding transition for the deuterated analog.

    • Trustworthiness: MRM provides high specificity and sensitivity. By monitoring a specific parent-to-fragment transition, chemical noise is filtered out, ensuring that the detected signal is unequivocally from the target analyte. The use of a stable-isotope-labeled internal standard corrects for any variability in sample preparation and instrument response, ensuring accurate quantification.

LCMS_Workflow Sample Sample Preparation (Spiking, Extraction) LC UHPLC Separation (C18 Column, Gradient) Sample->LC Ionization Electrospray Ionization (ESI+) LC->Ionization MS1 Quadrupole 1 (Q1) (Parent Ion Selection m/z 150.2) Ionization->MS1 MS2 Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->MS2 MS3 Quadrupole 3 (Q3) (Fragment Ion Selection) MS2->MS3 Detector Detector & Data Acquisition MS3->Detector

Caption: Experimental workflow for LC-MS/MS analysis of 4-Phenylbutylamine.

Safety and Handling

As a research chemical, 4-Phenylbutylamine must be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Classification:

    • Causes skin irritation (H315).[1][18]

    • Causes serious eye irritation (H319).[1][18]

    • May cause respiratory irritation (H335).[1]

    • Some reports indicate a potential for severe skin burns and eye damage (H314).[1]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container under an inert atmosphere, as it is air-sensitive.[2]

Conclusion and Future Directions

4-Phenylbutylamine is a foundational research chemical whose value lies in its versatility. While its own pharmacological profile, particularly its activity as an MAO-A inhibitor, is of interest, its primary role has been as a reliable building block and an analytical tool. Future research could further explore the structure-activity relationships of its derivatives as MAO inhibitors or as ligands for other CNS targets. Its application in materials science also represents a growing field of investigation. This guide has synthesized the available technical data to provide a solid grounding for any scientist working with or considering the use of 4-Phenylbutylamine in their research.

References

  • US6372938B1 - Synthesis of 4-phenylbutyric acid.
  • SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1. Googleapis.com. [Link]

  • CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Benzenebutanamine | C10H15N | CID 83242. PubChem - NIH. [Link]

  • 4-PHENYLBUTYLAMINE - gsrs. Global Substance Registration System. [Link]

  • CAS No : 13214-66-9 | Product Name : 4-Phenylbutylamine. Pharmaffiliates. [Link]

  • 4-Phenylbutylamine | CAS 13214-66-9. Veeprho. [Link]

  • 4-Phenylbutylamine Hydrochloride | C10H16ClN | CID 44630065. PubChem - NIH. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. PubMed. [Link]

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. PMC - PubMed Central. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]

  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. ResearchGate. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). PMC - NIH. [Link]

  • NexITO 10 Tablet: View Uses, Side Effects, Price and Substitutes. 1mg. [Link]

Sources

The Multifaceted Biological Activity of 4-Phenylbutylamine and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

4-Phenylbutylamine (4-PBA) and its derivatives represent a class of small molecules with a surprisingly diverse and potent range of biological activities. Initially approved by the Food and Drug Administration (FDA) for the treatment of urea cycle disorders, 4-PBA has since emerged as a promising therapeutic agent for a wide array of diseases, including protein misfolding disorders, cancer, and neurodegenerative conditions.[1][2][3] This guide provides an in-depth exploration of the molecular mechanisms, structure-activity relationships (SAR), and practical experimental methodologies associated with 4-PBA and its analogs, offering a valuable resource for researchers and drug development professionals. At its core, the therapeutic efficacy of 4-PBA stems from its dual role as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[4][5]

Dual Mechanisms of Action: A Foundation for Broad Therapeutic Applications

The remarkable therapeutic versatility of 4-PBA can be attributed to its ability to simultaneously modulate two critical cellular processes: protein folding and gene expression.

Chemical Chaperone Activity and Amelioration of Endoplasmic Reticulum (ER) Stress

A primary and extensively studied mechanism of 4-PBA is its function as a chemical chaperone.[2][3] In numerous pathological conditions, the accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) triggers a state of cellular stress known as the unfolded protein response (UPR).[1][6] While initially a protective response, chronic ER stress can lead to apoptosis and cellular dysfunction. 4-PBA mitigates ER stress by interacting with the exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and facilitating their correct folding.[1][2] This action restores proteostasis and alleviates the burden on the ER.

The therapeutic implications of this chaperone activity are vast, with demonstrated efficacy in preclinical models of:

  • Cystic Fibrosis: 4-PBA has been shown to partially restore the function of the defective CFTR protein.[7]

  • Neurodegenerative Diseases: By reducing the aggregation of misfolded proteins, 4-PBA shows potential in conditions like Parkinson's and Huntington's disease.[8]

  • Metabolic Disorders: 4-PBA has been observed to inhibit adipogenesis by modulating the UPR.

dot

cluster_ER Endoplasmic Reticulum cluster_PBA_Action 4-PBA Intervention Misfolded Proteins Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress Protein Folding Protein Folding Misfolded Proteins->Protein Folding Promotes UPR Activation UPR Activation ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis 4-PBA 4-PBA 4-PBA->Misfolded Proteins Interacts with hydrophobic regions Reduced Aggregation Reduced Aggregation Protein Folding->Reduced Aggregation Reduced Aggregation->ER Stress

Caption: Mechanism of 4-PBA as a chemical chaperone to alleviate ER stress.

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

In addition to its chaperone activity, 4-PBA functions as a pan-HDAC inhibitor.[4][9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin state, facilitating the transcription of various genes. This mechanism is central to its anti-cancer properties, where it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[5][10][11]

dot

cluster_Nucleus Cell Nucleus DNA DNA Gene Transcription Gene Transcription DNA->Gene Transcription Repression DNA->Gene Transcription Activation Histones Histones HDACs HDACs Histones->HDACs Deacetylation HDACs->DNA Chromatin Condensation Acetylated Histones Acetylated Histones HDACs->Acetylated Histones Increased Acetylation Acetylated Histones->DNA Chromatin Relaxation 4-PBA 4-PBA 4-PBA->HDACs Inhibition

Caption: 4-PBA's mechanism as an HDAC inhibitor, leading to gene transcription.

Quantitative Bioactivity Data

The following tables summarize key quantitative data for 4-PBA and its derivatives, providing a comparative overview of their biological activities.

Cell Line Assay IC50 (mM) Reference
T98G (Glioma)Growth Inhibition0.5[12]
Glioma ExplantGrowth Inhibition5.0[12]
A549 (NSCLC)Growth Inhibition10[13]
Calu1 (NSCLC)Growth Inhibition8.5[13]
H1650 (NSCLC)Growth Inhibition4.5[13]

Table 1: In Vitro Growth-Inhibitory Activity of 4-Phenylbutyrate.

Compound Ar Ar' IC₅₀ (μM)
1a HHC₆H₅C₆H₅>100
1b HH4-FC₆H₄4-FC₆H₄5.6
1c HH4-ClC₆H₄4-ClC₆H₄1.8
1d HH4-BrC₆H₄4-BrC₆H₄1.3
1e HH4-MeOC₆H₄4-MeOC₆H₄2.5
1f HH4-MeC₆H₄4-MeC₆H₄5.6
1g HH4-NO₂C₆H₄4-NO₂C₆H₄3.2
1h MeHC₆H₅C₆H₅>100
1i MeMeC₆H₅C₆H₅>100

Table 2: Antilipidperoxidation Activity of 4,4-Diarylbutylamine Derivatives.[1]

Structure-Activity Relationships (SAR)

The biological activity of 4-phenylbutylamine derivatives is intricately linked to their chemical structure. Modifications to the phenyl ring, the butyl chain, and the amine group can significantly impact their potency and selectivity.

  • Phenyl Ring Substitutions: As demonstrated in Table 2, substitutions on the phenyl rings of 4,4-diarylbutylamines have a profound effect on their antilipidperoxidation activity.[1] Halogenation at the para-position, particularly with bromine and chlorine, significantly enhances potency. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups also leads to potent compounds.

  • Alkyl Chain Modifications: The length and branching of the alkyl chain are crucial for activity. For instance, in the broader class of phenylalkylamines, a three-carbon chain (propylamine) is often optimal for interaction with monoamine transporters.

  • Amine Group Substitutions: N-alkylation can influence selectivity for different biological targets. For example, in related phenylalkylamines, N-methylation can alter selectivity for serotonin transporters. The unsubstituted primary amine in 4-phenylbutylamine is a key feature for many of its biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of 4-PBA and its derivatives.

Western Blot Analysis of ER Stress Markers

This protocol is designed to assess the effect of 4-PBA on the expression of key ER stress marker proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of 4-PBA or a vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[3][7]

dot

Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Imaging & Analysis Imaging & Analysis Detection->Imaging & Analysis

Caption: Workflow for Western blot analysis of ER stress markers.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.[16]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of 4-PBA is crucial for its clinical application.

  • Absorption and Metabolism: 4-PBA is a prodrug that is rapidly absorbed after oral administration. It is primarily metabolized in the liver and kidneys via mitochondrial beta-oxidation to its active metabolite, phenylacetate.[17] Phenylacetate then conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine.[17] This provides an alternative pathway for nitrogen excretion, which is the basis for its use in urea cycle disorders.

  • Pharmacokinetic Parameters: The elimination half-life of 4-phenylbutyrate is approximately 0.8 hours, while its active metabolite, phenylacetate, has a half-life of about 1.15-1.29 hours.[17]

  • Food Effect: The administration of 4-PBA with food can affect its pharmacokinetics. Studies have shown that pre-breakfast administration significantly increases plasma levels of 4-PBA compared to post-breakfast administration.[18][19]

  • Biodistribution: Positron emission tomography (PET) studies in primates have shown that 4-PBA has low brain uptake, which may explain the need for high doses for therapeutic efficacy in CNS disorders.[20] High uptake has been observed in the liver and heart.[20]

Conclusion and Future Directions

4-Phenylbutylamine and its derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, underpinned by their dual mechanisms of action as chemical chaperones and HDAC inhibitors. The ability to simultaneously restore protein homeostasis and modulate gene expression provides a powerful platform for addressing complex pathologies.

Future research should focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships governing both the chaperone and HDAC inhibitory activities will be instrumental in designing next-generation therapeutics. Furthermore, exploring the synergistic effects of 4-PBA derivatives with other therapeutic agents could open new avenues for combination therapies, particularly in the context of cancer and neurodegenerative diseases. The continued investigation of this versatile chemical scaffold holds great promise for the development of innovative treatments for a range of challenging medical conditions.

References

  • BenchChem. (2025). Comparative Analysis of 4,4-Diphenylbutylamine Hydrochloride and Related Molecules: A Meta-Analysis for Drug Development Professionals. BenchChem.
  • Rubenstein, R. C., & Zeitlin, P. L. (1998). A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function. American journal of respiratory and critical care medicine, 157(2), 484–490.
  • Inoue, Y., Kido, J., Nagasaka, H., Ijima, M., Kure, S., & Nakamura, K. (2021). Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders. Molecular Genetics and Metabolism Reports, 29, 100799.
  • Dovzhanskiy, D. I., Hartwig, W., Lázár, N. G., Schmidt, A., Felix, K., Straub, B. K., Hackert, T., Krysko, D. V., & Werner, J. (2012). Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43. Oncology research, 20(2-3), 103–111.
  • Kim, S. W., Hooker, J. M., Otto, N., Win, K., Muench, L., Shea, C., Carter, P., & Schiffer, W. K. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear medicine and biology, 40(7), 912–918.
  • Wikipedia. (2023).
  • MedchemExpress. (n.d.). 4-Phenylbutyric acid (4-PBA).
  • Kido, J., Nakamura, K., Mitsubuchi, H., Ohura, T., Takatani, T., Shigematsu, Y., & Endo, F. (2021). A randomized trial to examine the impact of food on pharmacokinetics of 4-phenylbutyrate and change in amino acid availability after a single oral administration of sodium 4-phenylbutyrarte in healthy volunteers. Molecular genetics and metabolism, 132(4), 220–226.
  • Shabani, M., & Shishegar, R. (2024). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology, 15, 1359993.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Table 1 IC 50 values (means § SD; N = 6 in three independent experiments).
  • Burzyńska, B., & Ziemba, A. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Postepy higieny i medycyny doswiadczalnej (Online), 69, 944–951.
  • ResearchGate. (n.d.). Dose-effects of 4-phenylbutyric acid (4-PBA) on cell viability and barrier function of intestinal porcine epithelial cell (IPEC)-J2 monolayer.
  • Selleck Chemicals. (n.d.). 4-PBA (4-Phenylbutyric acid).
  • Engelhard, H. H., Homer, R. J., & Recht, L. D. (2000). Inhibitory effects of phenylbutyrate on the proliferation, morphology, migration and invasiveness of malignant glioma cells. Journal of neuro-oncology, 47(2), 97–109.
  • Wagner, J. M., Hohl, R. J., & Tygrett, J. A. (2018). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. International journal of molecular sciences, 19(11), 3501.
  • Wu, M. J., Chang, J. H., Cheng, Y. J., Chen, Y. C., Chen, W. L., & Wang, Y. C. (2020). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in physiology, 11, 567431.
  • Deka, D., Das, A., Baildya, N., Ravichandran, S. N., Pathak, S., Banerjee, A., & Duttaroy, A. K. (2024). 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. Cancer investigation, 1–19.
  • Al-Saffar, M. S., Al-Suede, F. S. R., & Al-Qubaisi, M. S. (2018). The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells. OncoTargets and therapy, 11, 6991–6999.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Deka, D., Das, A., Baildya, N., Ravichandran, S. N., Pathak, S., Banerjee, A., & Duttaroy, A. K. (2024). 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. Cancer investigation, 1–19.
  • ResearchGate. (n.d.). (A)
  • ResearchGate. (n.d.). Western blot analysis of ER stress-associated protein markers (GRP78 and CHOP)
  • Cell Biolabs. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit.
  • Sargsyan, E., & Verfaillie, T. (2019). Methods for Studying ER Stress and UPR Markers in Human Cells. Methods in molecular biology (Clifton, N.J.), 1964, 19–33.
  • Di Mola, A., Iannuzzi, F., & D'Acunto, E. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. International journal of molecular sciences, 24(4), 3698.
  • Roy, B., & Kumar, V. (2018). Proteomic profile of 4-PBA treated human neuronal cells during ER stress. Molecular omics, 14(1), 33–42.
  • PubChem. (n.d.). 4-Phenylbutyric Acid.
  • Kubota, K., Ito, H., & Koyama, A. (2006). Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. Biological & pharmaceutical bulletin, 29(1), 121–125.
  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery.
  • Yamamoto, K., & Fujii-Nishitani, Y. (2018). 4-Phenylbutyrate suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae. FEMS yeast research, 18(2), 10.1093/femsyr/foy008.
  • BenchChem. (2025).
  • Kim, T. H., & Lee, S. H. (2019). The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development. Frontiers in physiology, 10, 141.
  • Kulkarni, M. V., Kulkarni, G. M., & Patil, V. D. (1994). Synthesis and biological evaluation of N-substituted alpha-amino acids from 4-hydroxy coumarins. Arzneimittel-Forschung, 44(8), 933–935.
  • Li, D., & Kerns, E. H. (2008). ADME Properties in Drug Discovery. Current topics in medicinal chemistry, 8(8), 660–674.
  • Park, S., & Kim, J. (2023). Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes. The Journal of nutritional biochemistry, 123, 109489.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(2), 135–144.
  • ResearchGate. (n.d.). Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)
  • Pavlov, D., & Kuča, K. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Journal of medicinal chemistry, 67(5), 3465–3480.
  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)
  • Chen, Y. C., & Lu, C. S. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules (Basel, Switzerland), 27(9), 2826.
  • Zhang, H. H., & Wang, Y. (2022). Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents. Bioorganic & medicinal chemistry, 55, 116595.
  • Wang, W., & Li, Z. (2023). Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity. Journal of agricultural and food chemistry, 71(48), 18889–18907.
  • Lebra, M., & Kumar, N. (2021). Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS chemical neuroscience, 12(15), 2838–2851.
  • Wang, Y., & Zhang, H. (2021). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 213, 113175.
  • Shulgin, A. T. (1970). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of psychedelic drugs, 3(1), 18–29.
  • Zarmouh, N. O., & Messripour, M. (2023). Anti-Neurodegenerating Activity: Structure-Activity Relationship Analysis of Flavonoids. Molecules (Basel, Switzerland), 28(20), 7168.

Sources

4-Phenylbutylamine Hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenylbutylamine Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a primary amine salt that serves as a crucial and versatile building block in the landscape of medicinal chemistry and pharmaceutical development. Its structure, which consists of a phenyl ring connected to an amino group by a flexible four-carbon alkyl chain, makes it an ideal scaffold for the synthesis of a wide array of more complex molecules. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its core physicochemical properties, detailed synthetic and analytical protocols, and its applications, particularly its role as a precursor in the development of novel therapeutic agents targeting the central nervous system. The information herein is synthesized to provide not just procedural steps, but also the scientific rationale behind them, ensuring a trustworthy and authoritative resource for laboratory application.

Part 1: Core Physicochemical and Identity Parameters

Accurate identification and understanding of a compound's physical properties are the foundation of any scientific investigation. This compound is a stable, crystalline solid, which facilitates its handling, storage, and accurate weighing for reactions. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to its free base form.

ParameterValueSource(s)
CAS Number 30684-06-1[1][2][3][4][5]
Molecular Formula C₁₀H₁₅N·HCl (or C₁₀H₁₆ClN)[2][4][5]
Molecular Weight 185.70 g/mol [2][4][5]
IUPAC Name 4-phenylbutan-1-amine;hydrochloride[5]
Synonyms 1-Amino-4-phenylbutane Hydrochloride[2][3]
Appearance White to off-white crystalline powder or solid[3][4][6]
Melting Point 163.0 - 167.0 °C[6][7]
Purity (Typical) >98.0% (by HPLC)[2][3][4]
Solubility Soluble in water[6]

Part 2: Synthesis and Purification

The most common and efficient industrial-scale synthesis of 4-phenylbutylamine involves the catalytic hydrogenation of 4-phenylbutyronitrile.[8] This method is favored for its atom economy and directness. The resulting free base is then converted to the hydrochloride salt to improve its stability and handling characteristics.

Causality in Experimental Design
  • Catalyst Choice : Raney Nickel is a widely used catalyst for nitrile reduction due to its high activity and cost-effectiveness. The reaction is often conducted in the presence of ammonia or a base to suppress the formation of secondary and tertiary amine byproducts, thereby increasing the yield of the desired primary amine.[8]

  • Salt Formation : Converting the oily free base (4-phenylbutylamine) into its hydrochloride salt provides a stable, crystalline solid. This form is not only easier to purify through recrystallization but is also less susceptible to degradation (e.g., oxidation or carboxylation via atmospheric CO₂) and allows for more precise handling and formulation.

Step-by-Step Synthesis Protocol

Step 1: Catalytic Hydrogenation of 4-Phenylbutyronitrile (to 4-Phenylbutylamine free base)

  • Reactor Setup : Charge a high-pressure autoclave reactor with 4-phenylbutyronitrile and a suitable solvent such as anhydrous ethanol.[8]

  • Catalyst Addition : Add Raney Nickel catalyst (typically 5-10% by weight of the nitrile) as a slurry in the same solvent. For enhanced selectivity, the catalyst can be pre-treated with a basic solution.[8]

  • Hydrogenation : Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to a temperature of 70-100 °C.

  • Reaction Monitoring : Maintain the reaction under vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Work-up : After cooling the reactor, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite or diatomaceous earth to remove the catalyst.[8]

  • Isolation : Remove the solvent from the filtrate under reduced pressure to yield crude 4-phenylbutylamine as an oil. This can be further purified by vacuum distillation.

Step 2: Formation of this compound

  • Dissolution : Dissolve the purified 4-phenylbutylamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification : Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (e.g., gaseous HCl or HCl in a compatible solvent) with stirring.

  • Precipitation : The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation and Drying : Collect the precipitate by filtration, wash the solid with cold anhydrous diethyl ether, and dry it under a vacuum to yield pure this compound.

Synthesis of 4-Phenylbutylamine HCl cluster_0 Step 1: Reduction of Nitrile cluster_1 Step 2: Salt Formation 4-Phenylbutyronitrile 4-Phenylbutyronitrile Reaction Catalytic Hydrogenation (H₂, Raney Ni, Ethanol) 4-Phenylbutyronitrile->Reaction Starting Material 4-Phenylbutylamine (Free Base) 4-Phenylbutylamine (Free Base) Reaction->4-Phenylbutylamine (Free Base) Yields Salt_Formation Acidification (HCl in Diethyl Ether) 4-Phenylbutylamine (Free Base)->Salt_Formation Reacts with 4-Phenylbutylamine_HCl This compound (Crystalline Solid) Salt_Formation->4-Phenylbutylamine_HCl Precipitates

Synthetic workflow for this compound.

Part 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures that the material meets the standards required for research and development.

Protocol 1: Purity Determination by HPLC
  • Objective : To quantify the purity of this compound and identify any potential impurities.

  • Methodology :

    • System : A standard HPLC system equipped with a UV detector.

    • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at a wavelength of 210 nm or 254 nm.

    • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

    • Analysis : The purity is calculated from the resulting chromatogram based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Structural Elucidation by NMR Spectroscopy
  • Objective : To confirm the chemical structure of the compound.

  • Methodology :

    • Sample Preparation : Dissolve approximately 10-15 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

    • ¹H NMR Spectroscopy (Expected Signals) :

      • Aromatic protons: Multiplet around 7.1-7.3 ppm.

      • Benzylic protons (-CH₂-Ph): Triplet around 2.6 ppm.

      • Alkyl protons (-CH₂-CH₂-N): Multiplet around 2.9-3.0 ppm.

      • Alkyl protons (-CH₂-CH₂-CH₂-): Multiplet around 1.6-1.8 ppm.

      • Amine protons (-NH₃⁺): A broad signal, which may exchange with D₂O.

    • ¹³C NMR Spectroscopy (Expected Signals) :

      • Aromatic carbons: Multiple signals between 125-142 ppm.

      • Alkyl carbons: Signals typically in the range of 28-45 ppm.

Protocol 3: Functional Group Identification by FTIR Spectroscopy
  • Objective : To identify the key functional groups present in the molecule.

  • Methodology :

    • Sample Preparation : Prepare a KBr pellet containing a small amount of the sample or analyze using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Vibrational Frequencies :

      • N-H stretch (amine salt) : A very broad and strong absorption in the 2400-2800 cm⁻¹ region.

      • C-H stretch (aromatic) : Peaks appearing just above 3000 cm⁻¹.

      • C-H stretch (aliphatic) : Peaks appearing between 2850-2960 cm⁻¹.

      • C=C stretch (aromatic) : Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Analytical_Workflow Sample 4-Phenylbutylamine HCl Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity > 98% HPLC->Purity Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups

General analytical workflow for compound validation.

Part 4: Applications in Research and Drug Development

The primary value of this compound lies in its role as a synthetic intermediate.[6] Its structure is a common feature in pharmacologically active compounds, particularly those designed to interact with the central nervous system.

Role as a Synthetic Building Block

4-Phenylbutylamine is a versatile precursor for creating a diverse library of compounds through modifications at the primary amine. The amine group can be readily acylated, alkylated, or used in reductive amination reactions to build more complex molecular architectures. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[9]

Biological Activity and Therapeutic Potential

The free base, 4-phenylbutylamine, has been identified as a competitive inhibitor of monoamine oxidase A (MAO-A).[10]

  • Mechanism of Action Insight : MAO-A is a critical enzyme responsible for the degradation of key neurotransmitters, including serotonin and norepinephrine. Inhibitors of MAO-A increase the levels of these neurotransmitters in the brain and are established treatments for major depressive disorder and anxiety disorders.

  • Drug Development Implications : The MAO-A inhibitory activity of the 4-phenylbutylamine scaffold makes it an attractive starting point for designing novel antidepressants or anxiolytics. Researchers can use it to synthesize derivatives with improved potency, selectivity for MAO-A over MAO-B, and better drug-like properties.

Applications_in_Drug_Development cluster_synthesis Chemical Synthesis cluster_testing Pharmacological Evaluation Start 4-Phenylbutylamine HCl (Building Block) Modification Amine Modification (Acylation, Alkylation, etc.) Start->Modification Library Library of Novel Derivative Compounds Modification->Library Screening Biological Screening (e.g., MAO-A Assay) Library->Screening Lead_Compound Lead Compound for Neurological Disorders Screening->Lead_Compound

Role as a building block in drug discovery.

Part 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is imperative for laboratory safety.

  • GHS Hazard Statements : The compound is classified with hazards H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3][4][5]

  • Precautionary Measures :

    • P280 : Wear protective gloves, eye protection, and face protection.[3][4]

    • P302 + P352 : IF ON SKIN: Wash with plenty of water.[3]

    • P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage : Store in a tightly sealed container in a cool, dry place at room temperature.[6]

Conclusion

This compound is more than a simple chemical; it is a key enabler in the quest for novel therapeutics. This guide has provided a detailed technical framework covering its fundamental properties, a robust synthesis protocol, comprehensive analytical methods for its validation, and an overview of its significant applications in drug discovery. By understanding the causality behind experimental choices and adhering to rigorous scientific standards, researchers can effectively leverage this compound as a foundational building block to engineer the next generation of pharmaceuticals, particularly for challenging neurological disorders.

References

  • CP Lab Safety. This compound, 25g, Each.

  • CP Lab Safety. This compound, min 98% (HPLC), 5 grams.

  • TCI Deutschland GmbH. This compound 30684-06-1.

  • Labscoop. This compound, 25G.

  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 30684-06-1.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44630065, this compound.

  • Benchchem. Investigational Compound Technical Guide: 4,4-Diphenylbutylamine Hydrochloride.

  • Benchchem. Analytical methods for 4,4-Diphenylbutylamine hydrochloride quantification.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17749873, (4-Phenylbutyl)methylamine hydrochloride.

  • Benchchem. In-depth Technical Guide on the Mechanism of Action of 4,4-Diphenylbutylamine Hydrochloride: A Review of Available Data.

  • Benchchem. A Comparative Guide to 4,4-Diphenylbutylamine Hydrochloride Analytical Standard.

  • Benchchem. Application Notes and Protocols for the Use of 4-Phenylbutylamine in Pharmaceutical Synthesis.

  • Echemi. This compound.

  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenylbutylamine.

  • MySkinRecipes. This compound.

  • ChemicalBook. 4-PHENYLBUTYLAMINE | 13214-66-9.

  • Google Patents. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

  • Weiyel. This compound.

  • Cuadrado-Tejedor, M., et al. "Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease." Current medicinal chemistry 18.36 (2011): 5545-5553.

  • Tokyo Chemical Industry Co., Ltd. (APAC). 4-Phenylbutylamine 13214-66-9.

Sources

Navigating Proteostasis and Gene Expression: A Technical Guide to the Therapeutic Potential of 4-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary: The landscape of therapeutic intervention for diseases rooted in protein misfolding and transcriptional dysregulation is continually evolving. This guide provides a comprehensive technical overview of 4-phenylbutyric acid (4-PBA), a small molecule with a compelling dual mechanism of action. Initially approved for urea cycle disorders, 4-PBA has emerged as a potent chemical chaperone and a histone deacetylase (HDAC) inhibitor, opening a wide array of potential therapeutic applications. This document will delve into the nuanced molecular mechanisms, provide actionable experimental protocols, and present a consolidated view of the clinical and preclinical data, with a primary focus on its application in protein misfolding diseases and oncology.

A Note on Chemical Nomenclature: 4-Phenylbutylamine Hydrochloride vs. 4-Phenylbutyric Acid

It is critical to address a point of potential confusion at the outset. The user's query specified "this compound." However, the vast body of research on therapeutic applications, particularly concerning protein folding and gene expression, is centered on a different, though structurally related, molecule: 4-Phenylbutyric acid (4-PBA) .

  • 4-Phenylbutylamine is a primary amine.[1] Its hydrochloride salt is primarily documented as a chemical intermediate in pharmaceutical synthesis and as a monoamine oxidase (MAO) inhibitor.[2]

  • 4-Phenylbutyric acid (4-PBA) is a carboxylic acid. It is this molecule that functions as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as an inhibitor of histone deacetylases (HDACs).

Given the focus on therapeutic applications, this guide will predominantly discuss the mechanisms and uses of 4-Phenylbutyric acid (4-PBA) , as it aligns with the extensive preclinical and clinical research into treating complex diseases.

The Dual Modality of 4-Phenylbutyric Acid: A Mechanistic Overview

4-PBA's therapeutic potential stems from its ability to act on two fundamental cellular processes: protein quality control and the epigenetic regulation of gene expression.

Chemical Chaperone and ER Stress Attenuation

Cellular homeostasis is critically dependent on the proper folding of proteins within the endoplasmic reticulum (ER). A variety of genetic mutations and environmental stressors can lead to the accumulation of misfolded proteins, triggering a state known as ER stress and activating the Unfolded Protein Response (UPR).[3] While initially a pro-survival mechanism, chronic ER stress can lead to apoptosis and cellular dysfunction.

4-PBA acts as a chemical chaperone by interacting with exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating correct folding.[4] This action alleviates the burden on the ER, leading to the downregulation of the three primary arms of the UPR:

  • PERK (PKR-like endoplasmic reticulum kinase): 4-PBA has been shown to reduce the hyperoxia-induced upregulation of phosphorylated PERK (p-PERK) and its downstream targets like ATF4 and CHOP.[4]

  • IRE1 (Inositol-requiring enzyme 1): The molecule can suppress the activation of the IRE1 pathway, as indicated by the inhibition of XBP1 splicing and JNK phosphorylation.[5]

  • ATF6 (Activating transcription factor 6): 4-PBA can inhibit the ATF6 pathway, preventing its cleavage and subsequent translocation to the nucleus to activate target genes.[3][5]

This mechanism is central to its application in protein-misfolding diseases.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum MisfoldedProteins Misfolded Proteins BiP BiP/GRP78 MisfoldedProteins->BiP sequesters Aggregation Protein Aggregation MisfoldedProteins->Aggregation PERK PERK BiP->PERK releases IRE1 IRE1 BiP->IRE1 releases ATF6 ATF6 BiP->ATF6 releases pPERK p-PERK PERK->pPERK activates XBP1s XBP1s IRE1->XBP1s splices XBP1 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved cleavage in Golgi PBA 4-PBA PBA->MisfoldedProteins stabilizes folding PBA->PERK inhibits activation PBA->IRE1 inhibits activation PBA->ATF6 inhibits activation Apoptosis Apoptosis UPR_Target_Genes UPR Target Genes (e.g., CHOP) pPERK->UPR_Target_Genes activate transcription of XBP1s->UPR_Target_Genes activate transcription of ATF6_cleaved->UPR_Target_Genes activate transcription of UPR_Target_Genes->Apoptosis

Caption: The Unfolded Protein Response (UPR) and the inhibitory action of 4-PBA.

Histone Deacetylase (HDAC) Inhibition

The acetylation of histone proteins is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. Histone deacetylases (HDACs) remove these acetyl groups, leading to transcriptional repression. 4-PBA is a non-selective HDAC inhibitor that can increase histone acetylation, thereby reactivating the expression of silenced genes. This mechanism is particularly relevant in cancer, where tumor suppressor genes are often silenced, and in diseases like Huntington's, where transcriptional dysregulation is a key pathological feature.[6] Studies have shown that 4-PBA treatment can increase the acetylation of histone H3, leading to the upregulation of specific genes.[5][7]

HDAC_Inhibition cluster_nucleus Nucleus DNA DNA Histone Histone AcetylatedHistone Acetylated Histone Histone->AcetylatedHistone Transcription_OFF Gene Silencing Histone->Transcription_OFF HAT HAT HAT->Histone adds acetyl group HDAC HDAC HDAC->AcetylatedHistone removes acetyl group AcetylatedHistone->Histone Transcription_ON Gene Transcription (e.g., Tumor Suppressors) AcetylatedHistone->Transcription_ON PBA 4-PBA PBA->HDAC inhibits

Caption: Mechanism of HDAC inhibition by 4-PBA leading to gene transcription.

Therapeutic Applications and Preclinical/Clinical Evidence

The dual mechanisms of 4-PBA have prompted its investigation in a wide range of diseases.

Protein Misfolding Diseases
  • Cystic Fibrosis (CF): The most common mutation in CF, ΔF508-CFTR, results in a misfolded protein that is retained in the ER and degraded. 4-PBA has been shown to partially restore the trafficking of ΔF508-CFTR to the cell membrane, leading to a modest but significant increase in chloride transport.[8][9][10] Early clinical trials demonstrated that oral administration of 4-PBA could improve CFTR function in the nasal epithelia of patients homozygous for the ΔF508 mutation.[8]

  • Huntington's Disease (HD): HD is characterized by the aggregation of the mutant huntingtin protein and transcriptional dysregulation. As an HDAC inhibitor, 4-PBA has shown neuroprotective effects in mouse models of HD.[6] A dose-finding study in human HD patients established a maximum tolerated dose of 15 g/day , demonstrating its safety and tolerability.[6][11]

Oncology

In cancer, 4-PBA's HDAC inhibitory activity can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[12] It has been investigated in refractory solid tumors and has shown some cytostatic effects.[13]

Cancer Cell Line Reported IC50 of 4-PBA Reference
LNCaP (Prostate)11 µM (as part of a conjugate)[14]
PC3 (Prostate)13 µM (as part of a conjugate)[14]
A375 (Melanoma)~8.94 mM[15]
A549 (Lung)~9.75 mM[15]
MCF7 (Breast)~10.68 mM[15]
MDA-MB-231 (Breast)~11.66 mM[15]
Other Neurological and Inflammatory Disorders

4-PBA has shown promise in various animal models of neurodegeneration by reducing ER stress-induced apoptosis.[16][17] Dosages in mouse models of neurodegeneration typically range from 200-400 mg/kg per day.[18]

Experimental Protocols and Methodologies

The following section provides standardized protocols for the in vitro and in vivo evaluation of 4-PBA.

In Vitro Evaluation of 4-PBA as an HDAC Inhibitor

Objective: To determine the IC50 of 4-PBA in a specific cancer cell line.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of 4-PBA (typically from 0.1 to 20 mM). Treat the cells with the different concentrations of 4-PBA for 48-72 hours.

  • Viability Assay: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells relative to an untreated control.

  • Data Analysis: Plot the percentage of cell viability against the log of the 4-PBA concentration and use a non-linear regression model to calculate the IC50 value.

In Vivo Evaluation of 4-PBA in a Mouse Model of Neurodegeneration

Objective: To assess the efficacy of 4-PBA in improving motor function and reducing neuronal loss.

Protocol:

  • Animal Model: Use a transgenic mouse model of a neurodegenerative disease (e.g., SOD1-G93A for ALS).

  • Treatment Regimen: Administer 4-PBA orally or via intraperitoneal injection at a dose of 200-400 mg/kg/day, starting at a presymptomatic or early symptomatic stage.

  • Behavioral Testing: Perform regular behavioral tests (e.g., rotarod, grip strength) to assess motor function.

  • Histological Analysis: At the end of the study, perfuse the animals and collect brain and spinal cord tissues for immunohistochemical analysis of neuronal markers and protein aggregates.

  • Biochemical Analysis: Analyze tissue homogenates by Western blot to assess levels of ER stress markers and histone acetylation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CellCulture Cell Culture (e.g., Cancer cell lines, primary neurons) DoseResponse Dose-Response Assay (e.g., MTT, Western Blot for p-PERK) CellCulture->DoseResponse IC50 Determine IC50 / EC50 DoseResponse->IC50 AnimalModel Animal Model Selection (e.g., Transgenic mice) IC50->AnimalModel Inform dose selection Treatment 4-PBA Administration (e.g., 200-400 mg/kg/day) AnimalModel->Treatment Behavioral Behavioral Analysis (e.g., Rotarod) Treatment->Behavioral Histology Histological & Biochemical Analysis Behavioral->Histology Phase1 Phase I: Safety & Dosing (e.g., MTD determination) Histology->Phase1 Provide preclinical evidence Phase2 Phase II: Efficacy & Side Effects Phase1->Phase2 Phase3 Phase III: Comparative Efficacy Phase2->Phase3

Caption: A generalized experimental workflow for evaluating the therapeutic potential of 4-PBA.

Pharmacokinetics, Safety, and Adverse Effects

Pharmacokinetics

Sodium phenylbutyrate is a prodrug that is rapidly metabolized in the liver and kidneys to its active form, phenylacetate.[19] It is absorbed quickly from the gastrointestinal tract, with peak plasma concentrations reached within an hour.[19] The elimination half-life of phenylbutyrate is approximately 0.8 hours.[19] Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[19]

Safety and Adverse Effects

4-PBA is generally well-tolerated at therapeutic doses. The most common adverse effects are gastrointestinal, including nausea, vomiting, and diarrhea.[20] A distinct body odor is another frequently reported side effect.[20] At higher doses, neurological side effects such as confusion, dizziness, and fatigue can occur.[6][20] In a Phase I trial in cancer patients, the dose-limiting toxicity was neuro-cortical, with symptoms of somnolence and confusion.[21]

Adverse Effect Frequency Reference
DiarrheaVery Common (>10%)[7]
Abdominal PainVery Common (>10%)[7]
NauseaVery Common (>10%)[7]
Upper Respiratory Tract InfectionVery Common (>10%)[7]
Headache, Dizziness, FatigueCommon (1-10%)[20]
Confusion, Mood SwingsRare (<1%)[20]

Conclusion and Future Directions

4-Phenylbutyric acid represents a promising therapeutic agent with a unique dual mechanism of action that addresses fundamental cellular pathologies in a range of diseases. Its ability to act as both a chemical chaperone and an HDAC inhibitor makes it a versatile tool for researchers and a potential treatment for conditions with limited therapeutic options. While its efficacy in some diseases may be modest as a monotherapy, its well-established safety profile makes it an attractive candidate for combination therapies. Future research should focus on the development of more potent and selective analogs and the exploration of its therapeutic potential in a wider range of proteinopathies and malignancies.

References

  • Sodium phenylbutyrate in Huntington's disease: a dose-finding study. (2007-10-15) PubMed.
  • Sodium Phenylbutyrate / Taurursodiol Side Effects: Common, Severe, Long Term. (2024-01-17)
  • Sodium phenylbutyrate: Uses, Dosage, Side Effects ... | MIMS Indonesia.
  • Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues. (NIH)
  • Study Details | NCT02323100 | Glycerol Phenylbutyrate Corrector Therapy For CF (Cystic Fibrosis) | ClinicalTrials.gov.
  • A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function. (PubMed)
  • Sodium phenylbutyr
  • Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches.
  • Sodium phenylbutyrate in Huntington's disease: A dose-finding study. (2025-08-06)
  • Antiproliferative activity of phenylbutyrate ester of haloperidol metabolite II [(±)
  • A Mitochondria-Targeted Phenylbutyric Acid Prodrug Confers Drastically Improved Anticancer Activities | Journal of Medicinal Chemistry. (2022-07-11)
  • A phase I dose escalation and bioavailability study of oral sodium phenylbutyrate in patients with refractory solid tumor malignancies. (PubMed)
  • Reproducibility of HDAC Inhibitor Experimental Findings: A Compar
  • Population pharmacokinetic modeling and dosing simulations of nitrogen-scavenging compounds: disposition of glycerol phenylbutyrate and sodium phenylbutyrate in adult and pediatric patients with urea cycle disorders. J Clin Pharmacol 2013 Jul.
  • Population Pharmacokinetic Modeling and Dosing Simulations of Nitrogen‐Scavenging Compounds: Disposition of Glycerol Phenylbutyrate and Sodium Phenylbutyrate in Adult and Pediatric Patients with Urea Cycle Disorders | Semantic Scholar.
  • Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. (2025-08-06)
  • Evidence of CFTR function in cystic fibrosis after systemic administration of 4-phenylbutyr
  • 4-Phenylbutyric acid (4-PBA) | HDAC Inhibitor. (MedchemExpress.com)
  • Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues. (PubMed)
  • 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. (PMC - NIH)
  • What are the side effects of Sodium Phenylbutyrate?. (2024-07-12)
  • 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model. (2025-01-23) PubMed.
  • A Phase I clinical and pharmacological evaluation of sodium phenylbutyrate on an 120-h infusion schedule. (PubMed)
  • Sodium Phenylbutyrate Side Effects: Common, Severe, Long Term. (2024-05-20) Drugs.com.
  • 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degrad
  • Phase 2 study of sodium phenylbutyr
  • Treatment with 4-PBA suppressed the ER stress-mediated apoptosis. Mice... | Download Scientific Diagram.
  • Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regul
  • 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. (PubMed)
  • Evidence of CFTR Function in Cystic Fibrosis after Systemic Administration of 4-Phenylbutyr
  • Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model. (2009-01-14) PubMed.
  • Effects of 4-PBA on protein levels in the ATF6 and PERK branches of ER...
  • 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model. (2024-11-29)
  • Clinical and Experimental Applications of Sodium Phenylbutyr
  • 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. (2025-09-15) PubMed Central.
  • Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. (Frontiers)
  • Safety and Tolerability Study of Phenylbutyr
  • Application Notes and Protocols for the Use of 4-Phenylbutylamine in Pharmaceutical Synthesis. (Benchchem)
  • In-depth Technical Guide on the Mechanism of Action of 4,4-Diphenylbutylamine Hydrochloride: A Review of Available D
  • Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. (PMC - PubMed Central)
  • Benzenebutanamine | C10H15N | CID 83242. (PubChem - NIH)
  • Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. (2023-04-04) PubMed Central.
  • Experimental Gene Therapy Successfully Treats Huntington's Disease for the First Time. (2025-09-25)
  • In vitro pharmacologic restoration of CFTR-mediated chloride transport with sodium 4-phenylbutyrate in cystic fibrosis epithelial cells containing delta F508-CFTR. (1997-11-15) PubMed.
  • Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. (2022-05-06) PubMed Central.

Sources

4-Phenylbutylamine: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of Phenylalkylamine Scaffolds

In the landscape of medicinal chemistry, the phenylalkylamine motif stands as a cornerstone in the design of novel therapeutics. The inherent combination of a lipophilic phenyl group and a basic amino function, connected by a flexible alkyl chain, provides a privileged scaffold for interaction with a multitude of biological targets. Within this class, 4-phenylbutylamine emerges as a particularly intriguing building block. Its four-carbon linker offers a distinct spatial arrangement and conformational flexibility compared to its shorter-chain analogs like phenethylamine, enabling unique interactions within target binding pockets. This guide delves into the core attributes of 4-phenylbutylamine, exploring its synthesis, chemical reactivity, and its demonstrated and potential applications as a key structural element in the development of next-generation pharmaceuticals. While direct incorporation into blockbuster drugs remains an area of nascent exploration, the therapeutic relevance of its close analog, sodium phenylbutyrate, underscores the significant potential held by this scaffold.

Physicochemical Properties and Pharmacophore Characteristics

4-Phenylbutylamine is a primary amine characterized by a phenyl group separated from the amino group by a butyl chain.[1] This structure imparts a unique combination of lipophilicity and basicity, crucial for its behavior in biological systems.

Table 1: Physicochemical Properties of 4-Phenylbutylamine

PropertyValueSource
Molecular FormulaC₁₀H₁₅N[2]
Molecular Weight149.24 g/mol [2]
Boiling Point144 °C at 42 mmHg[2]
Flash Point101 °C[2]
pKa(Predicted)
LogP(Predicted)

Note: Predicted values for pKa and LogP are based on computational models and may vary from experimental values.

The key pharmacophoric features of 4-phenylbutylamine include a hydrophobic aromatic region, a flexible hydrophobic linker, and a primary amine capable of forming hydrogen bonds and salt bridges.[3] The length of the butyl chain is a critical determinant of its interaction with target proteins, allowing it to access deeper binding pockets compared to shorter chain analogs.

Synthesis of 4-Phenylbutylamine: Foundational Protocols

The accessibility of 4-phenylbutylamine is a key factor in its utility as a building block. Several scalable synthetic routes have been established, with two primary strategies being the catalytic hydrogenation of 4-phenylbutyronitrile and the reduction of 4-phenylbutyramide.

Experimental Protocol: Catalytic Hydrogenation of 4-Phenylbutyronitrile

This method offers a direct and atom-economical approach to 4-phenylbutylamine.

Reaction Scheme:

G 4-Phenylbutyronitrile 4-Phenylbutyronitrile 4-PBA 4-Phenylbutylamine 4-Phenylbutyronitrile->4-PBA Hydrogenation H2_Catalyst H₂ / Catalyst (e.g., Raney Ni)

Caption: Catalytic hydrogenation of 4-phenylbutyronitrile.

Materials:

  • 4-Phenylbutyronitrile

  • Raney Nickel (or other suitable catalyst, e.g., Rh/C)

  • Anhydrous Ethanol (solvent)

  • Ammonia (to suppress secondary amine formation)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: The Raney Nickel catalyst is washed with anhydrous ethanol to remove any residual water.

  • Reaction Setup: The high-pressure autoclave is charged with 4-phenylbutyronitrile and anhydrous ethanol. The catalyst is added as a slurry.

  • Ammonia Addition: The reactor is sealed, and a controlled amount of ammonia is introduced.

  • Hydrogenation: The system is purged with nitrogen, followed by hydrogen. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 30-50 bar) and heated to the reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by hydrogen uptake.

  • Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The solvent and excess ammonia are removed under reduced pressure. The crude 4-phenylbutylamine is then purified by vacuum distillation.

Table 2: Comparison of Catalysts for Hydrogenation of 4-Phenylbutyronitrile

ParameterRaney NickelRhodium on Carbon
Typical Yield 85-95%90-97%
Selectivity Good to ExcellentExcellent
Key Additive AmmoniaSodium Hydroxide

4-Phenylbutylamine as a Building Block: Key Transformations

The primary amine functionality of 4-phenylbutylamine makes it a versatile starting material for a range of chemical transformations crucial in drug discovery.

Amide Bond Formation

Amide bond formation is one of the most common and important reactions in medicinal chemistry. 4-Phenylbutylamine readily participates in coupling reactions with carboxylic acids to form stable amide linkages.[1]

Workflow for Amide Coupling:

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Activated_Ester 4-PBA 4-Phenylbutylamine Activated_Ester->4-PBA Amide_Product N-(4-Phenylbutyl)amide (R-CO-NH-(CH₂)₄-Ph) 4-PBA->Amide_Product Nucleophilic Attack

Caption: General workflow for amide bond formation.

Materials:

  • Cinnamic acid

  • 4-Phenylbutylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: Dissolve cinnamic acid (1.0 eq) in a mixture of DCM and a minimal amount of DMF. Add HOBt (1.05 eq) and EDC (1.05 eq). Stir at room temperature for 30 minutes.

  • Coupling: Add 4-phenylbutylamine (1.0 eq) to the reaction mixture, followed by the dropwise addition of TEA (1.0 eq).

  • Reaction: Stir the reaction mixture overnight at room temperature under an inert atmosphere.

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield N-(4-phenylbutyl)cinnamamide.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing the 4-phenylbutyl moiety onto carbonyl-containing molecules. This reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.

General Reaction Scheme:

G Carbonyl Aldehyde or Ketone (R¹R²C=O) Imine Imine/Iminium Intermediate Carbonyl->Imine 4-PBA 4-Phenylbutylamine 4-PBA->Imine Product Secondary or Tertiary Amine Imine->Product Reducing_Agent [H] Reducing_Agent->Product

Caption: Reductive amination with 4-phenylbutylamine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity.[4]

N-Alkylation

Direct N-alkylation of 4-phenylbutylamine with alkyl halides or other electrophiles provides a straightforward route to secondary and tertiary amines. However, careful control of reaction conditions is necessary to avoid over-alkylation.[5]

The 4-Phenylbutyl Scaffold in Bioactive Molecules: A Case Study of Sodium Phenylbutyrate

While drugs containing the 4-phenylbutylamine moiety as a building block within a larger, more complex structure are not yet prevalent in the market, the therapeutic success of its close analog, sodium 4-phenylbutyrate, provides compelling evidence for the biological relevance of this scaffold.

Sodium 4-phenylbutyrate is an FDA-approved drug for the treatment of urea cycle disorders.[6] It acts as a nitrogen-scavenging agent. Although it is the butyrate salt, its metabolic pathway is of significant interest. In the body, it undergoes β-oxidation to form phenylacetate, which is then conjugated with glutamine and excreted. This provides an alternative pathway for nitrogen waste removal.

Furthermore, sodium 4-phenylbutyrate is being actively investigated in numerous clinical trials for a range of other indications, including neurodegenerative diseases like Parkinson's disease and certain types of cancer.[4][7] This highlights the potential for the 4-phenylbutyl scaffold to interact with a variety of biological targets and pathways.

Structure-Activity Relationship (SAR) Insights

Although specific SAR studies on a broad range of 4-phenylbutylamine derivatives are limited in the public domain, general principles can be inferred from related classes of compounds. For instance, in studies of β-phenylethylamine analogs, modifications to the phenyl ring, the alkyl chain, and the amino group have profound effects on receptor selectivity and potency.[8]

Key Considerations for SAR Studies of 4-Phenylbutylamine Derivatives:

  • Phenyl Ring Substitution: Introduction of substituents on the phenyl ring can modulate lipophilicity, electronic properties, and introduce new interaction points with the target. For example, electron-withdrawing or -donating groups can influence the pKa of the amine and the overall electronic character of the molecule.[9]

  • Alkyl Chain Modification: Altering the length or rigidity of the butyl chain can significantly impact binding affinity. Introducing conformational constraints, such as cyclopropane rings, can lock the molecule into a more bioactive conformation.

  • Amine Substitution: The nature of the substituent(s) on the nitrogen atom is a critical determinant of biological activity. Increasing the size of the substituent can influence receptor selectivity, for example, between α- and β-adrenergic receptors.[8]

Logical Flow for SAR Exploration:

G Start Initial Hit with 4-Phenylbutylamine Scaffold SAR_Cycle Systematic Modification Start->SAR_Cycle Phenyl_Ring Phenyl Ring Analogs (Substitution, Bioisosteres) SAR_Cycle->Phenyl_Ring Alkyl_Chain Alkyl Chain Analogs (Length, Rigidity) SAR_Cycle->Alkyl_Chain Amine Amine Analogs (N-Substitution) SAR_Cycle->Amine Biological_Testing In Vitro & In Vivo Assays Phenyl_Ring->Biological_Testing Alkyl_Chain->Biological_Testing Amine->Biological_Testing Data_Analysis Analyze SAR Data Biological_Testing->Data_Analysis Data_Analysis->SAR_Cycle Iterate Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Iterative process of SAR exploration.

Future Directions and Conclusion

4-Phenylbutylamine represents a valuable and somewhat under-explored building block in medicinal chemistry. Its synthetic accessibility and versatile reactivity make it an attractive starting point for the generation of diverse chemical libraries. The proven therapeutic relevance of the closely related sodium phenylbutyrate provides a strong rationale for the continued exploration of novel derivatives.

Future research should focus on the systematic incorporation of the 4-phenylbutylamine scaffold into a wider range of molecular architectures and screening against diverse biological targets. Detailed structure-activity relationship studies will be crucial in unlocking the full potential of this promising building block. As our understanding of the molecular basis of disease continues to grow, the unique properties of 4-phenylbutylamine are likely to secure its place as a key component in the medicinal chemist's toolbox for the design of future therapeutics.

References

  • PubChem. (n.d.). 4-Phenylbutylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • ClinicalTrials.gov. (2022). Phenylbutyrate for Monogenetic Developmental and Epileptic Encephalopathy. U.S. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • MDPI. (2021). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 26(15), 4633. [Link]

  • PMC. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 666. [Link]

  • Google Patents. (n.d.).
  • ClinicalTrials.gov. (2014). Phenylbutyrate Response as a Biomarker for Alpha-synuclein Clearance From the Brain. U.S. National Library of Medicine. [Link]

  • Scribd. (n.d.). Structure Activity Relationships. [Link]

  • MDPI. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3093. [Link]

  • PMC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(1), 1-17. [Link]

  • PubMed. (2000). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 43(14), 2664-2674. [Link]

  • PMC. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 287, 115993. [Link]

  • arXiv. (2024). SynthFormer: Equivariant Pharmacophore-based Generation of Synthesizable Molecules for Ligand-Based Drug Design. [Link]

  • MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6614. [Link]

  • CP Lab Safety. (n.d.). This compound, 25g, Each. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-Phenylbutylamine Hydrochloride in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Phenylbutylamine Hydrochloride as a ligand in affinity chromatography. The protocol details the preparation of the affinity resin and its application in the purification of biomolecules, with a specific focus on plasmid DNA.

Introduction: The Principle of Hydrophobic Interaction Affinity Chromatography

Affinity chromatography is a powerful purification technique that relies on specific, reversible interactions between a target molecule and a ligand immobilized on a chromatographic matrix.[1] While classic affinity chromatography often involves biological interactions (e.g., antigen-antibody), synthetic ligands can be employed to exploit specific chemical properties of the target molecule.

4-Phenylbutylamine, when immobilized on a solid support like agarose, creates a stationary phase with hydrophobic and aromatic characteristics. This allows for the separation of molecules based on their surface hydrophobicity, a technique broadly known as Hydrophobic Interaction Chromatography (HIC).[2][3] The phenyl group provides aromatic stacking interactions, while the butyl chain contributes to the hydrophobic character.[4] The primary amine group of 4-phenylbutylamine allows for its covalent attachment to an activated matrix.[5]

High salt concentrations in the binding buffer promote the interaction between hydrophobic regions of the target molecule and the immobilized 4-phenylbutylamine ligand.[4][6] Elution is typically achieved by decreasing the salt concentration, which weakens these hydrophobic interactions.[6][7]

Chemical and Physical Properties of this compound

A thorough understanding of the ligand's properties is crucial for successful application.

PropertyValueReference
Molecular Formula C₁₀H₁₅N·HCl[8]
Molecular Weight 185.7 g/mol [8]
Appearance White to Almost white powder to crystal[9]
Purity >98.0% (HPLC)[9]
CAS Number 30684-06-1[8]

Preparation of 4-Phenylbutylamine-Agarose Affinity Resin

This section details the covalent coupling of this compound to an agarose matrix using the Cyanogen Bromide (CNBr) activation method. This method is a well-established technique for immobilizing ligands containing primary amines.[5]

Materials
  • CNBr-activated Sepharose™ 4B or similar agarose matrix

  • This compound

  • 1 mM HCl (ice-cold)

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer A: Coupling Buffer

  • Wash Buffer B: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Sintered glass funnel

  • Reaction vessel (e.g., end-over-end mixer)

Ligand Coupling Workflow

G cluster_prep Resin Preparation cluster_coupling Ligand Coupling cluster_post Post-Coupling Swell Swell CNBr-activated agarose in 1 mM HCl Wash1 Wash with 1 mM HCl Swell->Wash1 Wash2 Wash with Coupling Buffer Wash1->Wash2 Couple Incubate resin with ligand solution (2h RT or overnight 4°C) Wash2->Couple PrepareLigand Dissolve 4-Phenylbutylamine HCl in Coupling Buffer PrepareLigand->Couple Block Block unreacted groups with Blocking Buffer Couple->Block Wash3 Wash with alternating Wash Buffer A & B Block->Wash3 Store Store resin in appropriate buffer Wash3->Store G cluster_prep Sample & Column Prep cluster_chrom Chromatography cluster_post Post-Chromatography Lysate Prepare clarified bacterial lysate Precipitate Add Ammonium Sulfate to lysate (e.g., 2.5 M) Lysate->Precipitate Centrifuge Centrifuge to remove precipitated proteins Precipitate->Centrifuge Load Load supernatant onto the column Centrifuge->Load Equilibrate Equilibrate column with Binding Buffer Equilibrate->Load Wash Wash with Binding Buffer Load->Wash Elute Elute with Elution Buffer Wash->Elute Analyze Analyze fractions (e.g., agarose gel) Elute->Analyze Regenerate Regenerate column with NaOH Elute->Regenerate

Caption: Workflow for the purification of plasmid DNA using 4-Phenylbutylamine-agarose.

Step-by-Step Purification Protocol
  • Sample Preparation:

    • Prepare a clarified bacterial lysate containing the plasmid DNA using a standard method (e.g., alkaline lysis).

    • Add solid ammonium sulfate to the clarified lysate to the desired final concentration (e.g., 2.5 M) and incubate on ice for 15 minutes. [10][11] * Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet precipitated proteins. [10] * Carefully collect the supernatant containing the plasmid DNA.

  • Column Equilibration:

    • Pack the 4-Phenylbutylamine-agarose resin into a suitable chromatography column.

    • Equilibrate the column with 5-10 column volumes (CV) of Equilibration/Binding Buffer.

  • Sample Loading:

    • Load the plasmid-containing supernatant onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 CV of Wash Buffer to remove any unbound or weakly bound contaminants.

  • Elution:

    • Elute the bound molecules by applying the Elution Buffer. In this protocol, the plasmid is expected to have a weaker interaction and may elute during the wash step or early in the elution gradient, while more hydrophobic contaminants elute later. [10][12]Collect fractions throughout the wash and elution steps.

  • Analysis:

    • Analyze the collected fractions using agarose gel electrophoresis to identify the fractions containing pure plasmid DNA, free from genomic DNA and RNA.

  • Column Regeneration:

    • After each run, regenerate the column by washing with 3-5 CV of Regeneration Solution, followed by extensive washing with water and then equilibration with a neutral buffer for storage. [7]

Further Applications and Considerations

The 4-phenylbutylamine-sepharose resin has also been successfully employed for the purification of enzymes, such as chymotrypsin and other serine proteases. [13][14]The principle remains the same, exploiting the hydrophobic and aromatic nature of the ligand to bind to corresponding regions on the surface of the target protein. Elution strategies for proteins may involve a decreasing salt gradient, a change in pH, or the use of a mild non-ionic detergent or organic solvent. [15]

Conclusion

This compound is a versatile ligand for affinity chromatography, particularly for separations based on hydrophobic interactions. The straightforward coupling chemistry to an agarose matrix allows for the creation of a custom affinity resin. This application note provides a detailed protocol for the synthesis of this resin and its successful application in the purification of plasmid DNA. The principles and methods described can be adapted for the purification of other biomolecules, making it a valuable tool for researchers in various fields of life science and drug development.

References

  • Cytiva. (n.d.). CNBr-activated Sepharose™ 4 Fast Flow. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98% (HPLC), 5 grams. Retrieved from [Link]

  • Langdale Lab. (n.d.). IMMOBILIZATION ON CYANOGEN BROMIDE ACTIVATED SEPHAROSE. Retrieved from [Link]

  • Cytiva. (2024, November 12). Hydrophobic Interaction Chromatography Products. Retrieved from [Link]

  • Ferreira, G. N. M., Monteiro, G. A., Prazeres, D. M. F., & Cabral, J. M. S. (2004). Purification of Plasmid (pVaxLacZ) by Hydrophobic Interaction Chromatography. Brazilian Archives of Biology and Technology, 47(5). Retrieved from [Link]

  • Cytiva. (n.d.). CNBr-Activated Sepharose™ 4B. Retrieved from [Link]

  • Stevenson, K. J., & Landman, A. (1971). The isolation of liver serine proteinase by affinity chromatography on 4-phenylbutylamine-sepharose 4 B. Canadian Journal of Biochemistry, 49(1), 119–126. Retrieved from [Link]

  • Prazeres, D. M. F., Ferreira, G. N. M., Monteiro, G. A., & Cabral, J. M. S. (2005). Purification of plasmid DNA by hydrophobic interaction chromatography. U.S. Patent No. 7,169,917 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Sartorius. (n.d.). Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]

  • Stevenson, K. J., & Landman, A. (1971). The Isolation of Chymotrypsin-Like Enzymes by Affinity Chromatography Using sepharose-4-phenylbutylamine. Canadian Journal of Biochemistry, 49(1), 119-26. Retrieved from [Link]

  • Cytiva. (n.d.). Epoxy-activated Sepharose 6B. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Structure-Based Design and Synthesis of a New Phenylboronic-Modified Affinity Medium for Metalloprotease Purification. Molecules, 25(15), 3354. Retrieved from [Link]

  • Al-Khalaifah, H. S. (2011). Extraction, Purification and Characterization of Fish Chymotrypsin: A Review. American Journal of Biochemistry and Biotechnology, 7(3), 104-123. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophobic interaction chromatography performed on plasmid solutions.... [Image attached to a publication]. Retrieved from [Link]

  • G-Biosciences. (n.d.). ECH-Agarose. Retrieved from [Link]

  • Himedia Laboratories. (2011). Process for trypsin and chymotrypsin purification utilizing hydrophobic interaction chromatography. WO 2011126957 A1.
  • Bornscheuer, U. T., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-119. Retrieved from [Link]

  • Klomklao, S., & Benjakul, S. (2018). Extraction, Purification and Characterization of Fish Chymotrypsin from Catla catla. Research Journal of Pharmaceutical and Nano Sciences, 7(1), 1-10. Retrieved from [Link]

  • CellMosaic. (n.d.). Hydrophobic Interaction Chromatography (HIC) Buffer Set. Retrieved from [Link]

  • D'Hondt, M., et al. (2022). A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Journal of Chromatography A, 1685, 463595. Retrieved from [Link]

  • Dzurov, M., et al. (2020). Detection of Chymotrypsin by Optical and Acoustic Methods. Sensors, 20(11), 3169. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling the enzyme to CNBr-activated Sepharose 4B. [Image attached to a publication]. Retrieved from [Link]

  • Cytiva. (n.d.). Epoxy-Activated Sepharose™ 6B. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Purity Assay of 4-Phenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 4-Phenylbutylamine Hydrochloride. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive walkthrough of the method development strategy, the final optimized protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and reliability for routine analysis.

Introduction and Scientific Rationale

This compound is a primary amine salt with a chemical structure featuring a phenyl group, making it a suitable candidate for UV-based detection.[1][2] As a key intermediate in pharmaceutical synthesis, its purity is critical to the quality and safety of the final active pharmaceutical ingredient (API).[3][4]

The primary analytical challenge in the HPLC analysis of basic compounds like 4-Phenylbutylamine is their tendency to interact with residual acidic silanol groups on the surface of silica-based stationary phases. This interaction leads to poor chromatographic performance, most notably peak tailing.[3][5] Our method development strategy is therefore centered on mitigating these secondary interactions to achieve a sharp, symmetrical peak suitable for accurate quantification.

The core of our approach is the protonation of the primary amine group by maintaining the mobile phase pH well below the analyte's pKa (predicted around 10.66 for the free base).[2] By ensuring the analyte carries a consistent positive charge, its interaction with the stationary phase is normalized, leading to improved peak shape and reproducible retention. This principle is a cornerstone of robust method development for amine compounds.[5][6]

Method Development Strategy

The development of this method followed a systematic approach, evaluating critical parameters to achieve optimal separation and peak geometry.

2.1. Column Selection

A C18 column was selected as the primary choice due to its hydrophobicity, which provides adequate retention for the phenylalkyl structure of the analyte.[6] Modern, high-purity silica columns with advanced end-capping were prioritized to minimize the availability of free silanol groups, thereby reducing a primary cause of peak tailing.

2.2. Mobile Phase Optimization
  • pH Control: An acidic mobile phase is essential. A pH of approximately 3.0 was chosen. At this pH, the primary amine (pKa ~10.66) is fully protonated (R-NH3+), effectively minimizing interactions with silanol groups. A phosphate buffer was selected for its efficacy in this pH range.

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically provides better peak shape for basic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.

  • Isocratic vs. Gradient Elution: For a purity assay where impurities are expected to be structurally similar and elute close to the main peak, an isocratic method provides simplicity, robustness, and consistent run-to-run performance.[7][8]

2.3. Detection Wavelength

The phenyl group in this compound provides a chromophore for UV detection. A preliminary scan indicated strong absorbance at lower wavelengths. A detection wavelength of 215 nm was selected to ensure high sensitivity for both the main analyte and potential impurities which may lack strong chromophores at higher wavelengths.

2.4. Method Development Workflow

The logical flow of the method development process is illustrated below.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analyte Properties (4-PBA, pKa ~10.66, UV-active) B Select Column (C18, End-capped) A->B C Initial Mobile Phase (ACN:Buffer, pH 7.0) B->C D Observe Peak Tailing C->D E Adjust Mobile Phase pH (Test pH 3.0 & 4.5) D->E Key Insight: Protonate Amine F Optimize % Organic (Target k' 2-10) E->F G G F->G H H G->H I H->I J Optimized Method Ready for Validation I->J

Caption: Workflow for HPLC Method Development.

Final Optimized HPLC Method and Protocol

This section provides the detailed protocol for the analysis of this compound.

3.1. Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size), with high-purity silica and end-capping.

  • Chemicals:

    • This compound Reference Standard (>98% purity).[9][10]

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).

    • Phosphoric Acid (AR Grade).

    • Deionized Water (18.2 MΩ·cm).

3.2. Preparation of Solutions
  • Mobile Phase (Phosphate Buffer pH 3.0 : Acetonitrile | 60:40 v/v):

    • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Mobile Phase Preparation: Mix 600 mL of the pH 3.0 phosphate buffer with 400 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: The mobile phase is used as the diluent.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution (0.5 mg/mL):

    • Prepare in the same manner as the Standard Solution, using the sample to be analyzed.

3.3. Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm
Run Time 10 minutes
Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13]

4.1. System Suitability

System suitability testing ensures the chromatographic system is adequate for the intended analysis.[7][14] The parameters are established by making five replicate injections of the standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
4.2. Specificity (Selectivity)

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample, confirming no interference at the retention time of the 4-Phenylbutylamine peak. Forced degradation studies were also performed (acid, base, oxidative, thermal, and photolytic stress) to ensure the method can resolve the main peak from potential degradation products, thus confirming its stability-indicating nature.

4.3. Linearity

Linearity was assessed by preparing a series of solutions from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). A calibration curve was constructed by plotting peak area against concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
4.4. Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated for each level in triplicate.

LevelAcceptance Criteria for Recovery
80% 98.0% - 102.0%
100% 98.0% - 102.0%
120% 98.0% - 102.0%
4.5. Precision
  • Repeatability (Intra-day Precision): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was duplicated on a different day by a different analyst using a different HPLC system.

Precision TypeAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
4.6. Robustness

The robustness of the method was evaluated by intentionally making small variations to the method parameters and observing the effect on the results.

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2 °C)

  • Organic Composition (± 2%)

The system suitability parameters were checked under each condition and should remain within the acceptance criteria.

4.7. Validation Workflow Diagram

Validation cluster_System System Performance cluster_Method Method Performance Characteristics (ICH Q2) cluster_Conclusion Final Outcome SysSuit System Suitability Tailing Factor Theoretical Plates %RSD Area & RT Spec Specificity No Interference Stability Indicating SysSuit->Spec Validated Validated Method Suitable for Intended Use SysSuit->Validated Lin Linearity Range: 50-150% r² ≥ 0.999 Spec->Lin Spec->Validated Acc Accuracy (Recovery) 3 Levels (80, 100, 120%) Recovery: 98-102% Lin->Acc Lin->Validated Prec Precision Repeatability (n=6) Intermediate Precision Acc->Prec Acc->Validated Rob Robustness Flow Rate ± 0.1 pH ± 0.2 Temp ± 2°C Prec->Rob Prec->Validated Rob->Validated

Caption: ICH Q2(R1) Method Validation Workflow.

Conclusion

This application note details a simple, rapid, and robust isocratic RP-HPLC method for the purity analysis of this compound. The scientific rationale for overcoming the common challenges associated with analyzing basic amines has been explained, leading to a method with excellent peak shape and reproducibility. The comprehensive validation protocol confirms that the method is accurate, precise, specific, and robust, making it highly suitable for routine quality control and stability testing in a regulated environment.

References
  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/general_chapters/gc_621.pdf]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
  • Chromatography, <621>. U.S. Pharmacopeia. [URL: https://www.usp.
  • Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-revisions-usp-621-5994-5489en-agilent.pdf]
  • USP <621> Chromatography - DSDP Analytics. DSDP Analytics. [URL: https://www.dsdpanalytics.
  • <621> Chromatography - Notice of Adoption. US Pharmacopeia. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-chapter/gda-g-300-notice-of-adoption.pdf]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • ICH Quality Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [URL: https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Documents/Application%20Notes/RediSep%20Rf%20C18%20Purification%20of%20Primary%20Amines%20App%20Note.pdf]
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering. [URL: https://pp.bme.hu/ch/article/view/7981]
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem. [URL: https://www.benchchem.
  • This compound CAS#: 30684-06-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82539077.htm]
  • This compound. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44630065]
  • Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/211/t409015.pdf]
  • Reversed Phase HPLC Columns. Phenomenex. [URL: https://www.phenomenex.com/Products/Index/RP]
  • Application Note: HPLC Purity Analysis of 4,4-Diphenylbutylamine Hydrochloride. BenchChem. [URL: https://www.benchchem.com/application-notes/hplc-purity-analysis-of-4-4-diphenylbutylamine-hydrochloride]
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [URL: https://www.researchgate.
  • Improving HPLC resolution for 4,4-Diphenylbutylamine hydrochloride and impurities. BenchChem. [URL: https://www.benchchem.com/technical-support/improving-hplc-resolution-for-4-4-diphenylbutylamine-hydrochloride-and-impurities]
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ay/d2ay01389a]
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-separation-of-ammonia-primary-and-secondary-amines-on-primesep-a-column/]
  • This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/product/4-phenylbutylamine-hydrochloride-10257]
  • Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. [URL: https://helda.helsinki.fi/bitstream/handle/10138/301217/Trofimova_Polina_Pro_gradu_2019.pdf]
  • This compound, 25G. Labscoop. [URL: https://www.labscoop.com/4-phenylbutylamine-hydrochloride-25g-a1590-tci]
  • This compound, min 98% (HPLC), 5 grams. CP Lab Safety. [URL: https://www.cplabsafety.com/4-phenylbutylamine-hydrochloride-min-98-hplc-5-grams.html]
  • Detecting Primary Amines. Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=5322]
  • (4-Phenylbutyl)methylamine hydrochloride. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17749873]
  • This compound | 30684-06-1. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/IN/en/p/A1590]
  • 4-PHENYLBUTYLAMINE | 13214-66-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3170935.htm]
  • CAS No : 13214-66-9 | Product Name : 4-Phenylbutylamine. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/4-phenylbutylamine-13214-66-9]

Sources

Application Note: 4-Phenylbutylamine Hydrochloride as an Internal Standard for Robust Quantitative Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, yet it faces challenges related to sample preparation, injection variability, and matrix effects. The use of an internal standard is a well-established strategy to mitigate these sources of error and enhance the precision and accuracy of results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Phenylbutylamine Hydrochloride as an internal standard in GC-MS workflows. We will delve into the rationale for its selection, the critical necessity of derivatization, and provide detailed, validated protocols for its implementation.

The Principle of Internal Standardization

In quantitative chromatography, an internal standard (IS) is a compound with chemical and physical properties similar to the analyte of interest, which is added in a constant, known amount to all samples, calibrators, and quality controls.[1] The fundamental premise is that the IS will experience the same variations as the analyte during sample preparation, injection, and analysis.[1][2] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[1] This ratio normalization effectively cancels out random and systematic errors, leading to significantly improved data reliability.[1]

Key criteria for selecting a suitable internal standard include: [1][3]

  • Chemical Similarity: The IS should be structurally and functionally similar to the analyte(s) to ensure comparable behavior during extraction and chromatography.

  • Purity and Stability: The IS must be of high purity and chemically stable throughout the entire analytical procedure.[3]

  • Non-Interference: It must not be naturally present in the sample matrix and should be chromatographically resolved from all other components.[1]

  • Commercial Availability: Ready availability of the compound in a pure form is a practical necessity.

Rationale for Selecting this compound

4-Phenylbutylamine, with its phenylalkylamine structure, is an excellent internal standard candidate for the analysis of analogous compounds, such as amphetamines, phenethylamines, and other related pharmaceutical or illicit substances.[4] Its structure (Figure 1) provides a close chemical resemblance to many target analytes in these classes.

Chemical & Physical Properties:

Property Value Source
Chemical Formula C₁₀H₁₆ClN [5]
Molecular Weight 185.69 g/mol [5][6]
Form White to almost white crystalline powder [6][7]
Melting Point ~165 °C [6]

| Boiling Point (free base) | 123-124 °C @ 17 mmHg |[4][8] |

The hydrochloride salt form ensures stability during storage and allows for accurate preparation of stock solutions in polar solvents like methanol or water.[8]

The Imperative of Derivatization for GC-MS Analysis

Primary amines like 4-phenylbutylamine are polar and have low volatility due to the presence of "active" hydrogen atoms on the amino group, which can engage in hydrogen bonding.[9][10] Direct injection of such compounds into a GC system results in poor chromatographic performance, including broad, tailing peaks and potential adsorption to active sites within the inlet and column.[9]

Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[9][11] This is an essential step for the successful GC-MS analysis of amines.[12][13]

Common Derivatization Techniques:

  • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This is a widely used and effective method for amines.[10][13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common.[9][14]

  • Acylation: Introduces an acyl group, which also increases volatility and can enhance detector sensitivity, particularly with fluorinated acyl groups.[10]

This protocol will focus on silylation using BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Workflow for Internal Standard Implementation

G cluster_prep Preparation Phase cluster_spiking Internal Standard Spiking cluster_derivatization Derivatization cluster_analysis GC-MS Analysis A Prepare 4-Phenylbutylamine HCl Stock Solution (1 mg/mL) D Add fixed volume of IS Stock to all Samples, Calibrators, & QCs A->D B Prepare Calibration Standards & Quality Controls B->D C Prepare Unknown Samples C->D E Evaporate to Dryness (under Nitrogen stream) D->E F Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) E->F G Heat Reaction Vial (e.g., 70°C for 30 min) F->G H Inject Derivatized Sample into GC-MS G->H I Data Acquisition (Scan or SIM mode) H->I J Data Processing I->J K Generate Calibration Curve (Area Ratio vs. Concentration) J->K L Quantify Unknowns K->L

Caption: Silylation reaction of 4-phenylbutylamine with BSTFA. (Note: A generic placeholder is used for the product image).

GC-MS Instrumental Parameters

Objective: To establish a robust GC-MS method for the separation and detection of the derivatized analyte and internal standard.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides excellent retention time stability.
MS System Agilent 5977 MSD or equivalentOffers high sensitivity and selectivity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-bleed column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures efficient volatilization of derivatized compounds.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 80°C, hold 1 min, ramp to 280°C @ 20°C/min, hold 5 minProvides good separation of analytes from matrix components.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass filter.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions.

SIM Ions for TMS-derivatized 4-Phenylbutylamine:

  • Quantifier Ion: To be determined empirically (likely a prominent, stable fragment).

  • Qualifier Ions: To be determined empirically (to confirm identity). A common fragmentation for amines is alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen. [15]For derivatized 4-phenylbutylamine, a key fragment would likely arise from cleavage between the first and second carbon of the butyl chain, adjacent to the nitrogen.

Method Validation and Data Analysis

A full method validation should be performed according to established guidelines (e.g., ICH or FDA). [3] Key Validation Parameters:

  • Linearity: Analyze a set of calibration standards (typically 5-8 levels) and plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The calibration curve should have a correlation coefficient (r²) of ≥0.99. [16]* Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) across multiple days. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. [16]* Specificity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.

Expected Results & Troubleshooting

Upon injection, the TMS-derivatized 4-phenylbutylamine should elute as a sharp, symmetrical peak. The mass spectrum under electron ionization will display characteristic fragments. Based on known fragmentation patterns of amines, a prominent ion resulting from alpha-cleavage is expected. [15][17]The mass spectrum for the underivatized free base shows a molecular ion at m/z 149 and a base peak at m/z 30. [18]The derivatized compound will have a higher molecular weight and a different fragmentation pattern, which must be determined experimentally.

Common Troubleshooting Scenarios:

  • Poor Peak Shape (Tailing): May indicate incomplete derivatization or active sites in the GC inlet/column. Solution: Check derivatization reagent, optimize reaction time/temperature, or replace the inlet liner and trim the column.

  • Low IS Response: Could be due to degradation, poor derivatization, or incorrect spiking. Solution: Prepare fresh IS solution, verify pipettes, and ensure complete sample dryness before adding the derivatization reagent.

  • High Variability in Results: Often points to inconsistent injection volumes or sample preparation. Solution: The use of the internal standard is designed to correct for this, but extreme variability warrants checking the autosampler and pipetting techniques. [2]

Conclusion

This compound is a highly effective and appropriate internal standard for the quantitative GC-MS analysis of phenylalkylamines and related compounds. Its structural similarity to these analytes ensures it behaves comparably throughout the analytical process. The key to its successful implementation lies in a robust and complete derivatization step, which is mandatory to achieve the volatility and thermal stability required for gas chromatography. By following the detailed protocols and validation guidelines presented in this note, researchers can significantly improve the accuracy, precision, and overall reliability of their quantitative GC-MS data.

References

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630065, this compound. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Płotka-Wasylka, J., Rutkowska, M., & Namieśnik, J. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • LCGC. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 13214-66-9 | Product Name : 4-Phenylbutylamine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SlidePlayer. (n.d.). Lecture 10: MS Interpretation – Part 4 Postulation of Molecular Structures. Retrieved from [Link]

  • ResearchGate. (2020, March). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98% (HPLC), 5 grams. Retrieved from [Link]

  • Paul, R., et al. (2006). GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine. Journal of Analytical Toxicology, 30(6), 375-9. Retrieved from [Link]

Sources

The Versatile Role of 4-Phenylbutylamine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylbutylamine, a primary amine featuring a phenyl group connected to a flexible four-carbon chain, serves as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural characteristics allow for its incorporation into various ring systems, making it a molecule of significant interest to researchers in medicinal chemistry and drug development. This guide provides detailed application notes and protocols for the utilization of 4-phenylbutylamine in the synthesis of key heterocyclic structures, highlighting its role in both the formation of saturated nitrogen heterocycles and benzo-fused ring systems. We will explore two distinct and powerful synthetic strategies: the iridium-catalyzed N-heterocyclization for the synthesis of N-substituted piperidines and an intramolecular cyclization approach for the construction of benzo-fused azepinones. These protocols are designed to be self-validating, with clear explanations of the underlying chemical principles to ensure reproducibility and adaptation in various research settings.

Part 1: Synthesis of N-(4-Phenylbutyl)piperidine via Iridium-Catalyzed N-Heterocyclization

The direct synthesis of N-substituted piperidines from primary amines and diols represents an environmentally benign and atom-economical approach to this important class of heterocyles. The iridium-catalyzed N-heterocyclization reaction is a powerful method for achieving this transformation, forming water as the only byproduct.[1][2] This protocol details the synthesis of N-(4-phenylbutyl)piperidine from 4-phenylbutylamine and 1,5-pentanediol.

Causality of Experimental Choices

The choice of a CpIr complex as the catalyst is crucial for this transformation. Iridium complexes bearing a pentamethylcyclopentadienyl (Cp) ligand have demonstrated high catalytic activity for the N-heterocyclization of primary amines with diols under relatively mild conditions.[1] The mechanism is believed to involve the iridium-catalyzed oxidation of the diol to a lactone, which then reacts with the primary amine to form an amide alcohol intermediate. Subsequent intramolecular N-alkylation, facilitated by the iridium catalyst, leads to the formation of the piperidine ring. The use of a mild base, such as sodium bicarbonate, is effective in promoting the reaction while minimizing side reactions.[1] Toluene is selected as the solvent due to its ability to azeotropically remove the water formed during the reaction, driving the equilibrium towards product formation.

Experimental Protocol

Materials:

  • 4-Phenylbutylamine

  • 1,5-Pentanediol

  • [Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [Cp*IrCl₂]₂ (e.g., 0.01 mmol, 1 mol%) and sodium bicarbonate (e.g., 0.2 mmol, 20 mol%).

  • Addition of Reactants: Under an inert atmosphere (argon or nitrogen), add anhydrous toluene (e.g., 5 mL). To this suspension, add 4-phenylbutylamine (1.0 mmol, 1.0 equiv) and 1,5-pentanediol (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, and wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude N-(4-phenylbutyl)piperidine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation
EntryPrimary AmineDiolCatalyst Loading (mol%)Base (mol%)SolventTemp (°C)Time (h)Yield (%)
14-Phenylbutylamine1,5-Pentanediol120Toluene11024High

Note: The yield is expected to be high based on the general efficiency of this reaction for the synthesis of six-membered cyclic amines.[1][2]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Product A Add [Cp*IrCl₂]₂ and NaHCO₃ to flask B Add anhydrous toluene under inert atmosphere A->B C Add 4-phenylbutylamine and 1,5-pentanediol B->C D Heat to 110°C and stir for 24h C->D E Monitor reaction by TLC/GC-MS D->E F Cool to room temperature E->F G Filter through Celite F->G H Concentrate filtrate G->H I Purify by column chromatography H->I J N-(4-Phenylbutyl)piperidine I->J

Caption: Workflow for the Iridium-Catalyzed Synthesis of N-(4-Phenylbutyl)piperidine.

Part 2: Synthesis of Tetrahydrobenzo[c]azepin-1-one via Intramolecular Cyclization

The synthesis of benzo-fused seven-membered nitrogen heterocycles, such as tetrahydrobenzo[c]azepinones, is of significant interest due to their presence in various biologically active molecules.[3] A powerful strategy for the construction of such ring systems is the intramolecular cyclization of N-acyl derivatives of phenylalkylamines. This protocol outlines a two-step synthesis of 5-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, starting from 4-phenylbutylamine.

Causality of Experimental Choices

This synthesis involves an initial acylation of 4-phenylbutylamine with a suitable acylating agent, such as an acid chloride or anhydride, to form an amide precursor. The subsequent and key step is an intramolecular Friedel-Crafts type acylation. This cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, which activates the carbonyl group of the amide for electrophilic attack on the electron-rich phenyl ring. The ortho-position of the phenyl ring acts as the nucleophile, leading to the formation of the seven-membered ring. The choice of a dehydrating acid catalyst is critical to drive the reaction towards the cyclized product.

Experimental Protocol

Step 1: Synthesis of the N-Acyl-4-phenylbutylamine Precursor

Materials:

  • 4-Phenylbutylamine

  • An appropriate acid chloride or anhydride (e.g., 5-chlorovaleryl chloride)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 4-phenylbutylamine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution in an ice bath.

  • Addition of Reagents: Add the base (e.g., triethylamine, 1.2 equiv). Slowly add the acid chloride (e.g., 5-chlorovaleryl chloride, 1.1 equiv) dropwise to the stirred solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC). Wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide precursor. This can be purified by recrystallization or column chromatography if necessary.

Step 2: Intramolecular Cyclization to Tetrahydrobenzo[c]azepin-1-one

Materials:

  • N-Acyl-4-phenylbutylamine precursor from Step 1

  • Polyphosphoric acid (PPA) or a suitable Lewis acid (e.g., AlCl₃)

  • Inert solvent (if necessary, e.g., nitrobenzene for AlCl₃)

  • Ice, water, and a suitable base for quenching (e.g., NaOH solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, heat polyphosphoric acid (PPA) to approximately 80-100 °C with stirring.

  • Addition of Precursor: Slowly add the N-acyl-4-phenylbutylamine precursor from Step 1 to the hot PPA with vigorous stirring.

  • Reaction Execution: Continue heating and stirring the reaction mixture for several hours. The optimal time and temperature should be determined by monitoring the reaction by TLC.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a concentrated aqueous solution of a base (e.g., NaOH) to pH 8-9.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrobenzo[c]azepin-1-one.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Logical Relationship Diagram

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Final Product A 4-Phenylbutylamine B Acylation (e.g., 5-chlorovaleryl chloride, base) A->B Reacts with C N-(5-chloropentanoyl)-4-phenylbutylamine B->C Yields D Intramolecular Friedel-Crafts Acylation (PPA or Lewis Acid) C->D Undergoes E Tetrahydrobenzo[c]azepin-1-one D->E Forms F Benzo-fused 7-membered Heterocycle E->F

Caption: Logical flow for the synthesis of a Tetrahydrobenzo[c]azepin-1-one derivative.

Conclusion

4-Phenylbutylamine has demonstrated its utility as a versatile starting material for the synthesis of diverse heterocyclic structures. The protocols detailed herein for the preparation of N-(4-phenylbutyl)piperidine and a tetrahydrobenzo[c]azepin-1-one derivative showcase two distinct synthetic strategies that leverage the reactivity of both the amine functionality and the phenyl ring of the parent molecule. The iridium-catalyzed N-heterocyclization offers an efficient and environmentally friendly route to saturated N-heterocycles, while the intramolecular Friedel-Crafts acylation provides a classic yet powerful method for the construction of benzo-fused ring systems. These application notes provide a solid foundation for researchers to explore the rich chemistry of 4-phenylbutylamine and its derivatives in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

References

  • Fujita, K., Fujii, T., & Yamaguchi, R. (2004). Cp*Ir complex-catalyzed N-heterocyclization of primary amines with diols: a new catalytic system for environmentally benign synthesis of cyclic amines. Organic letters, 6(20), 3525–3528. [Link]

  • Organic Chemistry Portal. (n.d.). CpIr Complex-Catalyzed N-Heterocyclization of Primary Amines with Diols: A New Catalytic System for Environmentally Benign Synthesis of Cyclic Amines*. Retrieved from [Link]

  • Dong, J., & Dong, G. (2020). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. Journal of the American Chemical Society, 142(15), 7118-7126. [Link]

Sources

Quantitative analysis of 4-Phenylbutylamine Hydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 4-Phenylbutylamine Hydrochloride in Biological Samples

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound (4-PBA-HCl) in biological matrices, specifically plasma and urine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring a robust and validated bioanalytical method. This guide emphasizes the use of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity in complex biological sample analysis[1][2]. The methodologies are grounded in established principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA)[2][3][4][5][6].

Introduction

This compound (4-PBA-HCl) is a primary amine with a chemical structure that shares similarities with amphetamine-type stimulants[7]. Its pharmacological and toxicological profiles are of increasing interest in various research fields. Accurate quantification of 4-PBA-HCl in biological samples is crucial for pharmacokinetic, toxicokinetic, and forensic investigations[1][8]. This application note describes a validated LC-MS/MS method for the determination of 4-PBA-HCl in plasma and urine, including detailed protocols for sample preparation and analysis.

The selection of an appropriate analytical method is contingent on the sample matrix and the concentration of the analyte[8]. LC-MS/MS is the preferred technique for this application due to its high sensitivity, specificity, and wide dynamic range, which are essential for detecting low concentrations of analytes in complex biological matrices[9][10].

Method Overview

The described method involves the extraction of 4-PBA-HCl from plasma or urine using Solid-Phase Extraction (SPE), followed by analysis using a reverse-phase Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). An appropriate deuterated internal standard should be used to ensure accuracy and precision[6][8]. The method is validated according to the FDA's bioanalytical method validation guidelines[2][3][4].

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Pretreat Sample Pre-treatment (e.g., pH adjustment) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation Recon->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Overall workflow for the quantitative analysis of 4-PBA-HCl.

Materials and Reagents

  • This compound (purity >98%)

  • 4-Phenylbutylamine-d5 Hydrochloride (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma and urine

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., Clean Screen® DAU)[11]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for removing interfering components from the biological matrix[8]. A mixed-mode SPE cartridge is recommended for the efficient extraction of basic drugs like 4-PBA-HCl[11].

SPE Protocol for Plasma and Urine
  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add 25 µL of the internal standard working solution.

    • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0)[11]. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute[11].

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interferences[11].

  • Drying:

    • Dry the SPE cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte and internal standard with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v)[11].

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase at its initial conditions and transfer to an autosampler vial.

SPE Workflow Diagram

spe_workflow start Start condition Condition SPE Cartridge (Methanol, Buffer) start->condition load Load Pre-treated Sample condition->load wash1 Wash 1 (0.1 M HCl) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Analytes (Ethyl Acetate/IPA/NH4OH) dry->elute evap_recon Evaporate & Reconstitute elute->evap_recon end Ready for LC-MS/MS evap_recon->end

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation can be achieved using a UHPLC system with a column that provides good retention for polar compounds[11]. A pentafluorophenylpropyl (PFPP) stationary phase is a suitable choice due to its unique selectivity through dipole-dipole and pi-pi interactions[11].

Liquid Chromatography Parameters
ParameterCondition
UHPLC System Agilent 1290 Infinity II or equivalent[12]
Column Selectra® PFPP (e.g., 100 x 2.1 mm, 1.8 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[13]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions
Mass Spectrometry Parameters
ParameterCondition
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent[12]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-PBA-HCl 150.1133.115
4-PBA-HCl (Qualifier) 150.191.125
4-PBA-d5-HCl (IS) 155.1138.115

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation

The bioanalytical method must be validated to ensure its reliability for the intended application[3][6]. The validation should be performed in accordance with FDA guidelines and should assess the following parameters[2][4][5]:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample[4]. This is assessed by analyzing blank matrix samples from at least six different sources.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample, and at least six non-zero standards.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision)[5]. This should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision[8].

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of the ionization efficiency of the analyte due to co-eluting substances from the sample matrix[4][8].

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability)[14][15].

Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Stability Analyte concentration within ±15% of the baseline value

Data Analysis and Reporting

The concentration of 4-PBA-HCl in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The results should be reported with appropriate units (e.g., ng/mL). All validation data should be documented in a comprehensive report[4].

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and robust approach for the quantitative analysis of this compound in plasma and urine. The detailed protocols for sample preparation and instrumental analysis, along with the comprehensive validation guidelines, will enable researchers to obtain reliable and accurate data for their studies.

References

  • Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • SOLID PHASE EXTRACTION APPLICATIONS MANUAL. NTK Kemi. Available at: [Link]

  • Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. PMC - NIH. Available at: [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN. Unodc. Available at: [Link]

  • A rapid method of determining amphetamine in plasma samples using pentafluorobenzenesulfonyl chloride and electron-capture gas chromatography. PubMed. Available at: [Link]

  • Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. ACS Publications. Available at: [Link]

  • Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed. Available at: [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Quantitative analysis of drug metabolites in biological samples. SlideShare. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative. Available at: [Link]

  • Bioanalytical Method Validation. FDA. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. MDPI. Available at: [Link]

  • advancements in liquid chromatography-mass spectrometry: method development and applications. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Toxicological Analysis of Some Drugs of Abuse in Biological Samples. MDPI. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • FDA News: Issue 21-1, November 2022. ASCPT. Available at: [Link]

  • This compound, 25g, Each. CP Lab Safety. Available at: [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

  • This compound. PubChem - NIH. Available at: [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]

  • Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. MDPI. Available at: [Link]

  • Quantitative Analysis of 4-Hydroxyphenylacetone in Biological Samples from Amphetamine Users. ResearchGate. Available at: [Link]

Sources

Mastering Protein Purification: A Deep Dive into the Use of 4-Phenylbutylamine as a Versatile Affinity Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly purified, functional proteins is a foundational element of discovery. The choice of purification strategy can dictate the success of downstream applications, from structural biology to therapeutic development. This comprehensive guide delves into the application of 4-phenylbutylamine as a ligand in affinity chromatography, a technique that offers a powerful combination of hydrophobic and potential mixed-mode interactions for the selective isolation of proteins.

This document provides not just a set of protocols, but a framework for understanding the underlying principles, enabling you to adapt and optimize protein purification strategies to your specific needs. We will explore the "why" behind the "how," empowering you with the scientific rationale to troubleshoot and innovate.

The Principle: Harnessing Hydrophobic and Mixed-Mode Interactions

4-Phenylbutylamine, when immobilized on a chromatography matrix, acts as a robust ligand for protein purification. Its chemical structure, featuring a phenyl group and a four-carbon aliphatic chain, provides a significant hydrophobic character. This allows for the separation of proteins based on the accessibility and distribution of hydrophobic patches on their surfaces.[1] This principle is the cornerstone of Hydrophobic Interaction Chromatography (HIC).

In a typical HIC workflow, proteins in a high-salt buffer are loaded onto the column. The high salt concentration reduces the solvation of hydrophobic regions on the proteins, promoting their interaction with the 4-phenylbutylamine ligand. Elution is then achieved by decreasing the salt concentration of the buffer, which increases protein solvation and disrupts the hydrophobic interactions, allowing the proteins to be released from the resin in order of increasing hydrophobicity.

Beyond pure hydrophobic interactions, the terminal primary amine of 4-phenylbutylamine introduces the potential for mixed-mode chromatography. Depending on the pH of the buffers used, this amine group can be protonated, introducing a positive charge. This allows for an element of ion-exchange interaction, where the resin can bind proteins with accessible negative charges. This dual-mode interaction can provide unique selectivity, enabling the separation of proteins that may not be resolved by purely hydrophobic or ion-exchange methods alone.

Crafting Your Purification Tool: Preparation of 4-Phenylbutylamine-Agarose Resin

The foundation of a successful affinity purification is a well-prepared chromatography resin. Here, we detail a robust protocol for the covalent coupling of 4-phenylbutylamine to a commonly used matrix, CNBr-activated Sepharose 4B. This method leverages the reaction between the primary amine of the ligand and the activated hydroxyl groups of the agarose beads, forming a stable covalent bond.

Materials:
  • CNBr-activated Sepharose 4B

  • 4-Phenylbutylamine

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • 1 mM HCl (ice-cold)

  • Sintered glass funnel

  • Reaction vessel (e.g., end-over-end mixer)

Protocol for Resin Preparation:
  • Resin Swelling and Activation:

    • Weigh out the desired amount of dry CNBr-activated Sepharose 4B (1 g of dry powder yields approximately 3.5 mL of gel).

    • Suspend the dry powder in ice-cold 1 mM HCl and allow it to swell for 15-30 minutes.

    • Wash the swollen gel on a sintered glass funnel with an excess of ice-cold 1 mM HCl to remove additives and preserve the activity of the reactive groups.

  • Ligand Preparation:

    • Dissolve 4-phenylbutylamine in the Coupling Buffer to a final concentration of approximately 10-20 mg/mL.

  • Coupling Reaction:

    • Quickly wash the activated Sepharose with Coupling Buffer on the sintered glass funnel.

    • Immediately transfer the washed resin to the 4-phenylbutylamine solution.

    • Mix the suspension gently using an end-over-end mixer for 2 hours at room temperature or overnight at 4°C. Note: Do not use a magnetic stirrer, as it can damage the agarose beads.

  • Blocking Unreacted Groups:

    • After the coupling reaction, collect the resin by centrifugation or filtration.

    • Transfer the resin to the Blocking Buffer and incubate for at least 2 hours at room temperature or overnight at 4°C to block any remaining active groups on the Sepharose.

  • Washing the Resin:

    • To remove excess ligand and blocking agent, wash the resin extensively. A common procedure is to perform alternating washes with Wash Buffer A and Wash Buffer B. Repeat this cycle 3-5 times.

    • Finally, wash the resin with a neutral buffer (e.g., PBS) and store it in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Diagram of the 4-Phenylbutylamine-Agarose Resin Preparation Workflow:

G start Start: Dry CNBr-activated Sepharose 4B swell Swell and wash resin in 1 mM HCl start->swell couple Couple ligand to resin (2h RT or O/N 4°C) swell->couple prepare_ligand Prepare 4-Phenylbutylamine in Coupling Buffer prepare_ligand->couple block Block unreacted groups with Tris or Ethanolamine couple->block wash Wash resin with alternating high and low pH buffers block->wash store Store resin in 20% ethanol at 4°C wash->store end Ready for use store->end

Caption: Workflow for the preparation of 4-Phenylbutylamine-Agarose resin.

Application in Practice: Purification of Serine Proteases

One of the well-documented applications of 4-phenylbutylamine-based affinity chromatography is the purification of serine proteases.[2] The hydrophobic pocket in the active site of many serine proteases can interact favorably with the phenyl group of the ligand. The following protocol provides a general framework for this application.

Materials:
  • Prepared 4-Phenylbutylamine-Agarose resin

  • Chromatography column

  • Binding/Wash Buffer: 50 mM Tris-HCl, 1.5 M (NH₄)₂SO₄, pH 7.5

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5 (a decreasing salt gradient is used)

  • Crude protein extract containing the target serine protease

  • Spectrophotometer or protein assay reagents

Protocol for Serine Protease Purification:
  • Column Packing and Equilibration:

    • Pack the 4-Phenylbutylamine-Agarose resin into a suitable chromatography column.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Preparation and Loading:

    • Clarify the crude protein extract by centrifugation or filtration to remove any particulate matter.

    • Adjust the salt concentration of the sample to match the Binding/Wash Buffer by adding solid (NH₄)₂SO₄ or by buffer exchange.

    • Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.

  • Washing:

    • After loading, wash the column with 5-10 CV of Binding/Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound proteins using a decreasing linear salt gradient from 1.5 M to 0 M (NH₄)₂SO₄ in 50 mM Tris-HCl, pH 7.5 over 10-20 CV.

    • Alternatively, a step elution can be performed by sequentially applying buffers with decreasing salt concentrations (e.g., 1.0 M, 0.5 M, 0 M (NH₄)₂SO₄).

    • Collect fractions throughout the elution process.

  • Analysis of Fractions:

    • Analyze the collected fractions for protein content (e.g., A280 or Bradford assay) and for the presence of the target serine protease using an activity assay or SDS-PAGE.

    • Pool the fractions containing the purified protein.

Diagram of the Protein Purification Workflow:

G start Start: Packed and Equilibrated 4-Phenylbutylamine Column prepare_sample Prepare and load crude protein sample (high salt) start->prepare_sample wash Wash with high salt buffer to remove unbound proteins prepare_sample->wash elute Elute with a decreasing salt gradient wash->elute collect Collect fractions elute->collect analyze Analyze fractions (A280, activity assay, SDS-PAGE) collect->analyze pool Pool fractions containing purified protein analyze->pool end Purified Protein pool->end

Caption: General workflow for protein purification using 4-Phenylbutylamine-Agarose.

Understanding the Interaction: A Molecular Perspective

The effectiveness of 4-phenylbutylamine as a purification ligand stems from its ability to engage in specific molecular interactions with the target protein. The primary mode of interaction is hydrophobic, driven by the phenyl ring and the butyl chain. These nonpolar moieties interact with complementary hydrophobic patches on the protein surface, which are often more exposed under high salt conditions.

In the case of enzymes like certain serine proteases, the phenyl group of the ligand can mimic a substrate's side chain, leading to a more specific, affinity-like interaction within the enzyme's active site or a nearby hydrophobic pocket.[1] The flexibility of the butyl chain allows the phenyl group to orient itself optimally for this interaction.

The terminal amino group can participate in hydrogen bonding or, if protonated, in electrostatic interactions with negatively charged residues on the protein surface. This mixed-mode capability can enhance binding affinity and selectivity.

Diagram of Ligand-Protein Interaction:

G cluster_protein Protein Surface cluster_ligand 4-Phenylbutylamine Ligand p_hydrophobic Hydrophobic Patch p_anionic Anionic Residue (-) (e.g., Asp, Glu) l_phenyl Phenyl Group l_phenyl->p_hydrophobic Hydrophobic Interaction l_butyl Butyl Chain l_amine Amine Group (+) (protonated) l_amine->p_anionic Electrostatic Interaction

Caption: Molecular interactions between 4-phenylbutylamine and a target protein.

Quantitative Insights and Expected Outcomes

The performance of a purification step is judged by its ability to increase the purity of the target protein while maintaining a high yield. The following table provides representative data for the purification of a serine protease using a phenyl-based hydrophobic interaction chromatography resin, which serves as a good proxy for what can be expected with a 4-phenylbutylamine matrix.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract50010,000201001
(NH₄)₂SO₄ Precipitation1509,00060903
4-Phenylbutylamine HIC 10 7,500 750 75 37.5

Note: This data is illustrative and actual results will vary depending on the specific protein, starting material, and optimization of the protocol.

The binding capacity of the resin is another critical parameter. For Phenyl-Sepharose resins, binding capacities are typically in the range of 15-20 mg of human serum albumin per mL of resin and around 14 mg of bovine serum albumin per mL of resin. The capacity for a specific target protein will depend on its hydrophobicity and the optimized binding conditions.

Troubleshooting and Optimization

Problem: Low or no binding of the target protein.

  • Cause: Insufficiently high salt concentration in the sample and binding buffer.

  • Solution: Increase the concentration of the lyotropic salt (e.g., (NH₄)₂SO₄). Ensure the sample is fully equilibrated to the high salt condition before loading.

  • Cause: The protein is not sufficiently hydrophobic.

  • Solution: 4-Phenylbutylamine HIC may not be the ideal method. Consider other chromatography techniques like ion exchange or affinity chromatography with a more specific ligand.

Problem: Target protein elutes in the wash step.

  • Cause: The binding interaction is too weak under the current conditions.

  • Solution: Increase the salt concentration in the wash buffer or decrease the polarity of the buffer by adding a small amount of a non-denaturing organic solvent (e.g., ethylene glycol), though this should be done with caution to avoid denaturation.

Problem: Poor recovery of the target protein.

  • Cause: The protein has bound too tightly to the resin.

  • Solution: Use a stronger elution buffer. This can be achieved by a very steep or step-wise decrease in salt concentration. Alternatively, adding a mild non-ionic detergent or a low concentration of an organic solvent to the elution buffer can help disrupt strong hydrophobic interactions.

  • Cause: The protein has precipitated on the column.

  • Solution: Decrease the protein concentration of the sample loaded onto the column. Optimize the pH and temperature to improve protein stability.

Problem: Co-elution of contaminating proteins.

  • Cause: The contaminating proteins have similar hydrophobicity to the target protein.

  • Solution: Optimize the elution gradient. A shallower gradient will provide better resolution. Also, consider optimizing the pH to exploit potential differences in charge through the mixed-mode character of the ligand.

Conclusion: A Powerful and Adaptable Purification Platform

The use of 4-phenylbutylamine as a ligand for protein purification offers a versatile and powerful tool for researchers. By understanding the principles of hydrophobic and mixed-mode interactions, one can effectively design and optimize purification protocols for a wide range of proteins. The ability to synthesize the affinity resin in-house provides a cost-effective and customizable solution. This guide provides the foundational knowledge and practical protocols to successfully implement this technique, paving the way for the isolation of high-purity proteins for critical downstream applications.

References

  • Rapid protein purification using phenylbutylamine-Eupergit: a novel method for large-scale procedures. PubMed. [Link]

  • The isolation of liver serine proteinase by affinity chromatography on 4-phenylbutylamine-sepharose 4 B. PubMed. [Link]

  • The use of phenyl-Sepharose for the affinity purification of proteinases. PubMed. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Phenylbutylamine, a key intermediate in pharmaceutical and research chemical manufacturing. Recognizing the need for robust, scalable, and economically viable synthetic routes, this guide focuses on the catalytic hydrogenation of 4-phenylbutyronitrile. This method is favored for its atom economy and operational efficiency in industrial settings. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested protocol, and present critical process parameters in a clear, actionable format. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of 4-Phenylbutylamine

4-Phenylbutylamine is a primary amine that serves as a versatile building block in medicinal chemistry.[1] Its structure, featuring a phenyl group separated from the amino group by a flexible four-carbon chain, makes it a valuable synthon for a variety of biologically active molecules.[1] The demand for high-purity 4-phenylbutylamine in multi-kilogram to metric-ton quantities necessitates the development and optimization of scalable synthetic processes.

Strategic Selection of a Large-Scale Synthetic Route

Several synthetic pathways can lead to 4-phenylbutylamine. A critical analysis of the most common approaches reveals the strategic advantages of nitrile reduction for large-scale production.

  • Route A: Reduction of 4-Phenylbutyronitrile: This is a direct, one-step conversion of the nitrile to the primary amine. Common methods include catalytic hydrogenation and reduction with metal hydrides like Lithium Aluminum Hydride (LiAlH₄).[2][3] For large-scale operations, catalytic hydrogenation is often preferred due to safety, cost, and waste considerations associated with stoichiometric metal hydrides.[2]

  • Route B: Reduction of 4-Phenylbutanoic Acid Derivatives: This typically involves the conversion of 4-phenylbutanoic acid to its corresponding amide, followed by reduction. While this can offer high selectivity to the primary amine, it adds a step to the overall process, potentially impacting overall yield and cost.[2]

  • Route C: Reductive Amination of 4-Phenylbutanal: This involves the reaction of 4-phenylbutanal with an ammonia source and a reducing agent.[4][5] While a powerful method for amine synthesis, the availability and stability of the starting aldehyde can be a limiting factor for large-scale campaigns.

Considering these options, the catalytic hydrogenation of 4-phenylbutyronitrile emerges as a highly efficient and industrially relevant strategy.[2] The primary challenge in this route is to control the reaction selectivity to maximize the yield of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts.[2] This can be effectively managed through careful selection of the catalyst, solvent, and the use of selectivity-enhancing additives like ammonia.[2][6]

Catalytic Hydrogenation of 4-Phenylbutyronitrile: A Deep Dive

The chosen synthetic approach is the catalytic hydrogenation of 4-phenylbutyronitrile using Raney Nickel as the catalyst. Raney Nickel is a versatile and highly active catalyst for the reduction of nitriles.[7] The reaction proceeds by the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group.

Mechanism Overview: The hydrogenation of a nitrile to a primary amine is believed to proceed through an imine intermediate. The nitrile first undergoes reduction to form an imine, which is then further reduced to the primary amine. The formation of secondary and tertiary amine byproducts can occur if the initially formed primary amine reacts with the imine intermediate.[8] The presence of ammonia in the reaction mixture helps to suppress these side reactions by competing with the primary amine for reaction with the imine intermediate.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 4-Phenylbutyronitrile Reactor High-Pressure Autoclave Start->Reactor Charge Catalyst Raney Nickel Catalyst + Anhydrous Ethanol Catalyst->Reactor Charge Ammonia Liquid Ammonia Ammonia->Reactor Charge Hydrogenation Catalytic Hydrogenation (H₂, Pressure, Heat) Reactor->Hydrogenation Pressurize & Heat Filtration Catalyst Filtration (Diatomaceous Earth) Hydrogenation->Filtration Cool & Depressurize Distillation Solvent & Ammonia Removal Filtration->Distillation Transfer Filtrate Purification Vacuum Distillation Distillation->Purification Transfer Crude Product Product 4-Phenylbutylamine Purification->Product Isolate Pure Product

Caption: Workflow for the large-scale synthesis of 4-Phenylbutylamine.

Detailed Experimental Protocol

This protocol describes the large-scale synthesis of 4-phenylbutylamine via the catalytic hydrogenation of 4-phenylbutyronitrile.

Materials and Equipment
Material/EquipmentSpecifications
Reactants
4-Phenylbutyronitrile>98% purity
Raney NickelSlurry in water
Anhydrous Ethanol200 proof
Liquid AmmoniaAnhydrous
Hydrogen GasHigh purity
Diatomaceous EarthFiltration aid
Equipment
High-Pressure AutoclaveEquipped with stirrer, temperature and pressure controls, gas inlet
Catalyst Filtration System
Distillation ApparatusFor solvent removal and vacuum distillation
Step-by-Step Procedure
  • Catalyst Preparation: The Raney Nickel catalyst (as a slurry in water) should be washed with anhydrous ethanol to remove water. This is a critical step to ensure optimal catalyst activity. For enhanced selectivity towards the primary amine, the catalyst can be pre-treated with a basic solution, such as aqueous potassium carbonate, followed by thorough washing with the reaction solvent.[8]

  • Reaction Setup: The high-pressure autoclave is charged with 4-phenylbutyronitrile and anhydrous ethanol. The prepared Raney Nickel catalyst is then added as a slurry in ethanol.[2]

  • Ammonia Addition: The reactor is sealed, and a specific amount of liquid ammonia is charged into the vessel. The addition of ammonia is crucial for minimizing the formation of secondary and tertiary amine byproducts.[2][6]

  • Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.[2]

  • Work-up and Purification:

    • After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

    • The reaction mixture is filtered through a bed of diatomaceous earth to remove the Raney Nickel catalyst.[2]

    • The solvent and excess ammonia are removed from the filtrate by distillation.

    • The crude 4-phenylbutylamine is then purified by vacuum distillation to yield the final product.[2]

Quantitative Data Summary

ParameterValue
Reactants
4-Phenylbutyronitrile1.0 equivalent
Raney Nickel5-10% by weight of nitrile
Anhydrous Ethanol10-15 volumes
Liquid Ammonia1-2 equivalents
Reaction Conditions
Hydrogen Pressure500-1000 psi
Temperature80-120 °C
Reaction Time4-8 hours (until H₂ uptake ceases)
Expected Yield >85%
Purity >98% (after vacuum distillation)

Safety Considerations

  • Raney Nickel: Can be pyrophoric when dry. Handle as a slurry and under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Ensure all equipment is properly grounded and operated in a well-ventilated area.

  • High-Pressure Reactions: Must be conducted in a properly rated and maintained autoclave by trained personnel.

  • Ammonia: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The catalytic hydrogenation of 4-phenylbutyronitrile represents a robust and scalable method for the large-scale synthesis of 4-phenylbutylamine. By carefully controlling reaction parameters, particularly through the use of ammonia to enhance selectivity, high yields of the desired primary amine can be achieved. The protocol outlined in this document provides a solid foundation for researchers and process chemists to implement this important transformation in a safe and efficient manner.

References

  • Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • BenchChem. (2025). .
  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • ScienceDirect. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Sichuan University. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • ResearchGate. (2025). Industrial processes for manufacturing amines.
  • PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Wikipedia. (n.d.). Raney nickel.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Phenylbutylamine in Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
  • ResearchGate. (n.d.). Synthetic applications of 4a Reaction conditions: a Reductive.
  • National Institutes of Health. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • YouTube. (2020). primary amine synthesis.
  • Chemguide. (n.d.). preparation of amines.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • CORE. (2015). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.
  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-4-phenylbutylamine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Phenylbutylamine 13214-66-9.
  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • ResearchGate. (2023). (PDF) Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions.
  • ResearchGate. (2025). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry | Request PDF.
  • TU Chemnitz. (n.d.). Catalytic hydrogenation and bifunctional catalysts | Research | Organische Chemie.
  • Clariant. (n.d.). Catalysts for hydrogenation processes.
  • European Patent Office. (n.d.). SYNTHESIS OF 4-PHENYLBUTYRIC ACID.
  • Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline.
  • Matrix Fine Chemicals. (n.d.). 4-PHENYLBUTANOIC ACID | CAS 1821-12-1.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylbutylamine is a primary amine that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis of 4-Phenylbutylamine Hydrochloride. We will explore the most prevalent synthetic routes, provide in-depth troubleshooting for common issues, and offer optimized protocols to enhance experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale methods for synthesizing 4-Phenylbutylamine?

The two most established routes for large-scale synthesis are the catalytic hydrogenation of 4-phenylbutyronitrile and the reduction of 4-phenylbutyramide.[1]

  • Route 1: Catalytic Hydrogenation of 4-Phenylbutyronitrile: This is a direct, atom-economical method where the nitrile group is reduced to a primary amine over a heterogeneous catalyst. Its main challenge lies in controlling selectivity to avoid the formation of secondary and tertiary amine byproducts.[1]

  • Route 2: Reduction of 4-Phenylbutyramide: This two-step approach involves converting 4-phenylbutyric acid to its amide, which is then reduced. This route often provides higher selectivity for the desired primary amine but involves an additional synthetic step.[1]

Q2: Which synthetic route offers the best balance of yield, cost, and simplicity?

For many applications, the catalytic hydrogenation of 4-phenylbutyronitrile is preferred due to its efficiency and directness.[1] The starting material, 4-phenylbutyronitrile, can be synthesized from benzyl chloride and sodium cyanide.[3][4] When properly optimized with additives like ammonia to suppress side reactions, this route can achieve high yields cost-effectively.

Q3: How is the final hydrochloride salt formed and purified?

The conversion of the free base 4-Phenylbutylamine to its hydrochloride salt is a standard acid-base reaction. The purified free base is dissolved in an anhydrous solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride (either gaseous or dissolved in an appropriate solvent) is then added, causing the this compound to precipitate.[5][6] The salt is then collected by filtration, washed with a cold anhydrous solvent to remove residual acid, and dried under a vacuum.[5] Further purification can be achieved by recrystallization.[6]

Q4: What are the key safety considerations when synthesizing this compound?

  • Hydrogenation: High-pressure hydrogenation reactions should only be conducted in a specialized high-pressure autoclave reactor by trained personnel. Hydrogen gas is extremely flammable and poses an explosion risk.[1]

  • Reagents: Reagents like Raney Nickel are pyrophoric and must be handled as a slurry under an inert liquid (e.g., water or ethanol).[1] Reducing agents like Lithium Aluminum Hydride (LiAlH₄) react violently with water.

  • Product Handling: this compound is an irritant that can cause skin and serious eye irritation.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Troubleshooting Guide: Catalytic Hydrogenation of 4-Phenylbutyronitrile

This section addresses the most common issues encountered when synthesizing 4-Phenylbutylamine via the catalytic reduction of 4-phenylbutyronitrile.

Q: My final yield is significantly lower than expected. What are the most probable causes?

A: Low yield can stem from several factors throughout the synthetic workflow. A systematic approach is required to identify the root cause.

  • Incomplete Reaction: The hydrogenation may not have gone to completion.

    • Cause: This could be due to catalyst deactivation (poisoning), insufficient reaction time, or inadequate hydrogen pressure.

    • Solution: Monitor the reaction by observing hydrogen uptake; the reaction is complete when uptake ceases.[1] Ensure the catalyst is active and used in the correct loading. Check for leaks in the hydrogenation apparatus that could prevent it from maintaining pressure.

  • Formation of Byproducts: The most significant yield loss often comes from the formation of secondary (bis(4-phenylbutyl)amine) and tertiary amines.

    • Cause: These byproducts form when the initially produced primary amine attacks an intermediate imine species, which is generated during the reduction of the nitrile.

    • Solution: This is the most critical aspect to control. The formation of these byproducts can be suppressed by adding a large excess of ammonia (liquid or as a solution in the reaction solvent) to the reaction mixture.[1] Ammonia competitively reacts with the imine intermediate, shifting the equilibrium away from the formation of secondary amines.

  • Losses During Workup and Purification: Mechanical losses or inefficient extraction can drastically reduce the isolated yield.

    • Cause: Emulsion formation during aqueous workup or incomplete extraction of the amine from the aqueous layer can lead to significant product loss. Additionally, purification by vacuum distillation requires careful control to avoid product decomposition or loss.

    • Solution: To break emulsions, add a small amount of brine. Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before extracting the free amine to ensure it is not protonated. During distillation, ensure the vacuum is stable and the heating temperature is appropriate for the product's boiling point (approx. 123-124 °C at 17 mm Hg).[9]

Q: I'm observing a significant amount of secondary amine byproduct in my crude product. How can I improve the selectivity for the primary amine?

A: This is the primary challenge in nitrile hydrogenation. Improving selectivity is key to maximizing yield.

  • Mechanism of Side-Product Formation: The reduction of a nitrile proceeds through an imine intermediate. This imine can either be reduced to the primary amine or be attacked by a molecule of the already-formed primary amine, leading to a secondary amine after subsequent reduction.

  • Optimization Strategies:

    • Use of Ammonia: As mentioned, adding ammonia is the most effective method. Ammonia acts as a large excess of a primary amine that effectively "outcompetes" the product amine in reacting with the imine intermediate, thus preventing the formation of the secondary amine byproduct.[1]

    • Catalyst Selection: The choice of catalyst can influence selectivity. Raney Nickel is a common and effective choice.[1] Some studies suggest that rhodium-based catalysts may also offer high selectivity.[1] The physical properties of the catalyst, such as particle size, can also play a role in its effectiveness.[10]

    • Solvent Choice: The reaction is typically run in an alcohol, such as ethanol.[1] The solvent should be anhydrous to prevent side reactions.

    • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the side reactions, although this may increase the required reaction time.

Data Presentation: Comparison of Catalytic Systems
CatalystSolventAdditiveH₂ Pressure (bar)Temperature (°C)Typical YieldSelectivity for Primary AmineReference
Raney NickelAnhydrous EthanolLiquid Ammonia50-10080-120>85%High[1]
Rhodium on CarbonAnhydrous EthanolAmmonia50-8070-100>90%Very High[1]
Raney NickelAnhydrous EthanolNone50-10080-120VariableLow to Moderate[1]

Q: The hydrogenation reaction has stalled before completion (i.e., hydrogen uptake has stopped prematurely). What should I investigate?

A: A stalled reaction is typically due to catalyst deactivation or a leak in the system.

  • Check for System Leaks: First, ensure your high-pressure reactor is properly sealed and can maintain the set hydrogen pressure.

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.

    • Source of Poisons: Sulfur, halogen, or other nitrogen-containing compounds present in the starting material or solvent can act as catalyst poisons.

    • Solution: Ensure the purity of your 4-phenylbutyronitrile and solvent. If necessary, purify the starting material by distillation before the reaction.

  • Catalyst Activity: The catalyst itself may have low activity.

    • Cause: Improper storage or handling of the catalyst (e.g., exposure of Raney Nickel to air) can lead to oxidation and deactivation.

    • Solution: Use a fresh batch of catalyst or a new supplier. Ensure catalysts like Raney Nickel are always kept as a slurry and never allowed to dry out in the air.[1]

Visualizations & Protocols

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 4-phenylbutyronitrile.

G cluster_synthesis Synthesis & Purification cluster_salt Salt Formation A 4-Phenylbutyronitrile B Catalytic Hydrogenation (Raney Ni, H₂, NH₃, EtOH) A->B C Crude Reaction Mixture B->C D Catalyst Filtration C->D E Solvent Removal D->E F Crude 4-Phenylbutylamine E->F G Vacuum Distillation F->G H Purified 4-Phenylbutylamine (Free Base) G->H I Dissolve in Anhydrous Ether H->I J Add HCl in Ether I->J K Precipitation J->K L Filter & Dry K->L M 4-Phenylbutylamine HCl (Final Product) L->M

Caption: Workflow for 4-Phenylbutylamine HCl Synthesis.

Troubleshooting Workflow for Low Yield

This diagram provides a logical path for diagnosing the cause of low yields.

G Start Problem: Low Yield of 4-Phenylbutylamine HCl CheckReaction Analyze Crude Reaction Mixture (GC-MS, TLC) Start->CheckReaction IsComplete Is Starting Material Consumed? CheckReaction->IsComplete CheckByproducts Are Secondary/Tertiary Amine Byproducts High? IsComplete->CheckByproducts Yes OptimizeHydrogenation Optimize Hydrogenation: - Check Catalyst Activity - Ensure No System Leaks - Increase Reaction Time/Pressure IsComplete->OptimizeHydrogenation No OptimizeSelectivity Optimize Selectivity: - Add/Increase Ammonia - Screen Catalysts (e.g., Rh/C) - Lower Temperature CheckByproducts->OptimizeSelectivity Yes CheckWorkup Review Workup & Purification: - Check pH during extraction - Use brine for emulsions - Check distillation conditions CheckByproducts->CheckWorkup No YieldImproved Yield Improved OptimizeHydrogenation->YieldImproved OptimizeSelectivity->YieldImproved CheckWorkup->YieldImproved

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Experimental Protocol

Protocol: Synthesis of 4-Phenylbutylamine via Catalytic Hydrogenation of 4-Phenylbutyronitrile

This protocol is a representative procedure for the selective synthesis of the primary amine.[1]

Materials:

  • 4-Phenylbutyronitrile

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol (200 proof)

  • Liquid Ammonia

  • Hydrogen gas (high purity)

  • Diatomaceous earth (for filtration)

  • Anhydrous Diethyl Ether

  • 2M HCl in Diethyl Ether

Equipment:

  • High-pressure autoclave reactor with stirrer, temperature/pressure controls, and gas inlet

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Catalyst Preparation: In a beaker, carefully decant the water from the Raney Nickel slurry. Wash the catalyst three times with anhydrous ethanol to remove water. This step should be done carefully, ensuring the catalyst remains covered in liquid at all times to prevent ignition.

  • Reaction Setup: Charge the high-pressure autoclave with 4-phenylbutyronitrile (1.0 eq) and anhydrous ethanol (approx. 0.2-0.5 M concentration). Add the prepared Raney Nickel catalyst slurry (5-10% by weight of the nitrile).

  • Ammonia Addition: Seal the reactor. Cool the reactor externally (e.g., with a dry ice/acetone bath) and charge with liquid ammonia (5-10 eq).

  • Hydrogenation: Purge the reactor first with nitrogen gas, then with hydrogen gas. Pressurize the reactor with hydrogen to 70 bar (approx. 1000 psi). Begin stirring and heat the reactor to 90-100 °C. The reaction progress is monitored by the drop in hydrogen pressure. Maintain the pressure by re-pressurizing as needed. The reaction is complete when hydrogen consumption ceases (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Carefully open the reactor and filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with ethanol. Caution: The catalyst on the filter paper may be pyrophoric and should be quenched by slowly adding it to a large volume of water.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol and excess ammonia.

    • The crude 4-phenylbutylamine is then purified by vacuum distillation to yield a colorless oil.[9]

  • Hydrochloride Salt Formation:

    • Dissolve the purified 4-phenylbutylamine in anhydrous diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

    • The white precipitate of this compound will form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Stir the slurry for 30 minutes, then collect the solid product by filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield the final product.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenylbutylamine.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Phenylbutylamine in Pharmaceutical Synthesis.
  • BenchChem. (2025). Investigational Compound Technical Guide: 4,4-Diphenylbutylamine Hydrochloride.
  • PrepChem.com. Synthesis of 1-ethyl-4-phenylbutylamine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4,4-Diphenylbutylamine Hydrochloride.
  • Google Patents. (2015). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • Organic Syntheses. PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE.
  • ChemicalBook. (2025). 4-PHENYLBUTYLAMINE | 13214-66-9.
  • Organic Syntheses. Benzyl Cyanide.
  • Reddit. (2024).
  • Reddit. (2025).
  • Labscoop. This compound, 25G.
  • BenchChem. (2025).
  • ECHEMI.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • ResearchGate.
  • Google Patents. (2004). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Wikipedia. Benzyl cyanide.
  • EurekAlert!. (2025).
  • eScholarship.org.
  • CP Lab Safety. This compound, min 98% (HPLC), 5 grams.
  • MySkinRecipes. 4-Phenylbutyronitrile.
  • Wiley Online Library. (2023).
  • Google Patents. (2002). US6372938B1 - Synthesis of 4-phenylbutyric acid.
  • Organic Syntheses. 2-phenyl-2-vinylbutyronitrile.
  • National Institutes of Health. Benzenebutanamine.
  • Pharmaffiliates. 4-Phenylbutylamine | CAS 13214-66-9.
  • ResearchGate. (2025). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening.
  • Google Patents. (2012). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • National Institutes of Health. This compound.
  • Organic Syntheses. phenylacetic acid.
  • Veeprho. 4-Phenylbutylamine | CAS 13214-66-9.

Sources

Common side reactions in the synthesis of 4-Phenylbutylamine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your experiments. Our focus is on not just what to do, but why certain experimental choices are critical for a successful synthesis.

I. Synthesis via Reduction of 4-Phenylbutanenitrile

The reduction of 4-phenylbutanenitrile is a common and direct route to 4-phenylbutylamine. However, the formation of secondary and tertiary amine impurities is a frequent challenge.

Troubleshooting Guide & FAQs

Question 1: I am observing significant amounts of di-(4-phenylbutyl)amine in my reaction mixture after catalytic hydrogenation of 4-phenylbutanenitrile. How can I prevent this?

Answer: The formation of the secondary amine, di-(4-phenylbutyl)amine, is a well-known side reaction in the catalytic hydrogenation of nitriles. This occurs through the condensation of the initially formed primary amine with an intermediate imine, which is then further hydrogenated.

Causality: The reaction proceeds through a primary imine intermediate. If this intermediate reacts with the newly formed 4-phenylbutylamine before it is fully reduced, a secondary imine is formed. Subsequent hydrogenation of this secondary imine yields the undesired di-(4-phenylbutyl)amine.

Strategies to Minimize Secondary Amine Formation:

  • Addition of Ammonia: The presence of a large excess of ammonia can suppress the formation of the secondary amine. Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from secondary imine formation.[1]

  • Solvent Choice: The choice of solvent can influence the reaction selectivity. Protic solvents like ethanol, often in the presence of ammonia, are commonly used to favor the formation of the primary amine.

  • Catalyst Selection: While various catalysts can be used (e.g., Raney nickel, palladium on carbon), their activity and selectivity can differ. For instance, cobalt-based catalysts have shown high selectivity for primary amines in nitrile hydrogenation.[1][2]

  • Reaction Conditions:

    • Temperature and Pressure: Lower temperatures and higher hydrogen pressures generally favor the direct reduction of the nitrile and the imine intermediate to the primary amine, minimizing the opportunity for side reactions.

    • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times after the nitrile has been consumed can sometimes lead to further side reactions.

Question 2: When using Lithium Aluminum Hydride (LiAlH₄) to reduce 4-phenylbutanenitrile, I am still getting secondary amine byproducts. I thought LiAlH₄ was a powerful reducing agent. What is happening?

Answer: While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines, the formation of secondary amines can still occur, although it is generally less of an issue than with catalytic hydrogenation.[3][4]

Causality: Similar to catalytic hydrogenation, the reduction with LiAlH₄ proceeds through an intermediate imine-aluminate complex. If this intermediate reacts with a molecule of the product amine before it is fully hydrolyzed during the workup, it can lead to the formation of the secondary amine.

Troubleshooting and Avoidance:

  • Inverse Addition: A common technique to minimize this side reaction is "inverse addition," where the LiAlH₄ solution is added slowly to the nitrile solution. This maintains a low concentration of the reducing agent, which can favor the complete reduction of each nitrile molecule to the amine before it can react with an intermediate.

  • Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions.

  • Careful Workup: The aqueous workup to quench the excess LiAlH₄ and hydrolyze the intermediate complexes should be performed carefully and at low temperatures to prevent localized heating that could promote side reactions. A typical Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is often employed.

Experimental Protocol: Selective Catalytic Hydrogenation of 4-Phenylbutanenitrile
Parameter Value
Reactant 4-Phenylbutanenitrile
Catalyst Raney Nickel (slurry in ethanol) or 10% Pd/C
Solvent Ethanol saturated with ammonia
Temperature 50-70 °C
Pressure 50-100 bar H₂

Step-by-Step Methodology:

  • In a high-pressure autoclave, charge the 4-phenylbutanenitrile and the ethanolic ammonia solution.

  • Carefully add the Raney Nickel or Pd/C catalyst under an inert atmosphere.

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 4-phenylbutylamine.

Logical Relationship Diagram

G 4-Phenylbutanenitrile 4-Phenylbutanenitrile Primary Imine Intermediate Primary Imine Intermediate 4-Phenylbutanenitrile->Primary Imine Intermediate Reduction (H₂/Catalyst or LiAlH₄) 4-Phenylbutylamine (Desired) 4-Phenylbutylamine (Desired) Primary Imine Intermediate->4-Phenylbutylamine (Desired) Further Reduction Secondary Imine Intermediate Secondary Imine Intermediate Primary Imine Intermediate->Secondary Imine Intermediate + 4-Phenylbutylamine Di-(4-phenylbutyl)amine (Side Product) Di-(4-phenylbutyl)amine (Side Product) Secondary Imine Intermediate->Di-(4-phenylbutyl)amine (Side Product) Reduction

Caption: Formation of secondary amine byproduct during nitrile reduction.

II. Synthesis via Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines and is known for avoiding over-alkylation. However, it is not without its own set of potential pitfalls.[5][6][7][8]

Troubleshooting Guide & FAQs

Question 3: My Gabriel synthesis of 4-phenylbutylamine is giving a very low yield. What are the likely causes?

Answer: Low yields in the Gabriel synthesis can stem from issues in either the N-alkylation step or the final deprotection step.

Potential Issues and Solutions:

  • Inefficient N-Alkylation:

    • Reactant Purity: Ensure that your starting materials, potassium phthalimide and 4-phenyl-1-bromobutane (or a related halide), are pure and dry.

    • Solvent Choice: The Sₙ2 reaction for N-alkylation is favored by polar aprotic solvents like DMF or DMSO, which can significantly accelerate the reaction rate compared to less polar solvents.[8]

    • Reaction Temperature: Gentle heating may be required to drive the alkylation to completion, but excessive temperatures should be avoided to prevent side reactions of the alkyl halide.

  • Incomplete Deprotection (Hydrolysis/Hydrazinolysis):

    • Harsh Hydrolysis Conditions: Acidic or basic hydrolysis to cleave the phthalimide can be slow and require harsh conditions (e.g., concentrated acid or base at high temperatures).[5] These conditions can potentially degrade the product.

    • Ing-Manske Procedure: The use of hydrazine (the Ing-Manske procedure) is a milder and often more efficient method for deprotection.[5][8] It proceeds under neutral conditions and forms a stable phthalhydrazide precipitate that can be filtered off.

    • Challenging Workup: The separation of the product from the phthalic acid or phthalhydrazide byproduct can be challenging and lead to yield loss.[5] Ensure proper extraction and purification procedures are followed.

Experimental Workflow Diagram

G cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection Potassium Phthalimide Potassium Phthalimide N-(4-Phenylbutyl)phthalimide N-(4-Phenylbutyl)phthalimide Potassium Phthalimide->N-(4-Phenylbutyl)phthalimide Sₙ2 Reaction (DMF, Heat) 4-Phenyl-1-halobutane 4-Phenyl-1-halobutane 4-Phenyl-1-halobutane->N-(4-Phenylbutyl)phthalimide 4-Phenylbutylamine 4-Phenylbutylamine N-(4-Phenylbutyl)phthalimide->4-Phenylbutylamine Hydrazinolysis Phthalhydrazide (Precipitate) Phthalhydrazide (Precipitate) N-(4-Phenylbutyl)phthalimide->Phthalhydrazide (Precipitate) Hydrazine Hydrazine Hydrazine->4-Phenylbutylamine G 4-Phenylbutanal 4-Phenylbutanal Primary Imine Primary Imine 4-Phenylbutanal->Primary Imine + NH₃ - H₂O Secondary Amine Secondary Amine 4-Phenylbutanal->Secondary Amine + 4-Phenylbutylamine - H₂O then Reduction Ammonia (NH₃) Ammonia (NH₃) Ammonia (NH₃)->Primary Imine 4-Phenylbutylamine 4-Phenylbutylamine Primary Imine->4-Phenylbutylamine Reduction (e.g., NaBH₃CN) 4-Phenylbutylamine->Secondary Amine

Caption: Competing pathways in reductive amination leading to over-alkylation.

IV. Synthesis via Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. [9][10][11][12]To synthesize 4-phenylbutylamine via this route, one would need to start with 5-phenylpentanamide.

Troubleshooting Guide & FAQs

Question 5: I am performing a Hofmann rearrangement on 5-phenylpentanamide and obtaining a complex mixture of products instead of the expected 4-phenylbutylamine. What could be going wrong?

Answer: The Hofmann rearrangement proceeds through a key isocyanate intermediate. Side reactions can occur if this intermediate is trapped by nucleophiles other than water or if the reaction conditions are not well-controlled.

Potential Side Reactions and Solutions:

  • Urea Formation: If the newly formed 4-phenylbutylamine attacks the isocyanate intermediate, a disubstituted urea will be formed. This can be minimized by ensuring a dilute reaction mixture and that the hydrolysis of the isocyanate to the amine is rapid.

  • Carbamate Formation: If an alcohol is used as the solvent or is present as an impurity, it can trap the isocyanate intermediate to form a carbamate. [13]To avoid this, the reaction is typically carried out in an aqueous basic solution.

  • Incomplete Reaction: Ensure that stoichiometric amounts of the halogen (e.g., bromine) and at least two equivalents of base are used for the initial N-bromination and subsequent rearrangement, followed by sufficient base for the hydrolysis of the isocyanate.

  • Alternative Reagents for Sensitive Substrates: For substrates that are sensitive to the harsh basic conditions of the traditional Hofmann rearrangement, alternative reagents like lead tetraacetate or hypervalent iodine reagents (e.g., PIDA) can be used under milder, sometimes even acidic, conditions. [11]

Mechanistic Diagram

G 5-Phenylpentanamide 5-Phenylpentanamide N-Bromoamide N-Bromoamide 5-Phenylpentanamide->N-Bromoamide Br₂, NaOH Isocyanate Intermediate Isocyanate Intermediate N-Bromoamide->Isocyanate Intermediate Rearrangement Carbamic Acid Carbamic Acid Isocyanate Intermediate->Carbamic Acid + H₂O Urea Byproduct Urea Byproduct Isocyanate Intermediate->Urea Byproduct + 4-Phenylbutylamine 4-Phenylbutylamine 4-Phenylbutylamine Carbamic Acid->4-Phenylbutylamine - CO₂

Caption: Key intermediates and side product formation in the Hofmann rearrangement.

V. Synthesis via Reduction of 4-Phenylbutyl Azide

The reduction of an organic azide is a clean and high-yielding method for the preparation of primary amines, as the main byproduct is nitrogen gas.

Troubleshooting Guide & FAQs

Question 6: I am synthesizing 4-phenylbutylamine from 4-phenylbutyl azide via a Staudinger reduction, but the reaction is sluggish, and I have difficulty removing the triphenylphosphine oxide byproduct. Are there better ways?

Answer: While the Staudinger reduction using triphenylphosphine is effective, it can indeed be slow, and the removal of triphenylphosphine oxide can be problematic due to its polarity and high boiling point. [14] Alternative Reduction Methods and Troubleshooting:

  • Catalytic Hydrogenation: A highly efficient and clean alternative is the catalytic hydrogenation of the azide. Using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere readily reduces the azide to the amine. The only byproduct is nitrogen gas, and the catalyst can be easily filtered off.

  • Staudinger Reduction Optimization:

    • Phosphine Choice: Using tributylphosphine can sometimes facilitate an easier workup, as tributylphosphine oxide is more soluble in non-polar organic solvents.

    • Aqueous Workup: The hydrolysis of the intermediate iminophosphorane is a necessary second step in the Staudinger reduction. [14]Ensuring sufficient water is present for this step is crucial for reaction completion.

  • Other Reducing Agents: Other reagents like NaBH₄ in the presence of a catalyst can also be used for azide reduction. [15]

Experimental Workflow Diagram

G cluster_synthesis Step 1: Azide Synthesis cluster_reduction Step 2: Azide Reduction 4-Phenyl-1-halobutane 4-Phenyl-1-halobutane 4-Phenylbutyl Azide 4-Phenylbutyl Azide 4-Phenyl-1-halobutane->4-Phenylbutyl Azide Sₙ2 Reaction (e.g., DMF) Sodium Azide (NaN₃) Sodium Azide (NaN₃) Sodium Azide (NaN₃)->4-Phenylbutyl Azide 4-Phenylbutylamine 4-Phenylbutylamine 4-Phenylbutyl Azide->4-Phenylbutylamine Catalytic Hydrogenation Nitrogen Gas (N₂) Nitrogen Gas (N₂) 4-Phenylbutyl Azide->Nitrogen Gas (N₂) H₂/Pd-C H₂/Pd-C H₂/Pd-C->4-Phenylbutylamine

Caption: A clean two-step synthesis of 4-phenylbutylamine via an azide intermediate.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • BYJU'S. Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • JoVE. (2025, May 22). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

  • National Institutes of Health. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]

  • Wikipedia. Gabriel synthesis. Retrieved from [Link]

  • PrepChem.com. Synthesis of 1-ethyl-4-phenylbutylamine. Retrieved from [Link]

  • Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]

  • Wikipedia. Hofmann rearrangement. Retrieved from [Link]

  • Name-Reaction.com. Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. Scheme 1. Hydrogenation pathway of 4-phenyl-2-butanone (PBN) to.... Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2016, January 11). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Retrieved from [Link]

  • CORE. (2015, August 22). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Retrieved from [Link]

  • National Institutes of Health. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • Chemistry Steps. Hofmann Rearrangement. Retrieved from [Link]

  • Myers, A. Myers Chem 115. Retrieved from [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • YouTube. (2021, September 5). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • National Institutes of Health. Benzenebutanamine. Retrieved from [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile. Retrieved from [Link]

  • Wikipedia. Staudinger reaction. Retrieved from [Link]

  • National Institutes of Health. 3-Oxo-4-phenylbutanenitrile. Retrieved from [Link]

  • National Institutes of Health. (2022, June 9). Azides in the Synthesis of Various Heterocycles. Retrieved from [Link]

  • National Institutes of Health. Benzenebutanenitrile. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by azide reduction. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Phenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Phenylbutylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile primary amine. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. The two primary routes are the catalytic hydrogenation of 4-phenylbutyronitrile and the reduction of 4-phenylbutyramide.[1]

  • From Catalytic Hydrogenation of 4-Phenylbutyronitrile: The primary challenge is preventing the formation of secondary and tertiary amine by-products.[1] Incomplete reduction can also leave unreacted starting material, 4-phenylbutyronitrile.

  • From Reduction of 4-Phenylbutyramide: This route can offer higher selectivity towards the primary amine, but incomplete reaction may result in the presence of the starting amide.[1]

  • General Impurities: Regardless of the route, other potential impurities can include residual solvents from the reaction and workup, and byproducts from side reactions.

Q2: My crude 4-Phenylbutylamine is an oil. How do I convert it to the hydrochloride salt?

A2: To convert the free base, which is an oil at room temperature, to the solid hydrochloride salt, you should dissolve the crude amine in a suitable anhydrous solvent and then add a solution of hydrochloric acid.

A typical procedure involves dissolving the crude 4-phenylbutylamine in a minimal amount of an anhydrous solvent like diethyl ether or isopropanol.[2] Then, slowly add a solution of hydrochloric acid in the same or another compatible anhydrous solvent (e.g., 2M HCl in diethyl ether) with vigorous stirring. The this compound will precipitate as a solid.[2][3]

Q3: Why is it important to use anhydrous solvents during the hydrochloride salt formation?

A3: The presence of water can interfere with the crystallization of the hydrochloride salt, potentially leading to the formation of an oil or a poorly crystalline solid. Water can also affect the solubility of the salt, leading to lower yields. Therefore, using anhydrous solvents is crucial for obtaining a pure, crystalline product.

Troubleshooting Purification Challenges

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Challenge 1: Oily Product or Failure to Crystallize During Recrystallization

Causality: The presence of impurities can significantly depress the melting point and inhibit crystal lattice formation, resulting in an oily product. An inappropriate solvent system can also lead to poor crystallization.

Troubleshooting Steps:

  • Ensure Purity of the Free Base: Before forming the hydrochloride salt, consider purifying the free base by vacuum distillation.[1] 4-Phenylbutylamine has a boiling point of 123-124 °C at 17 mm Hg, which allows for effective separation from less volatile impurities.[4]

  • Optimize Recrystallization Solvent System:

    • Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. For amine hydrochlorides, common solvents include alcohols (isopropanol, ethanol), acetonitrile, or mixtures with anti-solvents like diethyl ether or hexanes.

    • Systematic Approach: Experiment with different solvent systems on a small scale. A table of potential solvent systems is provided below.

    Solvent System (v/v)Observations & Rationale
    Isopropanol/Diethyl EtherIsopropanol provides good solubility at elevated temperatures, while diethyl ether acts as an anti-solvent to induce crystallization upon cooling.
    Ethanol/HexaneSimilar to the above, ethanol is the primary solvent and hexane is the anti-solvent.
    AcetonitrileCan be a good single-solvent system for some amine hydrochlorides.
    Methanol/TolueneMethanol provides solubility, and toluene can act as an anti-solvent.
  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to initiate crystallization.[5]

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can sometimes lead to the precipitation of impurities.

Challenge 2: Poor Separation and Tailing during Column Chromatography

Causality: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing poor separation, peak tailing, and sometimes irreversible adsorption.[6]

Troubleshooting Steps:

  • Modify the Stationary Phase:

    • Amine-Functionalized Silica: Using an amine-functionalized silica column can mask the acidic silanols and minimize the strong amine-silica interactions, leading to better peak shape and separation.[6]

    • Basic Alumina: Basic alumina is another alternative stationary phase that is more suitable for the purification of basic compounds like amines.[7]

  • Modify the Mobile Phase:

    • Addition of a Competing Amine: Adding a small amount of a volatile amine like triethylamine (TEA) or ammonia to the mobile phase can neutralize the acidic sites on the silica gel, improving the elution of the target amine.[6][7][8] A common starting point is to add 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

    • Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography on a C18 column can be an effective alternative to normal-phase.[9] Using a mobile phase with a basic pH (e.g., water/acetonitrile with 0.1% TEA) will ensure the amine is in its free-base form, which is more retained on the non-polar stationary phase.[7]

Experimental Protocols
  • Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry.

  • Charging the Flask: Place the crude 4-Phenylbutylamine oil into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at 123-124 °C at a pressure of 17 mm Hg.[4]

  • Characterization: Confirm the purity of the distilled product by an appropriate analytical method such as GC-MS or NMR.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add an anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Column Packing: Prepare a silica gel column, and equilibrate it with the mobile phase containing 1% triethylamine.

  • Sample Loading: Dissolve the crude 4-Phenylbutylamine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (or another suitable solvent system), maintaining 1% triethylamine throughout.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Visualizing Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_salt_formation Salt Formation & Final Purification Start Crude 4-Phenylbutylamine Distillation Vacuum Distillation (Free Base) Start->Distillation Chromatography Column Chromatography (Free Base) Start->Chromatography Salt HCl Salt Formation Distillation->Salt Chromatography->Salt Recrystallization Recrystallization Salt->Recrystallization End Pure 4-Phenylbutylamine HCl Recrystallization->End

Troubleshooting_Chromatography cluster_solutions Solutions Problem Poor Separation / Tailing in Silica Gel Chromatography Cause Amine interaction with acidic silanols Problem->Cause Sol_SP Modify Stationary Phase Cause->Sol_SP Sol_MP Modify Mobile Phase Cause->Sol_MP SP_Options Amine-functionalized Silica OR Basic Alumina Sol_SP->SP_Options MP_Options Add Competing Amine (e.g., TEA) OR Use Reversed-Phase with Basic pH Sol_MP->MP_Options

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenylbutylamine.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4,4-Diphenylbutylamine Hydrochloride.
  • Benchchem. (n.d.). Investigational Compound Technical Guide: 4,4-Diphenylbutylamine Hydrochloride.
  • ChemicalBook. (2025, May 15). 4-PHENYLBUTYLAMINE.
  • Reddit. (2024, October 17). Recrystallization Issues.

Sources

Addressing solubility issues of 4-Phenylbutylamine Hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylbutylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility challenges encountered when preparing aqueous solutions of this compound. Our goal is to equip you with the knowledge to troubleshoot common issues and ensure the successful preparation of your experimental solutions.

Introduction: Understanding the Solubility of this compound

This compound is the salt form of the primary amine 4-phenylbutylamine. The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of amine-containing compounds.[1] Amines, in their basic form, can be protonated by hydrochloric acid to form ammonium salts, which are generally more soluble in water.[1] However, the solubility of these salts is not always straightforward and can be influenced by a variety of factors, including the overall molecular structure. In the case of this compound, the presence of the phenyl group and the butyl chain contributes a degree of lipophilicity, which can limit its aqueous solubility.

Several vendor and chemical database sources describe the solubility of this compound in water as resulting in a "very faint turbidity," indicating that achieving a perfectly clear, high-concentration solution can be challenging.[2][3] This guide will walk you through a systematic approach to address this and other potential solubility issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and dissolution of this compound.

Q1: Why is my solution of this compound slightly cloudy or turbid?

A faint turbidity is a commonly reported observation when dissolving this compound in water.[2][3] This can be due to several factors:

  • Approaching Saturation: You may be near the solubility limit of the compound in your chosen solvent and at the current temperature.

  • Slow Dissolution Kinetics: The compound may be dissolving very slowly, and the turbidity could be fine, undissolved particles.

  • Presence of Impurities: Trace impurities from the synthesis of the free base or the salt formation could be insoluble in water.

  • pH Effects: The pH of your water can influence the equilibrium between the protonated (more soluble) and free base (less soluble) forms of the amine.

Q2: What is the recommended solvent for this compound?

For most biological and pharmaceutical applications, aqueous-based solvents are preferred. Deionized, distilled, or ultrapure water is the recommended starting point. For applications requiring organic solvents, the free base form, 4-phenylbutylamine, is soluble in chloroform and methanol.[4]

Q3: How should I store this compound?

It is recommended to store the solid compound at room temperature in a cool, dark, and dry place.[3] Keep the container tightly sealed to prevent moisture absorption. For solutions, storage conditions will depend on the solvent and desired stability. Aqueous stock solutions should ideally be prepared fresh. If storage is necessary, refrigeration at 2-8°C is recommended for short-term storage. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles. Always perform a visual inspection for precipitation or degradation before use.

Q4: Can I heat the solution to improve solubility?

Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility of a compound. However, excessive heat should be avoided as it can lead to degradation. It is advisable to warm the solution to no more than 40-50°C. Always monitor for any changes in color or clarity that might indicate decomposition.

Q5: Will adjusting the pH of my solution help?

Yes, pH adjustment can be a very effective method to improve the solubility of ionizable compounds like this compound.[2] Since it is the salt of a weak base, lowering the pH will favor the protonated, more soluble form.

Troubleshooting Guide: From Turbidity to Clear Solutions

This section provides a step-by-step guide to systematically address solubility issues with this compound.

Initial Observation: Faint Turbidity in Aqueous Solution

If you observe a faint cloudiness after attempting to dissolve this compound in water, follow this troubleshooting workflow:

Troubleshooting_Turbidity start Initial Observation: Faint Turbidity in Water step1 Step 1: Physical Dissolution Aids - Vortex vigorously - Sonicate for 5-10 minutes - Gently warm (37-40°C) start->step1 check1 Is the solution clear? step1->check1 step2 Step 2: pH Adjustment - Add 0.1 M HCl dropwise to lower pH - Target pH 4-5 check1->step2 No end_success Solution is Ready for Use check1->end_success Yes check2 Is the solution clear? step2->check2 step3 Step 3: Co-solvent Addition - Add a water-miscible organic solvent (e.g., Ethanol, DMSO, PEG 400) - Start with 1-5% (v/v) check2->step3 No check2->end_success Yes check3 Is the solution clear? step3->check3 step4 Step 4: Filtration - Filter through a 0.22 µm syringe filter - Note: This removes insoluble material, potentially lowering the effective concentration. check3->step4 No check3->end_success Yes step4->end_success end_reassess Re-evaluate Concentration & Purity - Consider if the desired concentration is achievable. - Purity of the starting material may be a factor. step4->end_reassess

Caption: Troubleshooting workflow for addressing turbidity.

Detailed Experimental Protocols
  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a portion of the total volume of high-purity water (e.g., 80% of the final volume).

  • Initial Dissolution: Cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: If turbidity persists, place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Warming: If necessary, warm the solution in a water bath at 37-40°C for 10-15 minutes with intermittent vortexing.

  • Final Volume Adjustment: Once the compound is dissolved, allow the solution to cool to room temperature and adjust to the final volume with water.

For many ionizable drugs, adjusting the pH can significantly improve solubility.[5]

  • Follow steps 1 and 2 from Protocol 1.

  • pH Adjustment: While stirring, add 0.1 M HCl dropwise to the suspension. Monitor the pH using a calibrated pH meter.

  • Target pH: Continue adding acid until the solution clarifies. A target pH of 4-5 is a good starting point.

  • Final Volume: Once a clear solution is obtained, adjust to the final volume with water. The final pH of the solution should be recorded.

Causality Note: 4-Phenylbutylamine is a weak base. By lowering the pH, you increase the concentration of the protonated form (the ammonium cation), which is more polar and thus more soluble in water, according to Le Chatelier's principle.[6]

The use of water-miscible organic solvents, known as co-solvents, can enhance the solubility of lipophilic compounds.[7]

  • Solvent Selection: Choose a co-solvent that is compatible with your downstream application. Common choices include:

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol

  • Preparation:

    • Method A (for low co-solvent percentages): Prepare the aqueous solution as described in Protocol 1 or 2. If turbidity remains, add the co-solvent dropwise while vortexing until the solution clears.

    • Method B (for higher co-solvent percentages): First, dissolve the this compound in a small amount of the pure co-solvent. Then, slowly add the aqueous buffer or water to this solution with constant stirring to reach the final desired concentration and volume. This method can sometimes prevent the precipitation of the drug.[2]

Data Summary: Co-solvent Considerations

Co-solventTypical Starting ConcentrationNotes
Ethanol5-20% (v/v)Generally well-tolerated in many biological systems.
DMSO1-10% (v/v)A powerful solvent, but can have cellular effects. Keep the final concentration as low as possible.
PEG 40010-30% (v/v)A non-ionic polymer often used in formulations.

Note: The concentrations provided are general starting points. The optimal percentage will depend on the desired final concentration of this compound and the tolerance of the experimental system.

Quality Control and Solution Verification

It is crucial to ensure the quality and concentration of your final solution.

Visual Inspection: A properly dissolved solution should be clear and free of any visible particulates.

Filtration: If a faint turbidity persists after trying the methods above, it may be due to insoluble impurities. Filtering the solution through a 0.22 µm syringe filter can remove these particulates. Be aware that this step may slightly reduce the final concentration if the turbidity was due to the compound itself crashing out of solution.

Concentration Verification (Optional): For critical applications, the concentration of the final solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A simple isocratic reverse-phase method would likely be suitable for this purpose.

Final Recommendations

When working with this compound, a systematic approach to dissolution is key.

Recommendation_Flow start Start with High-Purity Water step1 Use Physical Aids (Vortex, Sonicate, Gentle Heat) start->step1 step2 If Needed, Adjust pH (Lower to pH 4-5 with HCl) step1->step2 step3 As a Last Resort, Use a Co-solvent (e.g., Ethanol, DMSO) step2->step3 end_node Prepare Solutions Freshly & Store Appropriately step3->end_node

Caption: Recommended workflow for preparing solutions.

By following the guidelines and protocols outlined in this technical support center, researchers can confidently prepare clear, reliable solutions of this compound for their experiments.

References

  • Jain, A., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices, 2011, 1-10. Available at: [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1), 1-6. Available at: [Link]

  • Serajuddin, A. T. M. (1999). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 88(9), 904-910. Available at: [Link]

  • Avdeef, A. (2005). Method for determining solubility of a chemical compound. Google Patents, WO2005116635A1.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. sre-group.com. Available at: [Link]

  • Chadwick, K., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 2(4), 1259-1279. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. cengage.com. Available at: [Link]

  • Refining Online. (2007). Amine Best Practices Guidelines. refiningonline.com. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. researchgate.net. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Available at: [Link]

  • Gowardhane, A. P., et al. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152. Available at: [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. iscnagpur.ac.in. Available at: [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. chem.libretexts.org. Available at: [Link]

  • SINTEF. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. sintef.no. Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemical Properties of Amines: Bases and Salt Formation. chem.libretexts.org. Available at: [Link]

  • University of Babylon. (n.d.). Exp. 11 The influence of pH on solubility in water. uobabylon.edu.iq. Available at: [Link]

  • Scribd. (n.d.). Amine Plant TroubleShooting. scribd.com. Available at: [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(9), 1993-2000. Available at: [Link]

  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them. vysusgroup.com. Available at: [Link]

  • Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 19(44), 9645-9655. Available at: [Link]

  • Patsnap. (2024). How does pH affect drug delivery?. patsnap.com. Available at: [Link]

Sources

Minimizing signal suppression when using 4-Phenylbutylamine as an internal standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-Phenylbutylamine (4-PBA) as an internal standard in mass spectrometry-based analyses. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to a common and critical challenge: signal suppression. As drug development professionals and scientists, ensuring the accuracy and reproducibility of your quantitative data is paramount. This resource will equip you with the expertise to identify, mitigate, and overcome signal suppression issues related to the use of 4-PBA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Phenomenon of Ion Suppression

Q1: What is ion suppression and why should I be concerned when using 4-Phenylbutylamine (4-PBA) as an internal standard?

A1: Ion suppression is a specific type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1][2] It manifests as a reduction in the ionization efficiency of a target analyte or internal standard, in this case, 4-PBA, due to the presence of co-eluting compounds from the sample matrix.[2] This phenomenon does not mean your instrument is failing; rather, it's a consequence of competition in the ion source. Less volatile compounds present in the matrix can affect the formation and evaporation of droplets in the electrospray ionization (ESI) source, ultimately reducing the number of charged 4-PBA ions that reach the mass spectrometer's detector.[3]

The primary concern with ion suppression is its detrimental impact on data quality. It can lead to:

  • Inaccurate Quantification: If the suppression of 4-PBA is inconsistent across samples, the normalization of your target analyte's signal will be flawed, leading to erroneous concentration measurements.

  • Poor Reproducibility: Variable suppression between injections will result in poor precision and reproducibility of your results.[4]

  • Decreased Sensitivity: A suppressed signal for 4-PBA may fall below the desired limit of detection, compromising the sensitivity of your assay.

Q2: What are the physicochemical properties of 4-PBA that might make it susceptible to ion suppression?

A2: 4-Phenylbutylamine (C₁₀H₁₅N, MW: 149.23 g/mol ) is a primary amine with a phenylalkyl structure.[5][6] Its susceptibility to ion suppression is influenced by its basic nature (pKa ≈ 10.66) and moderate hydrophobicity. In positive ion mode ESI, it will be readily protonated. However, its ionization can be compromised by other co-eluting basic compounds that compete for protons or by high concentrations of salts that can alter the droplet surface tension and evaporation characteristics in the ESI source.

PropertyValueSource
Molecular FormulaC₁₀H₁₅N[5][7]
Molecular Weight149.23 g/mol [6][8]
Boiling Point123-124 °C at 17 mmHg[5][8]
pKa (Predicted)10.66 ± 0.10[5]
FormLiquid/Oil[5][8]
Section 2: Identifying Signal Suppression of 4-PBA

Q3: How can I definitively determine if my 4-PBA signal is being suppressed?

A3: There are two primary methods to diagnose ion suppression affecting your 4-PBA internal standard.

Method 1: Post-Column Infusion (Qualitative Assessment)

This technique provides a qualitative view of where suppression occurs during your chromatographic run.[9][10]

Experimental Protocol:

  • Prepare a solution of 4-PBA at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Infuse this solution continuously into the LC flow path just after the analytical column and before the mass spectrometer ion source using a T-fitting.

  • While infusing, inject a blank matrix sample (e.g., extracted plasma or urine without the analyte or internal standard).

  • Monitor the 4-PBA signal throughout the chromatographic run. A dip in the otherwise stable baseline indicates a region of ion suppression.[9]

Method 2: Post-Extraction Spike (Quantitative Assessment)

This method quantifies the extent of signal suppression.[10]

Experimental Protocol:

  • Prepare two sets of samples:

    • Set A: A standard solution of 4-PBA in a clean solvent (e.g., mobile phase).

    • Set B: A blank matrix sample that has been subjected to your entire sample preparation procedure. Spike this extracted matrix with 4-PBA at the same final concentration as Set A.

  • Analyze both sets of samples by direct injection (or via your LC method).

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Section 3: Troubleshooting and Minimizing Suppression

Q4: I've confirmed that my 4-PBA signal is suppressed. What are my immediate troubleshooting steps?

A4: A systematic approach to troubleshooting is crucial. The following workflow can help you pinpoint and address the source of suppression.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Diagnostic Phase cluster_2 Mitigation Strategies cluster_3 Advanced Solutions A Inconsistent 4-PBA Peak Area B Perform Post-Column Infusion A->B Qualitative Check C Perform Post-Extraction Spike A->C Quantitative Check D Optimize Chromatography B->D Suppression co-elutes? C->D Suppression confirmed? E Improve Sample Preparation D->E Separation not achieved? F Dilute Sample E->F Matrix still complex? G Check MS Source Conditions F->G Signal too low after dilution? H Use Stable Isotope-Labeled IS G->H Suppression persists?

Figure 1: Troubleshooting workflow for 4-PBA signal suppression.

Step 1: Chromatographic Optimization

The most effective way to combat ion suppression is to chromatographically separate 4-PBA from the interfering matrix components.[2]

  • Modify the Gradient: Extend the elution gradient to increase the separation between early-eluting matrix components and 4-PBA.

  • Change the Column: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which may provide better separation of 4-PBA from interfering compounds.

  • Adjust Mobile Phase pH: Since 4-PBA is a basic compound, adjusting the pH of the aqueous mobile phase can alter its retention time and potentially move it away from the suppression zone.

Step 2: Enhance Sample Preparation

If chromatographic changes are insufficient, improving your sample cleanup is the next logical step.[3]

  • Protein Precipitation (PPT): While fast, PPT is often a crude cleanup method. If you are using acetonitrile for PPT, consider switching to methanol or acetone, as this can change the profile of co-precipitated matrix components.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract 4-PBA while leaving interfering compounds in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup.[2] Develop a method using a mixed-mode or polymer-based sorbent that can retain 4-PBA while allowing matrix interferences to be washed away.

Step 3: Sample Dilution

Diluting the sample extract can reduce the concentration of matrix components entering the ion source.[1] However, this will also dilute your analyte of interest, so this approach is a trade-off between reducing suppression and maintaining adequate sensitivity.

Step 4: Optimize Mass Spectrometer Source Conditions

While not a primary solution, optimizing source parameters can sometimes help.

  • Adjust Gas Flows: Increase nebulizer and drying gas flows to improve desolvation.

  • Modify Source Temperature: Optimize the source temperature to facilitate efficient droplet evaporation.

  • Reduce ESI Flow Rate: Lowering the flow rate into the mass spectrometer can sometimes reduce the severity of ion suppression.[1]

Section 4: Advanced Strategies and Alternatives

Q5: I've tried everything and still see significant, variable suppression of my 4-PBA signal. What is the gold standard solution?

A5: When dealing with persistent and variable matrix effects, the most robust and highly recommended solution is to use a stable isotope-labeled (SIL) internal standard .[2]

A SIL internal standard is a version of your analyte (or in this case, a structural analog like 4-PBA) in which one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). For 4-PBA, this would be a deuterated (d-4-PBA) or ¹³C-labeled version.

Why is a SIL-IS the best solution?

  • Identical Physicochemical Properties: A SIL-IS has virtually identical chemical and physical properties to the unlabeled compound. This means it will have the same extraction recovery, chromatographic retention time, and ionization efficiency.

  • Co-elution and Co-suppression: Because it co-elutes with the unlabeled compound, it experiences the exact same degree of ion suppression at the exact same time.

  • Accurate Correction: The ratio of the analyte to the SIL-IS will remain constant even if both are suppressed. This allows for highly accurate and precise quantification, as the SIL-IS perfectly compensates for any signal loss.[2][11]

SIL_IS_Advantage cluster_0 Standard Internal Standard (4-PBA) cluster_1 Stable Isotope-Labeled IS (d-4-PBA) A 4-PBA Retention Time: 4.5 min B Matrix Interference Retention Time: 4.6 min A->B Slightly different retention, different suppression C Result Suppressed 4-PBA Signal Inaccurate Analyte Quantification B->C D d-4-PBA Retention Time: 4.5 min E Matrix Interference Retention Time: 4.5 min D->E Identical retention, identical suppression F Result Equally Suppressed Signals Accurate Analyte/IS Ratio E->F

Figure 2: Conceptual diagram illustrating the advantage of a SIL-IS.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Benzenebutanamine | C10H15N | CID 83242. PubChem - NIH. Available at: [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LCGC International. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available at: [Link]

  • 4-Phenylbutylamine Hydrochloride | C10H16ClN | CID 44630065. PubChem - NIH. Available at: [Link]

  • Ion suppression in mass spectrometry. PubMed. Available at: [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC - NIH. Available at: [Link]

  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. PubMed. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. The Royal Society of Chemistry. Available at: [Link]

  • Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. MDPI. Available at: [Link]

  • 4-PHENYLBUTYLAMINE. Global Substance Registration System. Available at: [Link]

  • Identification of phenylbutyrate-generated metabolites in Huntington disease patients using parallel liquid chromatography/electrochemical array/mass spectrometry and off-line tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. PMC - NIH. Available at: [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. Available at: [Link]

  • Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Available at: [Link]

  • Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. PMC - NIH. Available at: [Link]

  • 4-Phenylbutylamine, tms derivative - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • CAS No : 13214-66-9 | Product Name : 4-Phenylbutylamine. Pharmaffiliates. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available at: [Link]

  • Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. ResearchGate. Available at: [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]

  • EST 10 Tablet: View Uses, Side Effects, Price and Substitutes. 1mg. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Phenylbutylamine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 4-Phenylbutylamine Hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Analytical Imperative: Why Robust Quantification of this compound Matters

This compound is a primary amine salt with applications as an intermediate in the synthesis of various pharmaceutical compounds.[4][5] Its purity and concentration are critical quality attributes (CQAs) that directly impact the yield, purity, and potential toxicity of the final drug product. An analytical method that is not properly validated can lead to inaccurate measurements, resulting in batch failures, regulatory hurdles, and compromised patient safety. Therefore, establishing a validated, reliable quantification method is not merely a procedural formality but a fundamental requirement of the pharmaceutical development lifecycle.

Method Validation: A Self-Validating System of Trust

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] This is achieved by assessing a specific set of performance characteristics. The interplay between these characteristics ensures the method's reliability.

cluster_0 Method Validation Core cluster_1 Performance Limits cluster_2 Reliability Under Variation Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Confirms signal is from analyte Accuracy Accuracy Linearity_Range->Accuracy Defines concentration boundaries LOQ Limit of Quantitation Linearity_Range->LOQ Establishes lower limit Precision Precision Accuracy->Precision Proves trueness Precision->Accuracy Demonstrates consistency Robustness Robustness Precision->Robustness Baseline for variability testing LOD Limit of Detection LOQ->LOD System_Suitability System Suitability Testing (SST) System_Suitability->Specificity Ensures system is operational

Caption: Interdependencies of core HPLC validation parameters.

Experimental Protocol: A Step-by-Step Guide

This section details the experimental protocols for validating the HPLC method for this compound.

Hypothetical Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 3.5) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30°C

Causality: A C18 column is selected for its versatility in retaining non-polar to moderately polar compounds like 4-Phenylbutylamine. The mobile phase composition is chosen to achieve optimal retention and peak shape. A lower pH (3.5) ensures the primary amine is protonated, leading to better interaction with the stationary phase and improved peak symmetry. The detection wavelength of 210 nm is selected for adequate sensitivity, as the phenyl group provides UV absorbance.

Validation Parameter Protocols

A. Specificity

  • Objective : To demonstrate that the analytical signal is unequivocally attributable to this compound, free from interference from matrix components (e.g., excipients, impurities, or degradation products).[3]

  • Protocol :

    • Inject a blank solution (diluent).

    • Inject a placebo solution (containing all formulation components except the API).

    • Inject a standard solution of this compound.

    • Inject a sample solution.

    • (Optional but recommended for stability-indicating methods) Inject a sample that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light).

  • Acceptance Criteria : The retention time of the analyte peak in the sample solution should match that of the standard solution. No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

B. Linearity and Range

  • Objective : To establish the concentration range over which the detector response is directly proportional to the analyte concentration.[6][7]

  • Protocol :

    • Prepare a stock solution of this compound standard.

    • Prepare at least five working standard solutions by serial dilution, covering a range of 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration.

  • Acceptance Criteria : The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[8] The y-intercept should be insignificant (e.g., less than 2% of the response at 100% concentration).[8]

C. Accuracy (as Recovery)

  • Objective : To determine the closeness of the measured value to the true value. This is typically assessed through recovery studies.[9][10]

  • Protocol :

    • Prepare a placebo mixture of the drug product.

    • Spike the placebo with known amounts of this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[9][10]

D. Precision

  • Objective : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]

  • Protocol :

    • Repeatability (Intra-assay precision) : Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[10][12]

    • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria : The Relative Standard Deviation (%RSD) for the series of measurements should be not more than 2.0%.[9][10]

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective : To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[11]

  • Protocol (based on the signal-to-noise ratio approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

  • Acceptance Criteria : The LOQ value must be verified by demonstrating that the precision (%RSD) and accuracy (% recovery) are acceptable at this concentration.

F. Robustness

  • Objective : To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol :

    • Introduce small variations to the nominal method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min).

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 2°C).

      • Mobile phase composition (e.g., ± 2% organic component).

    • Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria : System suitability parameters (e.g., retention time, peak tailing, theoretical plates) should remain within acceptable limits for all tested variations.

Data Summary and Performance Comparison

The following tables summarize the expected validation results for the HPLC method and compare its performance characteristics against alternative analytical techniques.

Table 1: Summary of HPLC Method Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of target conc.80-120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate≤ 2.0%1.15%
LOD S/N ≥ 3:10.1 µg/mL
LOQ S/N ≥ 10:10.3 µg/mL
Robustness SST parameters passPass
Table 2: Comparison with Alternative Quantification Methods
FeatureHPLC-UVGas Chromatography (GC-FID/MS)Capillary Electrophoresis (CE-UV)
Principle Partitioning between mobile & stationary phasesPartitioning between gas & stationary phasesDifferential migration in an electric field
Specificity Good; can be improved with advanced detectorsVery high, especially with MS detectionHigh for charged species
Sensitivity Moderate (ng-µg range)High (pg-ng range)High (pg-ng range)
Sample Volatility Not requiredRequired (or derivatization needed)Not required
Throughput HighModerateModerate
Instrumentation Cost ModerateHighModerate
Best For Routine QC, purity, and assayVolatile impurities, residual solventsChiral separations, charged analytes

Justification: While GC-MS offers excellent specificity and sensitivity, it requires the analyte to be volatile or to be derivatized, adding complexity to sample preparation.[13] Capillary Electrophoresis is powerful for charged species but can have issues with reproducibility of migration times. For routine quality control of a non-volatile salt like this compound, HPLC-UV provides the best balance of specificity, robustness, cost-effectiveness, and ease of use, making it the industry-standard technique.

Workflow Visualization

The overall validation process follows a logical sequence, ensuring that foundational parameters are established before proceeding to more complex assessments.

HPLC_Validation_Workflow start Start: Method Development Complete sst System Suitability Testing (SST) start->sst specificity Specificity / Selectivity sst->specificity If SST Passes linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report end End: Method Approved for Use report->end

Caption: A typical workflow for HPLC method validation.

Conclusion

The hypothetical validation data presented demonstrates that this HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. The method is fit for its intended purpose in a quality control environment. By adhering to the principles outlined in ICH Q2(R1) and understanding the scientific causality behind each validation parameter, researchers can confidently develop and validate analytical methods that ensure the quality and integrity of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

  • Scribd. HPLC Practical Linearity. [Link]

  • Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 44630065. [Link]

  • ACS Publications. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. [Link]

  • PubMed. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. [Link]

  • Royal Society of Chemistry. Quantification of amine functional groups on silica nanoparticles: a multi-method approach. [Link]

  • Altabrisa Group. What Is Linearity in HPLC Analysis and Its Importance?. [Link]

  • National Center for Biotechnology Information. (4-Phenylbutyl)methylamine hydrochloride. PubChem Compound Summary for CID 17749873. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Chromatography Forum. Precision and Accuracy. [Link]

  • MySkinRecipes. This compound. [Link]

  • MDPI. A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. [Link]

  • ResearchGate. How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration ?. [Link]

  • ResearchGate. (PDF) Study of the Linear Range in HPLC Analyses with UV Detection: Methodology and Experimental Application to the Influence of the Analyte UV Spectrum. [Link]

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Separation Science. Linearity Requirements. [Link]

  • ResearchGate. The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation. [Link]

  • Scholar Research Library. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

  • SciELO. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

Sources

A Comparative Analysis of 4-Phenylbutylamine and Established MAO-A Inhibitors: An Efficacy and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monoamine Oxidase A (MAO-A) Inhibition

Monoamine Oxidase A is a mitochondrial enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, primarily serotonin, norepinephrine, and dopamine.[1][2] Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic effect of many antidepressants.[3] MAO inhibitors are broadly classified based on their selectivity for the two MAO isoforms (MAO-A and MAO-B) and the reversibility of their binding.[2] Selective and reversible inhibitors of MAO-A (RIMAs) are of particular interest due to a more favorable safety profile, notably a reduced risk of the "cheese effect"—a hypertensive crisis induced by tyramine-rich foods that is associated with older, irreversible, non-selective MAOIs.[2]

Comparative Efficacy of Selected MAO-A Inhibitors

The following table summarizes the in vitro efficacy of several well-established MAO-A inhibitors. These compounds represent a range of chemical scaffolds and inhibitory profiles, providing a robust baseline for comparison.

CompoundTypeMAO-A IC50/KiMAO-B IC50/KiSelectivity (MAO-B/MAO-A)
Clorgyline Irreversible, SelectiveKi: 0.054 µM[4]Ki: 58 µM[4]~1074
Moclobemide Reversible (RIMA), SelectiveIC50: ~5 µMIC50: >100 µM>20
Befloxatone Reversible (RIMA), SelectiveIC50: 4 nM[5]-High
Brofaromine Reversible (RIMA), SelectiveIC50: 0.2 µM[6]-High
Pirlindole Reversible (RIMA), Selective--Selective for MAO-A[7]
Toloxatone Reversible (RIMA), Selective--Selective for MAO-A
Harmaline Reversible (RIMA), Selective--Selective for MAO-A

The Case of 4-Phenylbutylamine: A Structural Perspective

Direct experimental data on the MAO-A inhibitory activity of 4-phenylbutylamine is currently lacking in the scientific literature. However, analysis of a structurally related compound, 4-(O-Benzylphenoxy)-N-methylbutylamine (Bifemelane), provides valuable insight. Bifemelane, which incorporates a modified phenylbutylamine core, has been shown to be a competitive and reversible inhibitor of MAO-A with a Ki value of 4.20 µM. This suggests that the 4-phenylbutylamine scaffold possesses the potential for interaction with the active site of MAO-A.

The general structure-activity relationship (SAR) for phenalkylamine-based MAO inhibitors indicates that the length of the alkyl chain and substitutions on the phenyl ring and amino group are critical determinants of potency and selectivity. For instance, the presence of an alpha-methyl group in phenethylamines can enhance selectivity for MAO-A. It is plausible that modifications to the 4-phenylbutylamine structure, such as the introduction of specific substituents on the phenyl ring or alterations to the amine group, could yield potent and selective MAO-A inhibitors. Further investigation into the synthesis and biological evaluation of 4-phenylbutylamine derivatives is warranted to fully elucidate their therapeutic potential.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for MAO-A inhibitors is the prevention of the breakdown of monoamine neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron and an subsequent increase in their release into the synaptic cleft. The enhanced neurotransmitter signaling is believed to underlie the antidepressant and anxiolytic effects of these drugs.

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO-A MAO-A Monoamines->MAO-A Oxidative Deamination VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Monoamines->VMAT2 Metabolites Metabolites MAO-A->Metabolites Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Synaptic_Monoamines Increased Monoamines Synaptic_Vesicle->Synaptic_Monoamines Exocytosis Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Neuronal_Response Therapeutic Effect (Antidepressant/Anxiolytic) Receptors->Neuronal_Response MAO-A_Inhibitor MAO-A_Inhibitor MAO-A_Inhibitor->MAO-A Inhibition caption MAO-A Inhibition Signaling Pathway

Caption: General signaling pathway of MAO-A inhibition.

Experimental Protocol: In Vitro MAO-A Inhibition Assay (Fluorometric)

To enable researchers to conduct their own comparative studies, a detailed, self-validating protocol for a fluorometric MAO-A inhibition assay is provided below. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-A substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic probe)

  • Test compounds (4-phenylbutylamine and other inhibitors)

  • Positive control (e.g., Clorgyline)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 530-560 nm/590 nm)

Experimental Workflow:

MAO_A_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds and controls D Add test compounds/controls and MAO-A enzyme to microplate wells A->D B Prepare MAO-A enzyme solution in reaction buffer B->D C Prepare reaction mix containing HRP and Amplex® Red F Initiate reaction by adding substrate and reaction mix C->F E Pre-incubate to allow inhibitor binding D->E E->F G Incubate at 37°C, protected from light F->G H Measure fluorescence at multiple time points or at a fixed endpoint G->H I Subtract background fluorescence H->I J Calculate percent inhibition for each compound concentration I->J K Determine IC50 values by non-linear regression analysis J->K caption Experimental Workflow for MAO-A Inhibition Assay

Caption: Step-by-step workflow for the in vitro MAO-A inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., 4-phenylbutylamine derivatives) and a known MAO-A inhibitor (positive control, e.g., clorgyline) in the appropriate solvent (e.g., DMSO), and then dilute further into the MAO-A reaction buffer.

  • Enzyme and Reagent Preparation: Prepare a working solution of recombinant human MAO-A in cold reaction buffer. Prepare a detection reagent mixture containing horseradish peroxidase and Amplex® Red in the reaction buffer.

  • Assay Plate Setup: To the wells of a 96-well black microplate, add the diluted test compounds or controls.

  • Enzyme Addition and Pre-incubation: Add the MAO-A enzyme solution to each well. Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the binding of the inhibitors to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate (p-tyramine) and the detection reagent mixture to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic probe (e.g., Ex/Em = ~545/590 nm for Amplex® Red).

  • Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

While the direct efficacy of 4-phenylbutylamine as a MAO-A inhibitor remains to be experimentally determined, the available data from structurally similar compounds suggest that its chemical scaffold holds promise. A systematic investigation of 4-phenylbutylamine and its derivatives is a logical next step to fully characterize their potential in this therapeutic area. The provided experimental protocol offers a robust framework for such a study. A comprehensive understanding of the structure-activity relationships within this chemical class could pave the way for the development of novel, potent, and selective MAO-A inhibitors with improved therapeutic profiles.

References

  • BOC Sciences. Monoamine Oxidase Inhibitor Compounds List. (n.d.).
  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Charles River Laboratories. MAO Inhibition in Drug Discovery and Development. (2025). [Link]

  • BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. (n.d.).
  • Drugs.com. List of MAO inhibitors + Uses & Side Effects. (2024). [Link]

  • Bey, P., Fozard, J. R., Lacoste, J. M., McDonald, I. A., Zreika, M., & Palfreyman, M. G. (1984). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of Medicinal Chemistry, 27(1), 9–10. [Link]

  • ResearchGate. IC50 (μM) of the selected compounds (4a, 4b, and 4c) and control drugs... (n.d.).
  • Ross, S. B., Ogren, S. O., & Renyi, A. L. (1976). Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat. Acta Pharmacologica et Toxicologica, 39(4), 455–472. [Link]

  • Prior, H. E., Baker, G. B., & Evans, E. A. (1998). Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and brofaromine in the rat after short- and long-term administration. Journal of Affective Disorders, 47(1-3), 29–41. [Link]

  • Gallardo-Godoy, A., Fierro, A., McLean, T. H., Castillo, M., Cassels, B. K., Reyes-Parada, M., & Nichols, D. E. (2005). Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling. Journal of Medicinal Chemistry, 48(7), 2407–2419. [Link]

  • Bel, N., & Artigas, F. (1993). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. European Journal of Pharmacology, 234(1), 89–96. [Link]

  • Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Mouret, J., Lemoine, P., Minuit, M. P., Benkelfat, C., & Tafuri, J. (1988). Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. L'Encephale, 14(5), 343–349. [Link]

  • Chaurasiya, N. D., Singh, P., Pal, A., & Singh, S. B. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 514. [Link]

  • Naoi, M., & Nagatsu, T. (1987). N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase. Biochemical Pharmacology, 36(17), 2795–2801. [Link]

  • Taha, M., Ismail, N. H., Imran, S., & Selvaraj, M. (2017). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 22(11), 1833. [Link]

  • ResearchGate. In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO... (n.d.).
  • Sharma, T., & Kumar, V. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(5), 710–723. [Link]

  • van de Witte, S. V., van der Meijden, M. J., & Blaazer, A. H. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1395–1407. [Link]

  • Patsnap Synapse. What is the mechanism of Pirlindole? (2024). [Link]

  • PubChem. Pirlindole. (n.d.). [Link]

Sources

A Comparative Guide to the Cross-Validation of 4-Phenylbutylamine Quantification by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Phenylbutylamine (4-PBA), a compound of interest in various pharmaceutical and research applications, is paramount. The choice of analytical methodology is a critical decision that directly impacts data quality, reliability, and the overall success of a project. This guide provides an in-depth, objective cross-validation of two powerful and commonly employed analytical techniques for 4-PBA quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations. The aim is to provide a self-validating framework for your own method development and selection, ensuring robust and defensible results.

The Analytical Challenge: Physicochemical Properties of 4-Phenylbutylamine

4-Phenylbutylamine is a primary amine with a moderate degree of hydrophobicity imparted by its phenyl group and butyl chain. Its basic nature, due to the primary amine functional group, presents specific challenges and considerations for both HPLC and GC-MS analysis. The volatility of 4-PBA is another key factor that dictates the suitability of each technique.

High-Performance Liquid Chromatography (HPLC): A Robust Workhorse

HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds.[1] For a basic compound like 4-PBA, achieving good peak shape and retention on a reversed-phase column requires careful method development.

Causality in HPLC Method Design for 4-PBA

The primary challenge in the reversed-phase HPLC of basic compounds like 4-PBA is the interaction of the protonated amine with residual acidic silanol groups on the silica-based stationary phase. This can lead to peak tailing and poor reproducibility. To counteract this, several strategies can be employed:

  • Column Selection : Modern, high-purity silica columns with end-capping are essential to minimize silanol interactions. Columns with embedded polar groups can also improve peak shape for basic compounds.[2] A C18 column is a common first choice due to its hydrophobicity, which is suitable for retaining 4-PBA.[3]

  • Mobile Phase pH Control : Maintaining the mobile phase pH below the pKa of the residual silanols (typically around pH 3-4) can suppress their ionization and reduce unwanted interactions.[4]

  • Ion-Pairing Chromatography : The addition of an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase can be a highly effective strategy.[5] The ion-pairing reagent forms a neutral complex with the protonated 4-PBA, improving its retention and peak shape on a reversed-phase column.[6][7]

Detailed Experimental Protocol: HPLC-UV

This protocol outlines a robust starting point for the quantification of 4-PBA by HPLC with UV detection.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer containing an ion-pairing reagent (e.g., 5 mM sodium 1-heptanesulfonate) and adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid). The organic-to-aqueous ratio should be optimized to achieve a suitable retention time for 4-PBA (a starting point could be 50:50 v/v).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on the UV absorbance of the phenyl group).[9]

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 4-Phenylbutylamine hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing 4-PBA in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Sensitivity and Selectivity

GC-MS combines the separation capabilities of gas chromatography with the highly selective and sensitive detection of mass spectrometry.[1] However, the analysis of polar and non-volatile compounds like primary amines by GC often requires a crucial step: derivatization.

The "Why" of Derivatization for 4-PBA in GC-MS

Direct injection of 4-PBA into a GC system is generally not recommended. The polar primary amine group can interact with active sites in the injector and on the column, leading to poor peak shape, low response, and potential decomposition.[10][11] Derivatization addresses these issues by:

  • Reducing Polarity: The active hydrogen on the amine is replaced with a less polar group, decreasing interactions with the stationary phase.

  • Increasing Volatility: The resulting derivative is more volatile, allowing it to be readily vaporized in the GC inlet and transported through the column.[12]

  • Improving Thermal Stability: Derivatization can protect the analyte from thermal degradation at the high temperatures used in GC.[12]

Common derivatizing agents for amines include silylating agents (e.g., BSTFA, MTBSTFA) and acylating agents (e.g., TFAA).[10][12]

Detailed Experimental Protocol: GC-MS

This protocol provides a comprehensive workflow for the quantification of 4-PBA using GC-MS following derivatization.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Autosampler for liquid injection.

2. Derivatization Procedure:

  • To a known volume of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a catalyst if required.[10]

  • Seal the reaction vial and heat at a controlled temperature (e.g., 70-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[10]

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. A typical dimension would be 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a short period, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized 4-PBA.

Cross-Validation: A Head-to-Head Comparison

The objective of cross-validation is to demonstrate that different analytical methods provide comparable results for the same set of samples.[13][14] This is a critical exercise in method development and transfer, ensuring data consistency across different platforms.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Prep Prepare Identical Sets of Calibration Standards and QC Samples HPLC_Analysis Analyze one set by Developed HPLC Method Prep->HPLC_Analysis Derivatization Derivatize the second set Prep->Derivatization HPLC_Data Process HPLC Data (Peak Area vs. Concentration) HPLC_Analysis->HPLC_Data Compare Compare Quantitative Results and Validation Parameters HPLC_Data->Compare GCMS_Analysis Analyze by Developed GC-MS Method Derivatization->GCMS_Analysis GCMS_Data Process GC-MS Data (Peak Area vs. Concentration) GCMS_Analysis->GCMS_Data GCMS_Data->Compare

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Performance Data Comparison

The following table summarizes the expected quantitative performance data for the HPLC and GC-MS methods, based on established validation guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[15][16]

Validation Parameter HPLC-UV GC-MS (SIM Mode) Commentary
Linearity (r²) > 0.999> 0.999Both techniques are expected to exhibit excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods should demonstrate high accuracy. The multi-step nature of the GC-MS sample preparation (including derivatization) can sometimes introduce slightly more variability.
Precision (%RSD) ≤ 2.0%≤ 5.0%HPLC generally offers slightly better precision due to a more straightforward sample preparation workflow.
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mLGC-MS in SIM mode is significantly more sensitive and can achieve much lower detection limits.[17]
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mLConsistent with the LOD, the LOQ for GC-MS will be substantially lower than for HPLC-UV.[17]
Specificity GoodExcellentWhile HPLC with UV detection can be susceptible to interference from co-eluting compounds with similar UV absorbance, the mass spectrometric detection in GC-MS provides a much higher degree of specificity based on the mass-to-charge ratio of the analyte.[18]
Sample Throughput HigherLowerThe derivatization step required for GC-MS adds time to the sample preparation process, generally resulting in a lower overall throughput compared to the more direct injection approach of HPLC.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of 4-Phenylbutylamine, each with its own distinct advantages and considerations. The choice between the two should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, precise, and high-throughput method that is well-suited for routine quality control and assays where high sensitivity is not a primary requirement. Its simpler sample preparation makes it an attractive option for analyzing a large number of samples.

  • GC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for applications requiring trace-level quantification, such as bioanalytical studies or impurity profiling. The added complexity of the derivatization step is a trade-off for its superior detection capabilities.

Ultimately, a thorough cross-validation as outlined in this guide is essential to ensure the interchangeability of data and to provide a comprehensive understanding of the analytical capabilities for 4-Phenylbutylamine within your laboratory. This data-driven approach, grounded in scientific principles and regulatory expectations, will empower you to select the most appropriate method for your specific needs and to generate high-quality, defensible results.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link][16][19]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [Link][15]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link][20]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link][21]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][18][22]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link][2]

  • LCGC International. (2013). HPLC Column Selection. LCGC International. [Link][23]

  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link][5]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link][11]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link][12]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link][7]

  • Pico, Y. (Ed.). (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025. EDP Sciences. [Link][13]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874–881. [Link][14]

  • Eltayeb, O. A., et al. (2020). The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation. Journal of Chemistry, 2020, 1-7. [Link][9]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link][3]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 4-Phenylbutylamine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of neuropharmacology, monoamine oxidase (MAO) inhibitors represent a cornerstone in the therapeutic arsenal against neurological and psychiatric disorders. This guide provides a comprehensive comparison of 4-phenylbutylamine analogs as MAO inhibitors, delving into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in the design and development of novel MAO inhibitors.

Introduction: The Critical Role of Monoamine Oxidase and Its Isoforms

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine, as well as other biogenic and xenobiotic amines.[1][2] The two isoforms, MAO-A and MAO-B, share approximately 70% sequence identity but exhibit distinct substrate specificities and inhibitor sensitivities, which dictates their therapeutic applications.[3]

Selective inhibitors of MAO-A are effective antidepressants, primarily by increasing synaptic levels of serotonin and norepinephrine.[1] Conversely, selective MAO-B inhibitors are utilized in the management of Parkinson's disease and other neurodegenerative disorders by preventing the breakdown of dopamine.[1][4] The development of isoform-selective inhibitors is paramount to minimizing side effects, such as the "cheese effect" associated with non-selective MAOIs, a hypertensive crisis triggered by the ingestion of tyramine-rich foods.[1]

The 4-phenylbutylamine scaffold has emerged as a promising starting point for the design of novel MAO inhibitors. Understanding how structural modifications to this core motif influence inhibitory potency and selectivity is crucial for the rational design of next-generation therapeutics.

The 4-Phenylbutylamine Pharmacophore: A Duality of Action

A pivotal finding in the exploration of 4-phenylbutylamine as a potential MAO inhibitor is its differential interaction with the two isoforms. It has been demonstrated that 4-phenylbutylamine acts as a competitive inhibitor of human MAO-A, while simultaneously serving as a substrate for human MAO-B. This dual nature makes its scaffold an intriguing template for developing isoform-selective inhibitors through targeted chemical modifications.

Structure-Activity Relationship (SAR) Analysis of 4-Phenylbutylamine Analogs

Impact of Phenyl Ring Substitution

Modifications to the phenyl ring of the 4-phenylbutylamine scaffold are a key determinant of both potency and selectivity.

  • For MAO-A Inhibition: Studies on related 4-phenylpiperidines and 4-phenylpiperazines suggest that para-substituents with a low dipole moment tend to increase affinity for MAO-A.[5] Furthermore, research on phenylallylamine derivatives has shown that hydroxyl substitutions on the aromatic ring generally favor the inactivation of MAO-A.[6]

  • For MAO-B Inhibition: In contrast, the affinity for MAO-B is enhanced by the presence of large, hydrophobic substituents at the para-position of the phenyl ring.[5] For instance, in a series of (E)-2-phenyl-3-fluoroallylamines, a 4-methoxy or a 3,4-dimethoxy substitution resulted in highly selective MAO-B inhibitors.[6] This suggests that the active site of MAO-B can accommodate bulkier, lipophilic groups. The remarkable potency of 5-(4-phenylbutyl)isatin as a selective MAO-B inhibitor further underscores the favorability of the unsubstituted 4-phenylbutyl moiety for MAO-B binding.

The following diagram illustrates the general influence of phenyl ring substitutions on MAO isoform selectivity based on these observations.

SAR_Phenyl_Ring cluster_MAO_A MAO-A Selectivity cluster_MAO_B MAO-B Selectivity MAO_A_favored Favored by: - Low dipole moment para-substituents - Hydroxyl groups MAO_B_favored Favored by: - Large, hydrophobic para-substituents - Methoxy groups Scaffold 4-Phenylbutylamine Scaffold Scaffold->MAO_A_favored Substitution on Phenyl Ring Scaffold->MAO_B_favored Substitution on Phenyl Ring

Caption: Phenyl ring substitution effects on MAO selectivity.

Influence of Alkyl Chain Modifications

The length and substitution pattern of the alkyl chain connecting the phenyl ring and the amino group are critical for inhibitory activity.

  • Chain Length: While direct studies on varying the butyl chain of 4-phenylbutylamine are limited, research on related p-aminophenethylamines indicates that prolonging the side chain by even one methylene group can abolish the preference for MAO within specific neuronal populations, although overall MAO inhibitory potency may be retained. This suggests that the four-carbon chain in 4-phenylbutylamine is likely an optimal or near-optimal length for its specific interactions with the MAO active sites.

  • Alpha-Substitution: Introduction of a methyl group at the alpha-position of the alkyl chain in 4-aminophenethylamine derivatives has been shown to yield potent and selective MAO-A inhibitors.[2]

Role of the Amino Group

The nature of the amino group is fundamental to the molecule's interaction with the flavin adenine dinucleotide (FAD) cofactor in the MAO active site.

  • N-Substitution: In a series of heliamine analogs, which contain a tetrahydroisoquinoline moiety, N-arylation led to selective MAO-B inhibitors.[3] For instance, N-(4-formylphenyl), N-(4-fluorophenyl), and N-(3,5-difluorophenyl) derivatives of heliamine displayed significant MAO-B inhibitory activity with IC50 values of 1.55 µM, 13.5 µM, and 5.08 µM, respectively.[3] This highlights that bulky aromatic substituents on the nitrogen atom can steer selectivity towards MAO-B. Conversely, studies on alkyl N-methyl-propargylamines have shown that replacing the N-methyl group with a hydrogen atom or a larger alkyl group can abolish MAO inhibitory activity, indicating a high degree of sensitivity to the steric and electronic properties of the N-substituent.[7]

Comparative Analysis of Inhibitory Potency

To provide a clearer perspective on the inhibitory potential of 4-phenylbutylamine and its conceptual analogs, the following table summarizes IC50 values for relevant compounds from the literature. It is important to note that direct comparative data for a systematic series of 4-phenylbutylamine analogs is not available, and thus, this table includes data from structurally related compounds to infer potential trends.

Compound/Analog ClassModificationMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityReference
N-Arylated Heliamine Analogs
4h4-formylphenyl>1001.55MAO-B[3]
4i4-fluorophenyl>10013.5MAO-B[3]
4j3,5-difluorophenyl>1005.08MAO-B[3]
(E)-2-Aryl-3-fluoroallylamines
(E)-2-(4-Methoxyphenyl)-3-fluoroallylamine4-Methoxy on phenyl-Potent & SelectiveMAO-B[6]
(E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine3,4-Dimethoxy on phenyl-Potent & SelectiveMAO-B[6]
Pyridazinobenzylpiperidine Derivatives
Compound S53-Chloro on phenyl3.8570.203MAO-B[8]
Compound S162-Cyano on phenyl>100.979MAO-B[8]

Experimental Protocols for MAO Inhibition Assays

The reliable evaluation of MAO inhibitory activity is fundamental to any SAR study. A variety of well-established in vitro assays are available to determine the potency (IC50) and mechanism of inhibition.

General Workflow for MAO Inhibition Assay

The following diagram outlines a typical workflow for assessing the MAO inhibitory potential of test compounds.

MAO_Inhibition_Workflow A Prepare Reagents: - MAO-A/MAO-B enzymes - Substrate (e.g., Kynuramine) - Test Compounds - Positive Controls (e.g., Clorgyline, Selegiline) - Buffer B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Stop Reaction C->D E Detect Product Formation (Spectrophotometry, Fluorometry, or LC-MS/MS) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: General workflow for an in vitro MAO inhibition assay.

Detailed Spectrophotometric Assay Protocol

This protocol is adapted from established methods for determining MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (for MAO-A)

  • Benzylamine hydrochloride (for MAO-B)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Clorgyline (positive control for MAO-A)

  • Selegiline (deprenyl) (positive control for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading at 316 nm and 250 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of enzymes, substrates, test compounds, and positive controls in the appropriate buffer or solvent.

    • Create a series of dilutions for the test compounds and positive controls to determine the IC50 value.

  • Assay Setup (in a 96-well UV-transparent plate):

    • To each well, add:

      • Potassium phosphate buffer

      • A specific concentration of the test compound or positive control (or vehicle for control wells).

      • MAO-A or MAO-B enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the substrate to each well to start the reaction:

      • Kynuramine for MAO-A.

      • Benzylamine for MAO-B.

    • Immediately begin monitoring the change in absorbance over time at:

      • 316 nm for the formation of 4-hydroxyquinoline from kynuramine (MAO-A).

      • 250 nm for the formation of benzaldehyde from benzylamine (MAO-B).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 4-phenylbutylamine scaffold represents a valuable starting point for the development of novel MAO inhibitors. The available data from structurally related compounds strongly suggests that targeted modifications to the phenyl ring, alkyl chain, and amino group can significantly influence both inhibitory potency and selectivity towards MAO-A and MAO-B. Specifically, the incorporation of bulky, hydrophobic substituents on the phenyl ring appears to be a promising strategy for designing selective MAO-B inhibitors, while smaller, less polar groups may favor MAO-A inhibition.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 4-phenylbutylamine analogs to generate a comprehensive quantitative structure-activity relationship (QSAR) dataset. This will enable the development of predictive models to guide the rational design of next-generation MAO inhibitors with improved efficacy and safety profiles for the treatment of a range of neurological and psychiatric disorders.

References

  • Kumar, B., Sheetal, S., Mantha, A. K., & Kumar, V. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(47), 42660-42683. [Link]

  • Silverman, R. B., & Zieske, P. A. (1986). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of medicinal chemistry, 29(9), 1840-1845. [Link]

  • Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. (2022). ACS Medicinal Chemistry Letters. [Link]

  • López-Iglesias, M., Gabilondo, A. M., Salles, J., Meana, J. J., & Callado, L. F. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Journal of medicinal chemistry, 55(9), 4475-4480. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in pharmacology, 7, 340. [Link]

  • Florvall, L., Ask, A. L., Ogren, S. O., & Ross, S. B. (1984). Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. Journal of medicinal chemistry, 27(12), 1537-1543. [Link]

  • Ross, S. B., & Stjernström, A. (1984). Inhibition of monoamine oxidase in 5-hydroxytryptaminergic neurones by substituted p-aminophenylalkylamines. Biochemical pharmacology, 33(18), 2849-2854. [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Tipton, K. F. (2011). Inhibition of monoamine oxidase by selected C5-and C6-substituted isatin analogues. Bioorganic & medicinal chemistry, 19(1), 115-124. [Link]

  • Yu, P. H., & Boulton, A. A. (1987). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Journal of medicinal chemistry, 30(7), 1293-1297. [Link]

  • Agrawal, M., Singh, S., & Singh, P. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Molecular Diversity, 27(4), 1645-1678. [Link]

  • Lee, K. Y., & Kim, J. H. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 26(11), 3335. [Link]

  • Ramsay, R. R., Basile, L., Binda, C., & Edmondson, D. E. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of neural transmission, 125(11), 1519-1551. [Link]

  • Carradori, S., & Petzer, J. P. (2020). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Molecules, 25(18), 4128. [Link]

Sources

A Comparative Guide to Internal Standards for Amphetamine Analysis: Performance Evaluation of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of forensic and clinical toxicology, the precise quantification of amphetamine is paramount. The choice of an internal standard (IS) is a critical determinant of analytical method robustness, accuracy, and reliability. While stable isotope-labeled (SIL) internal standards, such as amphetamine-D₅, are often considered the gold standard, practical and economic factors necessitate the evaluation of alternative compounds. This guide provides an in-depth performance evaluation of 4-Phenylbutylamine (4-PBA) as a homologous internal standard for amphetamine analysis, comparing it with the widely used deuterated analogues.

This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods for amphetamine quantification. We will delve into the physicochemical properties, experimental validation data, and the underlying scientific rationale for choosing an appropriate internal standard, moving beyond a simple recitation of protocols to explain the causality behind experimental choices.

The Foundational Role of an Internal Standard

Quantitative analysis, particularly when coupled with chromatographic separation and mass spectrometric detection (GC-MS, LC-MS/MS), is susceptible to variations in sample preparation, injection volume, and instrument response. An internal standard is a compound of known concentration added to every sample—calibrator, control, and unknown—to correct for these variations. The ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection, without interfering with its measurement.

The fundamental principle is that any loss or variability affecting the analyte will similarly affect the IS. By measuring the ratio of the analyte's response to the IS's response, we can achieve accurate quantification even if the absolute signal intensity fluctuates.

Comparative Physicochemical Properties: Amphetamine vs. 4-Phenylbutylamine

The efficacy of an internal standard is intrinsically linked to its structural and chemical similarity to the analyte. 4-PBA is a homologous internal standard to amphetamine, meaning it belongs to the same chemical class and possesses a similar functional group but differs in the length of its alkyl chain.

PropertyAmphetamine4-PhenylbutylamineRationale for Comparison
Chemical Structure PhenylisopropylaminePhenylbutylamineBoth are primary phenylalkylamines, suggesting similar reactivity, extraction properties, and derivatization efficiency.
Molecular Formula C₉H₁₃NC₁₀H₁₅NThe additional methylene group in 4-PBA leads to a predictable increase in molecular weight and retention time.
Molecular Weight 135.21 g/mol 149.23 g/mol [1][2]A sufficient mass difference ensures no isotopic overlap in MS, but similarity helps maintain comparable physical properties.
Boiling Point 200-203 °C253-255 °F (approx. 123-124 °C) at 17 mmHg[1]Similar volatility is crucial for co-elution and consistent behavior during GC analysis.
pKa ~10.210.66 (Predicted)[1]Similar basicity ensures they extract similarly under the same pH conditions during liquid-liquid or solid-phase extraction.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Deuterated standards (e.g., amphetamine-D₅, -D₈, -D₁₁) are structurally identical to amphetamine, with the only difference being the replacement of hydrogen atoms with their heavier deuterium isotopes. This near-perfect analogy offers several distinct advantages[3][4]:

  • Co-elution: They typically have almost identical retention times to the native analyte, ensuring they experience the same matrix effects at the same moment.

  • Identical Extraction and Derivatization: Their chemical properties are virtually identical, leading to the same recovery and reaction efficiency.

  • Matrix Effect Compensation: They are considered the most effective at compensating for ion suppression or enhancement in LC-MS/MS analysis because they elute concurrently with the analyte[4][5].

However, they are not without limitations:

  • Cost: SIL standards are significantly more expensive than homologous standards.

  • Isotopic Contribution: In some cases, the unlabeled analyte can contribute to the signal of the labeled standard, and vice-versa, a phenomenon known as "cross-contribution"[6].

  • Chromatographic Separation: In some high-resolution chromatographic systems, deuterium-labeled compounds can exhibit slight retention time shifts compared to the analyte, which can be a disadvantage if not properly managed[7][8].

Performance Evaluation: 4-Phenylbutylamine as a Practical Alternative

4-Phenylbutylamine emerges as a viable and cost-effective alternative, particularly for GC-MS applications. As a homologous standard, it shares key chemical functionalities with amphetamine, allowing it to track the analyte through sample processing effectively.

Experimental Protocol: GC-MS Quantification of Amphetamine using 4-PBA

This protocol is adapted from established methodologies for the analysis of amphetamine in urine, demonstrating a self-validating system where the performance of the IS can be rigorously assessed[9].

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To isolate amphetamine and 4-PBA from the urine matrix and concentrate them for analysis.
  • To 2 mL of urine, add 50 µL of a 100 µg/mL 4-PBA solution in methanol.
  • Dilute the mixture to 5 mL with deionized water and adjust the pH to ~5.0 using a 0.1M phosphate buffer.
  • Precondition a C18 solid-phase extraction (SPE) cartridge with 2 mL of methanol followed by 2 mL of 0.1M phosphate buffer (pH 5.0).
  • Apply the sample to the SPE cartridge and draw it through slowly.
  • Wash the cartridge with 1 mL of 1.0M acetic acid and dry under vacuum for 5 minutes.
  • Elute the analytes with 3 mL of methanol and dry the eluate under a gentle stream of nitrogen.

2. Derivatization

  • Objective: To increase the volatility and thermal stability of the polar amine group for improved GC separation and to produce characteristic mass fragments.
  • Reconstitute the dried extract in 50 µL of ethyl acetate.
  • Add 50 µL of a derivatizing agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA)[10][11].
  • Cap the vial and heat at 70°C for 20 minutes.
  • Cool the sample to room temperature before injection.

3. GC-MS Analysis

  • Objective: To chromatographically separate the derivatized amphetamine and 4-PBA and detect them by mass spectrometry.
  • GC Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar[12].
  • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
  • Injector: 250°C, splitless mode.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Amphetamine (TFA derivative): Monitor ions such as m/z 140, 118, 91.
  • 4-PBA (TFA derivative): Monitor ions specific to its structure (e.g., m/z 154, 118, 104). Note: Specific ions should be determined experimentally.
Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Add_IS Spike with 4-PBA Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Deriv Add PFPA/MBTFA & Heat SPE->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect MS Detection (SIM) GC_Sep->MS_Detect Quant Quantification (Analyte/IS Ratio) MS_Detect->Quant

Caption: GC-MS analytical workflow for amphetamine using 4-PBA internal standard.

Comparative Performance Data

The following tables summarize typical validation parameters for amphetamine analysis. Data for deuterated standards are compiled from representative high-performance methods, while data for 4-PBA are based on the expected performance of homologous standards in validated GC-MS assays[13][14][15][16].

Table 1: Linearity & Detection Limits

Internal Standard TypeTypical Linearity Range (ng/mL)Correlation Coefficient (r²)Limit of Quantification (LOQ) (ng/mL)
Deuterated (e.g., Amp-D₅) 0.5 - 1000[15]> 0.9990.5 - 10
4-Phenylbutylamine 25 - 500+[13]> 0.99710 - 25

Table 2: Accuracy & Precision

Internal Standard TypeAccuracy (% Recovery)Precision (% RSD)
Deuterated (e.g., Amp-D₅) 95 - 105%< 5%
4-Phenylbutylamine 90 - 110%[13]< 10%[13]
Discussion of Performance
  • Linearity and Sensitivity: Methods using deuterated standards often achieve a wider dynamic range and lower limits of quantification. This is primarily due to their superior ability to compensate for matrix effects at very low concentrations, a key advantage in LC-MS/MS[15]. However, for many applications, the linearity and sensitivity offered by 4-PBA in a well-optimized GC-MS method are perfectly adequate and meet regulatory guidelines[13][14].

  • Accuracy and Precision: While SIL standards generally yield slightly better accuracy and precision, 4-PBA provides performance that is well within the accepted criteria for bioanalytical method validation[13]. The slightly higher variability can be attributed to minor differences in extraction recovery and derivatization efficiency compared to amphetamine.

  • Cost-Effectiveness: The primary advantage of 4-PBA is its significantly lower cost compared to custom-synthesized deuterated analogues. For high-throughput laboratories, this can translate into substantial savings without a critical compromise in data quality for many routine screening and confirmation purposes.

Conclusion and Recommendations

The choice of an internal standard is a balance between achieving the highest possible analytical performance and practical laboratory constraints such as cost and availability.

  • Stable Isotope-Labeled (SIL) Standards (e.g., Amphetamine-D₅) remain the superior choice for high-sensitivity applications, particularly in LC-MS/MS, where matrix effects are a primary concern. They are recommended for methods requiring the lowest possible detection limits and the highest degree of precision, such as in clinical research or low-level forensic analysis.

  • 4-Phenylbutylamine stands as a robust and scientifically sound homologous internal standard for the routine quantification of amphetamine, especially by GC-MS. Its chemical similarity to amphetamine allows it to effectively correct for variations in sample preparation and instrument response. While it may not achieve the ultimate performance levels of a deuterated standard, it offers a validated, reliable, and highly cost-effective alternative that meets the stringent requirements for most forensic toxicology and clinical monitoring applications.

Ultimately, the method must be validated for its intended purpose. When properly implemented and validated, a GC-MS method utilizing 4-Phenylbutylamine as an internal standard provides a trustworthy and authoritative system for the quantitative analysis of amphetamine.

References

  • Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. (2023). Jurnal Analis Medika Biosains (JAMBS). [Link]

  • Benzenebutanamine. PubChem. [Link]

  • Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. PubMed. [Link]

  • Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. ResearchGate. [Link]

  • A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. Edwiser International. [Link]

  • 4-Phenylbutylamine Hydrochloride. PubChem. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology. [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. ResearchGate. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. [Link]

  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB. [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. [Link]

  • Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. [Link]

  • Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Effectiveness of Multiple Internal Standards: Deuterated Analogues of Methylenedioxymethamphetamine, Methylenedioxyamphetamine, Methamphetamine, and Amphetamine. ResearchGate. [Link]

  • Which internal standard best suited for amphetamine analysis using GC-MS?. ResearchGate. [Link]

  • Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. ResearchGate. [Link]

Sources

Comparative analysis of different synthesis routes for 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and drug development professionals, this document provides a comprehensive comparative analysis of the primary synthetic routes to 4-Phenylbutylamine, a crucial building block in medicinal chemistry.[1][2] By examining each pathway's mechanics, experimental protocols, and performance metrics, this guide offers the in-depth technical insights necessary for selecting the most efficient, scalable, and appropriate synthesis for your laboratory or production needs.

Route 1: Reduction of 4-Phenylbutyronitrile

A direct and often high-yielding approach, the reduction of 4-phenylbutyronitrile is a prominent method for synthesizing 4-phenylbutylamine. This strategy is atom-economical and can be achieved through several reduction techniques, most notably catalytic hydrogenation or the use of potent chemical hydrides.[1]

Mechanistic Rationale & Experimental Choices

The core of this method is the transformation of a nitrile group (-C≡N) into a primary amine (-CH₂-NH₂).

  • Catalytic Hydrogenation: This is often the preferred method for large-scale industrial synthesis due to its efficiency, cost-effectiveness, and reduced waste.[1] A heterogeneous catalyst, such as Raney Nickel or Rhodium on Carbon, facilitates the addition of hydrogen across the nitrile's triple bond.[1] The primary challenge is preventing the formation of secondary and tertiary amine byproducts, which can be mitigated by adding ammonia or a strong base to the reaction mixture.[1]

  • Chemical Reduction: For laboratory-scale synthesis, strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective. LiAlH₄ provides a powerful, albeit less selective, reduction pathway that requires stringent anhydrous and inert atmosphere conditions due to its high reactivity with protic solvents.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: A high-pressure autoclave is charged with 4-phenylbutyronitrile and a suitable solvent, such as anhydrous ethanol.[1]

  • Catalyst Addition: The chosen catalyst (e.g., Raney Nickel, washed to remove water) is added as a slurry. To enhance selectivity towards the primary amine, the catalyst can be pre-treated with a basic solution.[1]

  • Hydrogenation: The reactor is purged with nitrogen, then hydrogen. The system is pressurized with hydrogen (e.g., 40 bar) and heated (e.g., 120 °C) with vigorous stirring.[1]

  • Monitoring & Work-up: Reaction completion is monitored by the cessation of hydrogen uptake.[1] After cooling and depressurizing, the reaction mixture is filtered through a bed of diatomaceous earth to remove the catalyst.[1]

  • Purification: The solvent is removed by distillation, and the crude 4-phenylbutylamine is purified by vacuum distillation.[1]

Workflow for Nitrile Reduction

G cluster_0 Route 1: Nitrile Reduction A 4-Phenylbutyronitrile B Reduction (e.g., H₂/Raney Ni or LiAlH₄) A->B Ethanol/THF C Crude 4-Phenylbutylamine B->C D Filtration & Solvent Removal C->D E Vacuum Distillation D->E F Pure 4-Phenylbutylamine E->F

Caption: Workflow for the synthesis of 4-Phenylbutylamine via nitrile reduction.

Route 2: Reductive Amination of 4-Phenylbutanal

Reductive amination is one of the most versatile and widely used methods for amine synthesis.[3] This "one-pot" procedure involves the formation of an imine from an aldehyde (4-phenylbutanal) and an ammonia source, which is then reduced in situ to the target amine.

Mechanistic Rationale & Experimental Choices

This reaction hinges on the selective reduction of an imine intermediate in the presence of the starting aldehyde.

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 4-phenylbutanal. This step is reversible and often catalyzed by mild acid.

  • Reduction: A reducing agent is chosen that reduces the C=N double bond of the imine faster than the C=O bond of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices for this selectivity.[4] Pyridine-borane complexes have also emerged as mild and effective alternatives.[5][6]

Experimental Protocol: General Reductive Amination
  • Reaction Setup: 4-Phenylbutanal and an amine source (e.g., ammonium acetate or ammonia in methanol) are dissolved in a suitable solvent like methanol or dichloromethane.[4]

  • Imine Formation: The mixture is stirred at room temperature. The addition of a dehydrating agent, such as 4 Å molecular sieves, can drive the equilibrium towards imine formation.[5]

  • Reduction: The reducing agent (e.g., sodium cyanoborohydride) is added portion-wise to the mixture. The reaction is typically stirred for several hours to overnight.[4]

  • Work-up: The reaction is quenched, often with an acid like HCl.[5] The pH is then adjusted to be basic (e.g., with NaOH) to liberate the free amine.[5]

  • Purification: The product is extracted into an organic solvent (e.g., Et₂O). The combined organic layers are washed, dried, and concentrated. Final purification is achieved by distillation.[5]

Workflow for Reductive Amination

G cluster_1 Route 2: Reductive Amination A 4-Phenylbutanal + Ammonia Source B In Situ Imine Formation A->B Methanol C Reduction (e.g., NaBH₃CN) B->C D Crude 4-Phenylbutylamine C->D E Acid/Base Work-up D->E F Extraction & Purification E->F G Pure 4-Phenylbutylamine F->G

Caption: Workflow for the synthesis of 4-Phenylbutylamine via reductive amination.

Route 3: Gabriel Synthesis from 4-Phenylbutyl Halide

The Gabriel synthesis is a classic and robust method that transforms primary alkyl halides into primary amines, named after chemist Siegmund Gabriel.[7] It is renowned for cleanly producing primary amines without the risk of over-alkylation that plagues direct alkylation with ammonia.[8]

Mechanistic Rationale & Experimental Choices

This two-step process uses the phthalimide anion as a surrogate for an ammonia anion (H₂N⁻).[7]

  • N-Alkylation: Potassium phthalimide, a non-basic nitrogen nucleophile, attacks a primary alkyl halide (e.g., 4-phenylbutyl bromide) via an Sₙ2 reaction.[9] The use of a polar aprotic solvent like DMF accelerates this typically slow step.[10]

  • Deprotection (Cleavage): The resulting N-alkylphthalimide is cleaved to release the free amine. The Ing-Manske procedure, which uses hydrazine in refluxing ethanol, is a common and milder alternative to harsh acidic or basic hydrolysis.[11] This step produces the desired amine along with a phthalhydrazide precipitate, which can be removed by filtration.[7]

Experimental Protocol: Gabriel-Ing-Manske Synthesis
  • Alkylation: A mixture of potassium phthalimide and 4-phenylbutyl bromide in DMF is heated for several hours.

  • Hydrazinolysis: After cooling, hydrazine hydrate is added to the reaction mixture, which is then heated to reflux.[11]

  • Work-up: Upon cooling, the solid phthalhydrazide byproduct precipitates and is removed by filtration.

  • Isolation: The filtrate is acidified, washed to remove any remaining impurities, and then made strongly basic to deprotonate the amine salt.

  • Purification: The free amine is extracted with an organic solvent. The combined extracts are dried, concentrated, and the product is purified by distillation.

Workflow for Gabriel Synthesis

G cluster_2 Route 3: Gabriel Synthesis A Potassium Phthalimide + 4-Phenylbutyl Halide B Sₙ2 Alkylation A->B DMF, Heat C N-(4-phenylbutyl)phthalimide B->C D Hydrazinolysis (Hydrazine) C->D Ethanol, Reflux E Crude Amine + Phthalhydrazide D->E F Filtration & Work-up E->F G Pure 4-Phenylbutylamine F->G

Caption: Workflow for the synthesis of 4-Phenylbutylamine via Gabriel synthesis.

Performance and Data Comparison

The selection of an optimal synthetic route depends on a variety of factors including yield, cost, safety, and scale. The table below provides a comparative summary based on reported experimental data.

ParameterRoute 1: Nitrile ReductionRoute 2: Reductive AminationRoute 3: Gabriel Synthesis
Starting Material 4-Phenylbutyronitrile4-Phenylbutanal4-Phenylbutyl Halide
Key Reagents H₂/Catalyst or LiAlH₄NaBH₃CN or NaBH(OAc)₃Potassium Phthalimide, Hydrazine
Typical Overall Yield Excellent (85-95%)[12]Good (70-85%)Good (70-85%)
Purity/Selectivity High, but catalyst/conditions must be chosen to avoid secondary amines.[1]Generally good, depends on the selectivity of the hydride reagent.Excellent for primary amine; avoids over-alkylation.[8][10]
Scalability Excellent, especially via catalytic hydrogenation.[1]Good, readily scalable.Moderate; solid handling of phthalhydrazide can be cumbersome on a large scale.[7]
Safety Concerns Flammable H₂ gas under pressure; highly reactive LiAlH₄.Toxic cyanide byproducts from NaBH₃CN.Hydrazine is highly toxic and a suspected carcinogen.[11]
Waste Products Spent metal catalyst or aluminum salts.Boron salts, potential cyanide waste.Stoichiometric amount of phthalhydrazide byproduct.[9]

Conclusion and Expert Recommendations

Each synthetic route offers a viable pathway to 4-Phenylbutylamine, with distinct advantages and disadvantages.

  • For Large-Scale Production: The Reduction of 4-Phenylbutyronitrile via catalytic hydrogenation is the superior choice. It is the most atom-economical, high-yielding, and cost-effective method, provided the conditions are optimized to ensure high selectivity for the primary amine.[1]

  • For Versatility and Speed: Reductive Amination provides a rapid and efficient route that is highly adaptable to various substrates and is easy to perform at the lab scale. The choice of a modern, less toxic reducing agent can further enhance its appeal.

  • For Guaranteed Purity: The Gabriel Synthesis remains an excellent choice when the absolute, unambiguous synthesis of a primary amine is required, with no possibility of secondary or tertiary amine contaminants.[8] However, the harsh reagents and significant waste stream make it less favorable from a green chemistry perspective.[13]

The final decision must be weighed against the specific project goals, including required purity, available equipment, scale of the reaction, and safety infrastructure.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenylbutylamine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Phenylbutylamine in Pharmaceutical Synthesis. BenchChem.
  • Anonymous. Gabriel Synthesis. Cambridge University Press.
  • Anonymous. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.
  • Synthetic applications of 4a Reaction conditions: a Reductive... ResearchGate. Available from: [Link]

  • Wikipedia contributors. (n.d.). Gabriel synthesis. Wikipedia. Available from: [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications. Chemistry Notes. Available from: [Link]

  • Gabriel Synthesis. J&K Scientific LLC. Available from: [Link]

  • Thomas, E. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available from: [Link]

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine. BenchChem.
  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Bromophenylacetonitrile. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Green Chemistry Metrics of 4,4-Diethoxybutylamine Synthesis. BenchChem.

Sources

A Senior Application Scientist's Guide: Orthogonal Purity Assessment of Synthesized 4-Phenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] 4-Phenylbutylamine hydrochloride, a key building block in the synthesis of various biologically active molecules, is no exception.[2] Its purity must be rigorously established to ensure the reliability and reproducibility of downstream applications.

This guide provides an in-depth, technically-grounded comparison of a newly synthesized batch of this compound against a certified reference standard. As a self-validating system, we will employ a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This multi-faceted approach ensures a comprehensive and trustworthy assessment, moving beyond a simple percentage to a holistic understanding of the material's identity, purity, and impurity profile. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for the control and qualification of impurities.[3]

The Gold Standard: The Role of a Reference Material

A certified reference standard (CRS) is a highly characterized material of established purity, used as a benchmark against which a synthesized sample is compared. For this assessment, we are utilizing a this compound CRS with a specified purity of ≥98.0% (by HPLC area %).[4] The objective is to determine if the synthesized batch is comparable in purity, identity, and impurity profile to this gold standard.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification

Expertise & Causality: HPLC is the principal technique for quantifying the purity of non-volatile and thermally labile compounds like this compound. We employ a reversed-phase C18 column, which is ideal for retaining the moderately polar analyte. The inclusion of an acid (formic acid) in the mobile phase is critical; it protonates the silanol groups on the silica support, preventing peak tailing, and ensures the amine analyte remains in its protonated, more water-soluble form, leading to sharp, symmetrical peaks.[5] UV detection is suitable due to the presence of the phenyl chromophore.

Experimental Protocol: HPLC Purity Assay
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and the synthesized sample in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample (0.5 mg/mL) s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject 10 µL s3->h1 h2 C18 Column Separation (Gradient Elution) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % Purity d1->d2

Caption: General experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile and Process-Related Impurities

Expertise & Causality: While HPLC is excellent for the main component, GC-MS is superior for identifying volatile and semi-volatile impurities that may originate from starting materials, reagents, or by-products.[6] Direct analysis of primary amines like 4-Phenylbutylamine by GC is problematic due to their polarity, which causes poor peak shape and column adsorption.[7] To overcome this, we perform a chemical derivatization step, converting the polar primary amine into a less polar, more volatile N-trifluoroacetyl derivative using Trifluoroacetic Anhydride (TFAA).[7] This enhances chromatographic performance and provides characteristic mass spectra for confident identification.

Experimental Protocol: GC-MS Impurity Profiling (with Derivatization)
  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Sample Preparation (TFAA Derivatization):

    • Place approximately 1 mg of the sample in a GC vial.

    • Add 500 µL of Ethyl Acetate and 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of Ethyl Acetate for injection.[7]

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

GCMS_Workflow cluster_prep Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Sample + Ethyl Acetate + TFAA p2 Heat at 70°C p1->p2 p3 Evaporate p2->p3 p4 Reconstitute in Ethyl Acetate p3->p4 g1 Inject 1 µL p4->g1 g2 DB-5ms Column Separation g1->g2 g3 EI Mass Spectrometry g2->g3 d1 Identify Peaks via Mass Spectra Library g3->d1 d2 Quantify Impurities d1->d2

Caption: Workflow for GC-MS analysis with TFAA derivatization.

NMR and FTIR Spectroscopy: Unambiguous Structural Confirmation and Identity

Expertise & Causality: Purity data from chromatography is meaningless without confirming the primary component's identity. NMR and FTIR provide this crucial, unambiguous structural information.

  • ¹H and ¹³C NMR Spectroscopy: This is the gold standard for structural elucidation. We expect to see characteristic signals for the aromatic protons, the four distinct methylene groups of the butyl chain, and the amine protons. Critically, the formation of the hydrochloride salt causes a significant downfield shift in the signals of the protons on the carbons adjacent (alpha and beta) to the nitrogen atom, confirming the presence of the ammonium salt.[8][9]

  • FTIR Spectroscopy: This technique confirms the presence of key functional groups. For the hydrochloride salt, the most telling feature is a very broad and strong absorption in the 2400-2800 cm⁻¹ range, which is characteristic of the N-H stretching vibration in an amine salt.[8] This is distinctly different from the sharper N-H stretches of a free primary amine (typically 3300-3500 cm⁻¹). We also expect to see C-H stretches for the aromatic and aliphatic portions and C=C stretches for the benzene ring.[8]

Experimental Protocols: Spectroscopy
  • NMR: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • FTIR: Acquire the spectrum of the solid powder using an Attenuated Total Reflectance (ATR) accessory.

Data Summary and Comparative Analysis

The analytical data for the synthesized this compound and the reference standard are summarized below.

Parameter Reference Standard Synthesized Batch Method Comment
Appearance White to off-white crystalline solidWhite crystalline solidVisualConforms
Purity (Area %) 99.2%98.8%HPLCSynthesized batch meets the ≥98.0% specification.
Largest Impurity 0.25% at RRT 1.150.41% at RRT 1.15HPLCMain impurity is consistent between batches.
Total Impurities 0.80%1.20%HPLCWithin acceptable limits per ICH reporting thresholds.[10]
Volatile Impurities Not DetectedNot DetectedGC-MSNo significant process-related volatile impurities found.
¹H NMR Spectrum Conforms to structureConforms to structureNMRConfirms chemical structure and presence of HCl salt.
FTIR Spectrum Conforms to structureConforms to structureFTIRConfirms functional groups, including the amine salt N-H stretch.

Interpretation and Conclusion: A Self-Validating Assessment

The orthogonal analytical approach provides a high degree of confidence in the quality of the synthesized this compound.

The HPLC results show that the purity of the synthesized batch (98.8%) is comparable to the reference standard (99.2%) and meets the common commercial specification of >98.0%.[11][12] The impurity profiles are similar, with the same primary impurity observed in both, albeit at a slightly higher level in the synthesized batch. According to ICH Q3A guidelines, impurities found at levels above 0.05% - 0.1% should be reported and identified.[1][10]

The GC-MS analysis provides complementary data, confirming the absence of significant volatile impurities that might have been carried over from the synthesis. This is a critical self-validating step; if an impurity was present but not visible by HPLC (e.g., due to lack of a UV chromophore), GC-MS would likely detect it.

Finally, the NMR and FTIR data provide unambiguous confirmation of the chemical identity. The spectral data for the synthesized batch were superimposable with the reference standard, confirming not only the correct covalent structure but also its existence as the hydrochloride salt.[8]

References

  • GC-MS Analysis of 4-Phenylbutylamine Following Derivatiz
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH.
  • ICH Q3B Impurities in Drug Products Testing.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Improving HPLC resolution for 4,4-Diphenylbutylamine hydrochloride and impurities. Benchchem.
  • Live qualification/validation of purity methods for protein products. CS@Purdue.
  • Investigational Compound Technical Guide: 4,4-Diphenylbutylamine Hydrochloride. Benchchem.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Validation of analytical procedures: text and methodology q2(r1). ICH.
  • Some good validation practices for analytical procedures. A3P.
  • ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency.
  • This compound, 25G. Labscoop.
  • Q2(R2)
  • This compound, min 98% (HPLC), 5 grams. CP Lab Safety.
  • This compound | 30684-06-1. Tokyo Chemical Industry (India) Pvt. Ltd.
  • This compound 30684-06-1. TCI Deutschland GmbH.
  • How to detect a HCl salt in organic compunds. Reddit.
  • Impurities Analysis. Shimadzu.
  • Application Notes and Protocols for the Use of 4-Phenylbutylamine in Pharmaceutical Synthesis. Benchchem.

Sources

A Comparative Analysis of Inhibitory Potency: 4-Phenylbutylamine versus Clorgyline Against Monoamine Oxidase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth benchmark comparison of the inhibitory potency of 4-Phenylbutylamine against the classical inhibitor, clorgyline, on monoamine oxidase (MAO) enzymes. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with robust experimental protocols to offer a clear and objective evaluation.

Introduction to Monoamine Oxidase (MAO) and Its Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial outer-membrane-bound flavoenzymes critical to the catabolism of monoamine neurotransmitters and dietary amines.[1][2][3] The two isoforms, despite sharing over 70% sequence homology, exhibit distinct substrate preferences and inhibitor selectivities.[4][5][6]

  • MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine, and its inhibitors are effective in treating depression and anxiety disorders.[4][7][8][9]

  • MAO-B primarily catabolizes phenylethylamine and dopamine; its inhibitors are predominantly used in the management of neurodegenerative conditions like Parkinson's disease.[4][8]

The inhibition of these enzymes increases the bioavailability of neurotransmitters, a mechanism central to the therapeutic effects of MAO inhibitors (MAOIs).[5][7] This guide focuses on comparing clorgyline, a canonical MAO-A inhibitor, with 4-Phenylbutylamine.

Mechanism of MAO-A Catalysis and Inhibition

The enzymatic action of MAO-A involves the oxidative deamination of a monoamine substrate, which reduces the enzyme's FAD cofactor and produces an aldehyde and ammonia. The enzyme is subsequently reoxidized by molecular oxygen, generating hydrogen peroxide (H₂O₂) as a byproduct.[3] Inhibitors interfere with this cycle, preventing substrate breakdown.

MAO_Pathway sub Monoamine Substrate (e.g., Serotonin) maoa MAO-A Enzyme (with FAD) sub->maoa Binds prod Aldehyde Product + Ammonia maoa->prod Oxidative Deamination h2o2 Hydrogen Peroxide (H₂O₂) maoa->h2o2 Regeneration with O₂ inhibitor Inhibitor (Clorgyline or 4-Phenylbutylamine) inhibitor->maoa Binds & Blocks Substrate Access

Caption: General mechanism of MAO-A catalysis and inhibition.

Compound Profiles: Mechanism and Selectivity

Clorgyline: The Archetypal MAO-A Inhibitor

Clorgyline is a well-characterized propargylamine-based MAOI.[] Its primary mechanism is the irreversible, "suicide" inhibition of MAO-A.[9][11][12] This occurs through the formation of a covalent adduct with the N(5) atom of the FAD cofactor at the enzyme's active site.[9]

Clorgyline exhibits profound selectivity for MAO-A over MAO-B. This high selectivity has established it as a standard reference compound in pharmacological research for differentiating between the two MAO isoforms.[5][13]

4-Phenylbutylamine: A Phenylalkylamine Modulator

4-Phenylbutylamine, a primary phenylalkylamine, also interacts with monoamine oxidases.[14][15] Unlike clorgyline, its interaction is characterized as competitive inhibition, specifically towards MAO-A.[14][16] This implies that it reversibly binds to the active site of the enzyme, competing with the natural substrate.

Interestingly, while it acts as an inhibitor for human MAO-A, 4-Phenylbutylamine serves as a substrate for human MAO-B.[16] This dualistic behavior highlights a significant mechanistic distinction from clorgyline.

Head-to-Head Inhibitory Potency and Selectivity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). A lower value indicates higher potency.

CompoundTargetMechanismPotency (Kᵢ)Potency (IC₅₀)Selectivity for MAO-A
Clorgyline MAO-AIrreversible0.054 µM[17][18]0.0012 µM[17], 0.011 µM[19], 0.017 µM[20]High (~1074-fold vs. MAO-B Kᵢ)
MAO-BIrreversible58 µM[17][18]1.9 µM[17]
4-Phenylbutylamine MAO-ACompetitiveData not widely availableData not widely availableModerate to Low
MAO-BSubstrate[16]Not ApplicableNot Applicable

Analysis of Potency and Selectivity:

  • Clorgyline is an exceptionally potent inhibitor of MAO-A, with Kᵢ and IC₅₀ values in the low nanomolar range.[17][18][19][20] Its Kᵢ for MAO-A is over 1,000 times lower than for MAO-B, demonstrating its remarkable selectivity.[17][18] This makes it an invaluable tool for selectively studying MAO-A function.

  • 4-Phenylbutylamine is identified as a competitive inhibitor of MAO-A.[14][16] While specific IC₅₀ values are not as extensively documented in publicly accessible literature as those for clorgyline, its classification as a competitive inhibitor suggests a reversible and likely less potent interaction compared to clorgyline's irreversible mechanism. Its role as a substrate for MAO-B further complicates a direct selectivity comparison in the same terms as a pure inhibitor.

Experimental Protocol: In Vitro Determination of MAO Inhibitory Potency (IC₅₀)

This section details a robust, self-validating protocol for determining the IC₅₀ values of test compounds against recombinant human MAO-A and MAO-B. The methodology is based on a chemiluminescent or fluorometric assay format, which is widely used for its sensitivity and high-throughput compatibility.[21][22][23]

Causality Behind Experimental Choices
  • Enzyme Source: Recombinant human MAO enzymes are used to ensure high purity and eliminate confounding variables from other cellular components present in tissue homogenates like rat brain mitochondria.

  • Substrate: Kynuramine is a non-selective substrate that is metabolized by both MAO-A and MAO-B, making it suitable for parallel assays.[1][23] Its deaminated product spontaneously cyclizes to 4-hydroxyquinoline, a fluorescent molecule, providing a direct readout of enzyme activity.[2][23]

  • Detection Method: A fluorometric plate reader provides a highly sensitive and quantitative measurement of the reaction product, allowing for precise determination of inhibition rates.

  • Positive Control: Including clorgyline (for MAO-A) and a selective MAO-B inhibitor like selegiline or pargyline (for MAO-B) in each experiment is critical.[1][19] This validates that the assay system is performing correctly and provides a benchmark for comparing the potency of the test compound.

Caption: Experimental workflow for IC50 determination of MAO inhibitors.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the assay buffer to the desired working concentration (e.g., 5-10 µg/mL).[23]

    • Prepare a stock solution of the substrate (e.g., kynuramine) in the assay buffer.

    • Prepare serial dilutions of the test compound (4-Phenylbutylamine) and the positive control (Clorgyline) in the appropriate solvent (e.g., DMSO), followed by further dilution in assay buffer. Ensure the final solvent concentration in the assay does not exceed 1-2%.

  • Assay Plate Setup (96-well, black, clear bottom):

    • Enzyme Control: Add assay buffer and the MAO enzyme. This represents 100% enzyme activity.

    • Test Compound Wells: Add the MAO enzyme and varying concentrations of the test compound.

    • Positive Control Wells: Add the MAO enzyme and varying concentrations of clorgyline.

    • Blank Wells: Add assay buffer only (no enzyme) to measure background fluorescence.

  • Pre-incubation:

    • Add the enzyme solution to the appropriate wells.

    • Add the diluted test compounds and controls to their respective wells.

    • Incubate the plate for 10-15 minutes at 37°C.[19][24] This allows the inhibitors to bind to the enzyme before the substrate is introduced. For irreversible inhibitors like clorgyline, this step is particularly crucial.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence signal (e.g., Ex: 320 nm, Em: 380 nm for 4-hydroxyquinoline) kinetically over a period of 20-30 minutes, taking readings every 1-2 minutes.[23]

  • Data Analysis:

    • For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x (1 - [Rate of Test Well / Rate of Enzyme Control Well])

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[19]

Conclusion

The comparative analysis reveals a stark contrast between 4-Phenylbutylamine and clorgyline in their interaction with monoamine oxidase enzymes.

  • Clorgyline stands as a highly potent, selective, and irreversible inhibitor of MAO-A, confirming its status as a gold-standard research tool.[11][17][18] Its well-defined low-nanomolar potency makes it a powerful benchmark for inhibitor screening.

  • 4-Phenylbutylamine presents a more complex profile as a competitive, reversible inhibitor of MAO-A and a substrate for MAO-B.[14][16] Its inhibitory potency against MAO-A is expected to be significantly lower than that of clorgyline due to its reversible mechanism.

For researchers developing novel MAOIs, this guide underscores the importance of not only determining potency (IC₅₀) but also elucidating the mechanism of action (reversible vs. irreversible) and selectivity across both MAO isoforms. The provided experimental protocol offers a reliable framework for conducting such benchmark studies.

References

  • withpower.com. Mao A vs Mao B | Power. [Link]

  • Wikipedia. Clorgiline. [Link]

  • Murphy, D. L., et al. (1979). Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. Psychopharmacology, 62(2), 129-32. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]

  • Taylor & Francis Online. Clorgiline – Knowledge and References. [Link]

  • Oreate AI Blog. (2026). Understanding MAO-A and MAO-B: The Dual Faces of Monoamine Oxidase. [Link]

  • ResearchGate. Effects of clorgyline (specific MAO-A inhibitor) and deprenyl (specific MAO-B inhibitor) on the 5-HIAA production as a measure of MAO-A activity. [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 5, 190. [Link]

  • Sim, J., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(23), 7199. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Youdim, M. B. H. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Acta Neurologica Scandinavica Supplementum, 95, 47-55. [Link]

  • Li, M., et al. (2007). Catalytic and Inhibitor Binding Properties of Zebrafish Monoamine Oxidase (zMAO): Comparisons with human MAO A and MAO B. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 145(3), 405-414. [Link]

  • Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology, vol 1545. Humana Press, New York, NY. [Link]

  • Al-Hussain, S. A., & Al-Salahi, R. (2020). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules, 25(11), 2531. [Link]

  • Chaurasiya, N. D., et al. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Pharmaceutical Biology, 56(1), 123-132. [Link]

  • Herraiz, T., et al. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. BioMed Research International, 2018, 4810365. [Link]

  • Rosa, A. I., et al. (2011). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current Medicinal Chemistry, 18(36), 5545-53. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83242, Benzenebutanamine. [Link]

  • Tsugeno, Y., & Ito, A. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. Journal of Biological Chemistry, 276(13), 10174-9. [Link]

  • ResearchGate. MAO-A and MAO-B share 73% sequence identity and exhibit overlapping but... [Link]

  • 1mg. NexITO 10 Tablet: View Uses, Side Effects, Price and Substitutes. [Link]

  • ResearchGate. IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. [Link]

  • Lee, K., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 27(19), 6649. [Link]

  • ResearchGate. Drug action (IC 50 values) on MAO A and MAO B activities. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Phenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper management and disposal of 4-Phenylbutylamine Hydrochloride (CAS No: 30684-06-1). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide a deep, procedural understanding of waste management, grounded in regulatory compliance and best laboratory practices.

Core Principles: Hazard Assessment and Regulatory Context

This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash.[1][2] The primary hazards associated with this compound are significant skin and eye irritation.[3][4] While specific aquatic toxicity data for this exact compound is not widely published, amines as a class can be harmful to aquatic life, and their disposal into waterways must be avoided.[5][6]

The entire disposal process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[7] This framework ensures that waste is managed safely from generation to final disposal.[7][8] Your institution's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) will dictate specific on-site accumulation time and quantity limits.[8][9][10]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. Adherence to a systematic on-site management plan is critical to ensure safety and compliance.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form, including as waste, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure.

  • Minimum PPE: Nitrile gloves, safety goggles with side-shields, and a lab coat.[1][2]

  • For Spills or Aerosol Risk: Consider a face shield and ensure work is performed in a well-ventilated area or chemical fume hood.[2]

Step 2: Waste Segregation and Container Selection The principle of segregation is fundamental to preventing dangerous chemical reactions.

  • Action: Collect all waste containing this compound into a designated container. This includes residual solids, contaminated weighing papers, pipette tips, and gloves.

  • Causality: Do not mix this waste with other chemical streams unless compatibility has been explicitly confirmed.[1] Amines can react exothermically or release toxic gases when mixed with incompatible materials such as strong acids or oxidizing agents.[6][11]

  • Container Choice: The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a tight-fitting, screw-on cap.[11][12] The original product container is often a suitable choice for accumulating waste.[11]

Step 3: Proper Labeling and Accumulation Clear communication through labeling is a non-negotiable safety requirement.

  • Action: The waste container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The approximate concentration and composition if in a solution.

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1] This area should have secondary containment to control any potential leaks.[12]

Disposal Workflow: From Generation to Final Disposition

The following diagram illustrates the decision-making process for handling this compound waste within the laboratory.

G cluster_0 Waste Generation & Characterization cluster_1 Container Decontamination cluster_2 Waste Collection & Disposal cluster_3 Spill Response gen Waste Generated (4-Phenylbutylamine HCl) is_spill Is this a spill? gen->is_spill is_empty Is container 'empty' per RCRA definition? rinse Triple rinse container with an appropriate solvent (e.g., methanol, ethanol) is_empty->rinse Yes segregate Segregate into a Labeled, Compatible Hazardous Waste Container is_empty->segregate No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_spill->ppe No spill_ppe Don additional PPE as required is_spill->spill_ppe Yes collect_rinsate Collect all rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of decontaminated container in regular lab waste (glass/plastic recycling) collect_rinsate->dispose_container ppe->is_empty ppe->segregate store Store in designated Hazardous Waste Area with secondary containment segregate->store pickup Arrange for pickup by a Licensed Hazardous Waste Disposal Company store->pickup incinerate Final Disposition: High-Temperature Incineration pickup->incinerate contain Contain spill with inert absorbent material (e.g., vermiculite, sand) spill_ppe->contain collect_spill Carefully collect absorbed material into waste container contain->collect_spill collect_spill->segregate

Caption: Decision workflow for handling this compound waste.

Decontamination of "Empty" Containers

An "empty" container that held hazardous material is not yet safe for regular disposal. It must be properly decontaminated to remove residual chemicals.

Protocol for Empty Container Decontamination

  • Initial Removal: Empty the container of all pourable contents into the designated hazardous waste accumulation drum.

  • Triple Rinse: Rinse the container three times with a suitable solvent, such as methanol or ethanol.[1]

  • Collect Rinsate: Crucially, each of these rinses must be collected and added to your hazardous waste container.[1][12] The rinsate is considered hazardous.

  • Final Disposal: Once the container has been triple-rinsed and is completely dry, deface or remove the original label. It can then typically be disposed of in the appropriate laboratory glass or plastic recycling stream.[1]

Quantitative Disposal and Storage Limits

Your laboratory's hazardous waste generator status under the EPA's RCRA determines the maximum amount of waste you can accumulate on-site and the maximum time you can store it before it must be transported to a licensed disposal facility.

Generator CategoryMonthly Generation Rate of Hazardous WasteOn-Site Accumulation LimitMaximum Storage Time
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limitUp to 90 days
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg≤ 6,000 kg (13,200 lbs)Up to 180 days (or 270 days if the disposal facility is >200 miles away)
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)No federal time limit, but waste must be sent to an authorized facility.
This table summarizes federal regulations. State regulations may be more stringent.[8][9][10][13]
Final Disposition: The Role of Licensed Professionals

The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[1][6][14] These companies have the expertise and equipment to transport and destroy chemical waste safely and in compliance with all federal and state regulations. The most common and effective disposal method for this type of organic amine compound is high-temperature incineration at a permitted facility.[1] This process ensures the complete destruction of the chemical, preventing its release into the environment.

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. EPA.gov. [Link]

  • MCF Environmental Services. (2019). What it Really Means to be RCRA Compliant with Hazardous Waste. [Link]

  • National Environmental Trainers. RCRA Regulations Explained. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. NIH. [Link]

  • Retail Industry Leaders Association. (2023). Hazardous Waste Variations by State Matrix. [Link]

  • Kent State University. (2012). Laboratory Safety Manual. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • CP Lab Safety. This compound, 25g, Each. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • University of Canterbury. (2021). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA.gov. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA.gov. [Link]

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-Phenylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe handling of 4-Phenylbutylamine Hydrochloride (CAS RN: 30684-06-1). In the fast-paced environment of research and development, where innovation is paramount, the foundational principles of safety can never be compromised. This document moves beyond a simple checklist, offering a deep, experience-driven dive into the why behind each safety protocol. Our goal is to empower you, our colleagues in science, with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your work.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

This compound is a solid, crystalline powder that, while essential for various synthetic pathways, presents tangible hazards that command respect.[1][2] Understanding the specific risks is the critical first step in establishing a robust safety protocol. The Globally Harmonized System (GHS) provides a clear classification of these dangers.

According to safety data sheets, this compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2][3][4] Furthermore, if handled improperly as a fine powder, it may cause respiratory irritation. These classifications are not abstract warnings; they are predictive of the harm that can occur without appropriate barriers. Skin contact can lead to localized inflammation, while eye exposure can cause significant, potentially lasting damage. The fine particulate nature of the solid necessitates controls to prevent inhalation, which can irritate the respiratory tract.

Hazard ClassificationGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Section 2: The Core Protocol - Selecting and Using Your PPE

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness hinges on correct selection, use, and maintenance. The choice of PPE must directly counteract the identified hazards of skin, eye, and respiratory irritation.

Primary Protection (Mandatory for All Handling)

1. Eye and Face Protection:

  • What to Use: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] If there is a significant splash risk, a full face shield should be worn in addition to goggles.

  • The Causality: Standard laboratory glasses offer insufficient protection from splashes and airborne particulates.[6] The serious eye irritation classification (H319) means that even minor contact can lead to significant discomfort and injury.[1] Goggles provide a seal around the eyes, which is critical when working with fine powders that can easily become airborne.

2. Hand Protection:

  • What to Use: Chemical-resistant, powder-free nitrile or neoprene gloves.[7]

  • The Causality: As a known skin irritant (H315), direct contact must be avoided.[1] Gloves must be inspected for tears or pinholes before each use.[5] Proper removal technique (without touching the outer surface with bare skin) is as crucial as wearing them. Contaminated gloves should be disposed of as hazardous waste in accordance with institutional and local regulations.

3. Body Protection:

  • What to Use: A professional lab coat is the minimum requirement. For tasks with a higher risk of dust generation or spillage, a chemical-resistant apron or a disposable gown is recommended.[5][8]

  • The Causality: This protects your skin and personal clothing from contamination. Any clothing that becomes contaminated should be removed immediately and washed separately before reuse.[1][2]

Secondary Protection (Situational Requirements)

1. Respiratory Protection:

  • When to Use: Any operation that may generate dust or aerosols, such as weighing the powder, transferring it, or cleaning up a spill, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • What to Use: If a fume hood is not available or as a supplementary control during high-risk procedures, a NIOSH-approved air-purifying respirator is necessary.[8] For dusts, an N95 or N100 particulate respirator is often sufficient.[6][7] In the event of a large spill, a full-face respirator with appropriate chemical cartridges may be required.[6]

  • The Causality: The H335 "May cause respiratory irritation" warning indicates that inhaling the powder can directly harm the respiratory system. Engineering controls like fume hoods are the primary method to prevent this, with respirators serving as a critical backup.

Section 3: Operational Plans - From Benchtop to Disposal

A plan is only as good as its execution. The following workflows provide step-by-step guidance for safe handling and emergency response.

Workflow 1: Safe Handling and Weighing Protocol

This protocol outlines the essential steps for safely weighing this compound powder, a common laboratory task with a high potential for dust generation.

  • Preparation: Designate a specific area for handling, preferably inside a chemical fume hood. Ensure all necessary equipment (spatulas, weigh paper, secondary containers) is present.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves as per the core protocol.

  • Weighing: Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount to weigh paper or a tared container on a balance. Minimize the height from which the powder is dropped to prevent dust clouds.

  • Transfer: Securely close the primary container. Gently transfer the weighed solid into the reaction vessel or solvent.

  • Immediate Cleanup: Use a damp cloth or towel to gently wipe down the balance and surrounding surfaces within the fume hood to collect any stray powder. Dispose of the cloth as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1][2]

G A 1. Prepare Workspace (Inside Fume Hood) B 2. Don Primary PPE (Gown, Goggles, Gloves) A->B C 3. Weigh Chemical (Minimize Dust) B->C D 4. Transfer & Seal (Secure All Containers) C->D E 5. Clean Workspace (Wipe Surfaces) D->E F 6. Doff PPE Correctly (Avoid Contamination) E->F G 7. Wash Hands Thoroughly F->G

Caption: Standard workflow for handling this compound.

Workflow 2: Emergency Response Plan

Immediate and correct action during an emergency can significantly mitigate harm.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[2][5][9] Seek medical advice if irritation develops or persists.[1][2]

    • Eye Contact: Forcibly hold the eye open and rinse immediately and continuously with an eyewash station for at least 15 minutes.[5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][9]

  • Chemical Spill:

    • Small Spill (<1 L or ~100g): If you are trained and have the correct PPE (including respiratory protection), confine the spill with absorbent material. Carefully sweep or scoop up the solid material, avoiding dust generation. Place it in a suitable, labeled container for hazardous waste disposal.[5]

    • Large Spill (>1 L or ~100g): Evacuate the immediate area and alert colleagues. If the substance is volatile or creating a large dust cloud, activate the fire alarm to initiate a building evacuation. From a safe location, call emergency services and your institution's environmental health and safety office.

G Start Emergency Event Decision1 Personal Exposure? Start->Decision1 Decision2 Spill? Start->Decision2 Skin Skin Contact: Wash with soap & water. Remove contaminated clothing. Decision1->Skin Yes Eye Eye Contact: Rinse for 15 mins. Seek IMMEDIATE medical attention. Decision1->Eye Yes SpillSize Assess Spill Size Decision2->SpillSize Yes SmallSpill Small Spill: Use spill kit & full PPE. Collect for disposal. SpillSize->SmallSpill Small LargeSpill Large Spill: EVACUATE AREA. Call Emergency Services. SpillSize->LargeSpill Large

Caption: Decision-making flowchart for emergency situations.

Section 4: Decontamination and Disposal

Safety protocols extend to the final disposal of the chemical and associated contaminated materials.

  • PPE Disposal: Used gloves, disposable gowns, and contaminated weigh papers should be placed in a designated, clearly labeled hazardous waste container.[8]

  • Chemical Disposal: Unused or waste this compound must be treated as hazardous chemical waste.[8] It should never be disposed of down the drain or in regular trash.[8]

  • Container Decontamination: Empty containers that held the chemical must be decontaminated before disposal or recycling. A common procedure is to triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[8] The rinsate from this process must be collected and disposed of as hazardous waste.[8]

  • Waste Collection: All waste streams must be segregated, collected in compatible and sealed containers, and clearly labeled with "Hazardous Waste" and the full chemical name.[8] Arrange for pickup by a licensed hazardous waste disposal company in accordance with your institution's guidelines.[8][9]

By adhering to these comprehensive guidelines, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking work you perform.

References

  • This compound | C10H16ClN | CID 44630065 - PubChem . National Institutes of Health. [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]

  • Emergency Procedures . UCLA Chemistry and Biochemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylbutylamine Hydrochloride
Reactant of Route 2
4-Phenylbutylamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.